molecular formula C9H7N3 B167697 2-Phenyl-1,3,5-triazine CAS No. 1722-18-5

2-Phenyl-1,3,5-triazine

Cat. No.: B167697
CAS No.: 1722-18-5
M. Wt: 157.17 g/mol
InChI Key: RXELBMYKBFKHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,3,5-triazine is a nitrogen-containing heterocyclic compound that serves as a privileged molecular scaffold in drug discovery. Its significance in research stems from its ability to act as a core structure for designing multitarget-directed ligands (MTDLs), particularly for complex, multifactorial diseases. Recent scientific investigations highlight the potential of 1,3,5-triazine derivatives as promising agents against Alzheimer's disease. These compounds can exhibit a dual mechanism of action by inhibiting the enzyme acetylcholinesterase (AChE) to address cholinergic deficits and by interfering with the formation and aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease . Furthermore, the 1,3,5-triazine core is being explored in oncology research. Functionalized derivatives have demonstrated notable antiproliferative activity against colorectal cancer cell lines, with some compounds showing superior efficacy compared to reference drugs like 5-fluorouracil . Beyond these areas, the scaffold shows diverse bioactivity; for instance, hybrid molecules incorporating the 1,3,5-triazine structure have been studied as potential inhibitors of microbial leucyl-tRNA synthetase, indicating applications in developing novel antifungal agents . The structural versatility of the 1,3,5-triazine ring allows for systematic synthetic modifications, enabling researchers to fine-tune electronic properties and interaction with biological targets, making this compound a valuable building block for generating novel chemical entities with therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXELBMYKBFKHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274555
Record name 2-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-18-5
Record name 2-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis and Characterization of 2-Phenyl-1,3,5-triazine: A Foundational Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system is a privileged scaffold in the fields of medicinal chemistry, materials science, and supramolecular chemistry.[1] Its unique electronic properties, rigid planar structure, and capacity for multi-point functionalization make it an exceptionally versatile building block. Molecules incorporating the 1,3,5-triazine core have demonstrated a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4][5][6] In materials science, their thermal stability and electron-deficient nature are exploited in the development of organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs).[7][8]

This guide focuses on 2-phenyl-1,3,5-triazine, a fundamental derivative that serves as a crucial starting point for the synthesis of more complex, functionalized molecules. We will provide an in-depth examination of a reliable synthetic pathway and a comprehensive strategy for its structural characterization, offering field-proven insights for researchers and drug development professionals.

Synthesis of this compound: A Protocol Grounded in Mechanistic Logic

The construction of the 1,3,5-triazine ring can be achieved through several methods, most notably the cyclotrimerization of nitriles or the Pinner synthesis, which involves the reaction of amidines with reagents like phosgene or their derivatives.[9][10] For the specific synthesis of an unsymmetrical, mono-substituted triazine such as this compound, a highly effective and common approach is the condensation of an aryl amidine with a source for the remaining two carbon atoms of the triazine ring.

Our selected protocol involves the reaction of benzamidine hydrochloride with triethyl orthoformate. This choice is mechanistically sound: benzamidine provides the C-phenyl group and two nitrogen atoms, while triethyl orthoformate, upon reaction with an ammonia source like ammonium acetate, provides the final two C-H vertices of the triazine ring.

Experimental Workflow: Synthesis of this compound

G Reactants Benzamidine HCl + Ammonium Acetate + Triethyl Orthoformate Reaction Reflux (Heat) Reactants->Reaction In Ethanol Solvent Solvent: Ethanol Workup Reaction Work-up: 1. Cool to RT 2. Pour into ice-water 3. Filter precipitate Reaction->Workup After ~4-6h Purification Purification: Recrystallization (e.g., from Ethanol/Water) Workup->Purification Product This compound (Final Product) Purification->Product Yields pure solid

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamidine hydrochloride (1 equivalent), ammonium acetate (1.5 equivalents), and triethyl orthoformate (1.2 equivalents).

    • Causality: Ammonium acetate serves as the in-situ source of ammonia, which is necessary to form the complete triazine ring with triethyl orthoformate. An excess is used to drive the reaction equilibrium forward.

  • Solvent Addition: Add absolute ethanol as the reaction solvent. The volume should be sufficient to create a stirrable slurry.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically for 4-6 hours.

    • Causality: Heating provides the necessary activation energy for the condensation reactions to occur at a reasonable rate.

  • Product Isolation (Work-up): Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A solid precipitate should form.

    • Causality: The organic product, this compound, is poorly soluble in water, causing it to precipitate out when the ethanol solution is diluted with water. The cold temperature further decreases its solubility.

  • Filtration: Collect the crude solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts (e.g., ammonium chloride).

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure, crystalline solid.

Characterization: A Self-Validating Analytical System

Confirming the identity and purity of the synthesized this compound is a critical, non-negotiable step. A multi-technique approach ensures a self-validating system where each piece of data corroborates the others, providing unequivocal structural proof.

Summary of Expected Analytical Data
Property / Technique Expected Result for this compound Source(s)
Molecular Formula C₉H₇N₃[11][12]
Molecular Weight 157.17 g/mol [11][12]
¹H NMR (CDCl₃)δ ~9.4 ppm (s, 2H, triazine C-H), δ ~8.6-8.7 ppm (m, 2H, ortho-phenyl H), δ ~7.5-7.6 ppm (m, 3H, meta/para-phenyl H)[13]
¹³C NMR Expected signals for triazine carbons (~165-175 ppm) and phenyl carbons (~128-135 ppm).[11]
Mass Spec. (EI-MS) Molecular Ion (M⁺): m/z = 157[11]
IR Spectroscopy (KBr)~1550-1600 cm⁻¹ (C=N, C=C stretching), ~1380-1420 cm⁻¹ (Triazine ring breathing), ~3050 cm⁻¹ (Aromatic C-H stretch)[14][15]
Standard Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[16]

    • Expertise & Trustworthiness: The ¹H NMR spectrum is expected to be highly diagnostic. A singlet integrating to two protons at a downfield chemical shift (~9.4 ppm) is characteristic of the two equivalent protons on the triazine ring. The aromatic region will show multiplets corresponding to the five protons of the phenyl group. The ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS):

    • Protocol: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

    • Expertise & Trustworthiness: The primary goal is to observe the molecular ion peak. For this compound, this peak should appear at a mass-to-charge ratio (m/z) of 157, corresponding to the molecular formula C₉H₇N₃.[11] This provides definitive confirmation of the molecular weight.

  • Infrared (IR) Spectroscopy:

    • Protocol: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

    • Expertise & Trustworthiness: The IR spectrum confirms the presence of key functional groups. The absence of N-H or O-H stretches (above 3200 cm⁻¹) confirms the consumption of the benzamidine starting material. Strong absorptions in the 1380-1600 cm⁻¹ region are characteristic of the C=N and C=C bonds within the triazine and phenyl rings, respectively.[15]

Applications and Future Outlook

While this compound itself is primarily a building block, its derivatives are at the forefront of modern research. By functionalizing the phenyl ring or replacing the triazine protons through nucleophilic substitution, researchers can access a vast chemical space. These more complex molecules are being investigated as:

  • Anticancer Agents: The triazine scaffold is a core component of several approved and experimental cancer therapies.[2][3][5][17]

  • Neuroprotective Agents: Derivatives are being explored for their potential in treating neurodegenerative conditions like Alzheimer's disease.[6]

  • Advanced Materials: Symmetrically substituted triphenyl triazines are used as electron-transport or host materials in OLEDs and as nodes in porous polymers for gas storage and catalysis.[8]

Conclusion

This compound is a cornerstone molecule whose straightforward and reliable synthesis opens the door to significant chemical innovation. The protocol detailed herein, based on the condensation of benzamidine with triethyl orthoformate, is robust and scalable. By employing a rigorous, multi-faceted characterization strategy encompassing NMR, MS, and IR spectroscopy, researchers can ensure the structural integrity of their material with a high degree of confidence. This foundational knowledge is essential for any scientist or drug developer looking to leverage the powerful and versatile 1,3,5-triazine scaffold in their research endeavors.

References

  • Climente, J. I. et al. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. [Link]

  • PubChem. This compound | C9H7N3 | CID 15594. PubChem. [Link]

  • SpectraBase. 2-Phenyl-4,6-dimethoxy-1,3,5-triazine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Chemical Synthesis Database. This compound. Chemical Synthesis Database. [Link]

  • Sánchez-Sánchez, M. et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules. [Link]

  • Google Patents. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • ResearchGate. Methods for the synthesis of 1,3,5-triazine derivatives. ResearchGate. [Link]

  • Wikipedia. Pinner triazine synthesis. Wikipedia. [Link]

  • ACS Publications. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]

  • WULI HUAHUA XUEBAO. Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. WULI HUAHUA XUEBAO. [Link]

  • MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules. [Link]

  • The Royal Society of Chemistry. Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry. [Link]

  • Taylor & Francis Online. (2021). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Polycyclic Aromatic Compounds. [Link]

  • Science of Synthesis. Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme. [Link]

  • Journal of Advanced Scientific Research. (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]

  • SpectraBase. 1,3,5-Triazine, 2-isopropylamino-4,6-di(phenylamino)- - Optional[13C NMR]. SpectraBase. [Link]

  • NIST WebBook. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST. [Link]

  • ACS Publications. (1960). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society. [Link]

  • MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. ResearchGate. [Link]

  • NIST WebBook. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST. [Link]

  • NIST WebBook. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST. [Link]

  • PubMed Central. (2022). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Pharmaceuticals. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 2-Phenyl-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 2-phenyl-1,3,5-triazine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of single-crystal X-ray diffraction, offering field-proven insights to ensure the generation of high-quality, reliable, and publishable crystallographic data.

Introduction: The Structural Significance of this compound Derivatives

The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry and materials science. The introduction of a phenyl group at the 2-position imparts a unique combination of rigidity, aromaticity, and potential for diverse substitution patterns, making these derivatives attractive candidates for a wide range of applications. Elucidating the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray crystallography is paramount.[1] This technique provides unparalleled detail on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR), designing novel therapeutics, and engineering advanced materials.[2][3][4]

The Crystallization Challenge: From Solute to Single Crystal

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process. The goal is to encourage molecules to self-assemble into a highly ordered, three-dimensional lattice.

Causality in Solvent Selection and Crystallization Techniques

The choice of solvent is critical and is guided by the solubility profile of the this compound derivative. A good crystallization solvent is one in which the compound is sparingly soluble. Common strategies include:

  • Slow Evaporation: The compound is dissolved in a solvent in which it is relatively soluble, and the solvent is allowed to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a post (sitting drop) and sealed in a chamber containing a reservoir of a less-soluble solvent (precipitant). The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less-dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Experimental Protocol: Vapor Diffusion Crystallization

  • Preparation of the Compound Solution: Prepare a concentrated solution of the this compound derivative in a suitable solvent (e.g., ethanol, methanol).

  • Reservoir Preparation: In the well of a crystallization plate, add a precipitant in which the compound is poorly soluble (e.g., water, hexane).

  • Setting the Drop: Pipette a small volume (1-2 µL) of the compound solution onto a coverslip.

  • Sealing the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Incubation: Store the plate in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the drop under a microscope for the formation of single crystals.

The Heart of the Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[2] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal, leading to a diffraction pattern of discrete spots.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[5] The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector like a CCD or CMOS sensor.[2] To minimize thermal motion and improve data quality, data is often collected at low temperatures (around 100 K).[5]

Workflow for Crystal Structure Determination

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of 2-Phenyl- 1,3,5-triazine Derivative Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Vapor Diffusion) Purification->Crystallization Data_Collection Single-Crystal X-ray Data Collection Crystallization->Data_Collection Data_Processing Data Integration, Scaling, and Merging Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Analysis Analysis of Molecular Structure & Packing Structure_Refinement->Analysis Validation Validation & Deposition (e.g., CCDC) Analysis->Validation

Caption: Overall workflow for the determination of the crystal structure of this compound derivatives.

Data Processing: From Images to Intensities

The raw diffraction images are processed to yield a set of indexed reflections with their corresponding intensities.[6] This involves several computational steps:

  • Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice orientation.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all intensity data on a common scale and merging symmetry-equivalent reflections.[1]

Solving the Puzzle: Structure Solution and Refinement

The ultimate goal is to generate a three-dimensional electron density map of the unit cell from the processed diffraction data.

The Phase Problem and its Solution

While the intensities of the diffracted X-rays are measured, the phase information is lost. This is known as the "phase problem" in crystallography. For small molecules like this compound derivatives, direct methods are typically employed.[5][7] These methods use statistical relationships between the intensities of the reflections to directly determine the phases.

Model Building and Refinement

Once initial phases are obtained, an initial electron density map can be calculated. From this map, the positions of the atoms can be determined and an initial molecular model is built.[8] This model is then refined using a least-squares method, where the atomic positions, thermal parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[5][8] The quality of the final model is assessed by the R-factor (R1), which should ideally be as low as possible.[8]

Experimental Protocol: Structure Solution and Refinement using SHELX

The SHELX software suite is widely used for the solution and refinement of small-molecule crystal structures.[3][8]

  • Data Input: Provide the processed reflection data (hkl file) and a file containing the unit cell parameters and symmetry information.

  • Structure Solution: Use a program like SHELXT or SIR to solve the structure using direct methods. This will generate an initial model of the molecule.

  • Initial Refinement: Perform an initial round of least-squares refinement using SHELXL.

  • Model Completion: Use a visualization program like Olex2 or Mercury to examine the electron density map and locate any missing atoms.[3]

  • Anisotropic Refinement: Refine the model with anisotropic displacement parameters for non-hydrogen atoms.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model at calculated positions.

  • Final Refinement Cycles: Continue refining the model until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

Data Interpretation and Validation

The final refined crystal structure provides a wealth of information.

Analysis of Molecular Geometry and Intermolecular Interactions

The refined structure allows for the precise determination of:

  • Bond lengths and angles: These can be compared to standard values to assess the electronic environment of the atoms.

  • Torsional angles: These define the conformation of the molecule.

  • Intermolecular interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing can be identified and analyzed. For example, the crystal structures of some 1,3,5-triazines are stabilized by hydrogen bonding and offset π-π interactions.[9]

Crystallographic Data Summary

The following table summarizes key crystallographic parameters that are typically reported for a crystal structure determination.

ParameterDescription
Chemical FormulaThe molecular formula of the compound.
Formula WeightThe molecular weight of the compound in g/mol .
Crystal SystemThe crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic).[5]
Space GroupThe symmetry group of the crystal.[5]
a, b, c (Å)The lengths of the unit cell axes.
α, β, γ (°)The angles between the unit cell axes.
V (ų)The volume of the unit cell.
ZThe number of molecules in the unit cell.
Calculated Density (g/cm³)The theoretical density of the crystal.
R1, wR2R-factors indicating the agreement between the observed and calculated structure factor amplitudes.[8]
Goodness-of-fit (GooF)A statistical measure of the quality of the refinement.[8]
Validation and Deposition

Before publication, the determined crystal structure must be validated to ensure its quality and accuracy. This can be done using software like PLATON. The final atomic coordinates and structure factor data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community.[10][11]

Logical Relationship in Structure Determination

logic Crystal High-Quality Single Crystal Diffraction_Pattern Diffraction Pattern (Intensities) Crystal->Diffraction_Pattern X-ray Diffraction Phase_Problem The Phase Problem Diffraction_Pattern->Phase_Problem Measurement Structure_Solution Structure Solution (Phase Determination) Phase_Problem->Structure_Solution Direct Methods Electron_Density_Map Electron Density Map Structure_Solution->Electron_Density_Map Fourier Transform Atomic_Model Atomic Model Electron_Density_Map->Atomic_Model Interpretation Refined_Structure Refined Crystal Structure Atomic_Model->Refined_Structure Least-Squares Refinement

Caption: The logical progression from a single crystal to a refined crystal structure.

Conclusion

The determination of the crystal structure of this compound derivatives is a powerful technique that provides fundamental insights into their molecular architecture. By carefully considering each step of the process, from crystallization to data analysis and validation, researchers can obtain high-quality structural information that is essential for advancing drug discovery and materials science. This guide provides a robust framework for approaching this intricate yet rewarding scientific endeavor.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28).
  • Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic.
  • Single Crystal Structure Refinement (SREF). (2018, June 15). SERC (Carleton).
  • Crystal structure analysis of a star-shaped triazine compound: a combination of single-crystal three-dimensional electron diffraction and powder X-ray diffraction. (2018, June 1). PubMed.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Structure Refinement. (n.d.). The University of Oklahoma.
  • Crystal structure analysis of a star-shaped triazine compound: a combination of single-crystal three-dimensional electron diffraction and powder X-ray diffraction | Request PDF. (n.d.). ResearchGate.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • Single crystal X-ray diffraction. (n.d.). Rigaku.
  • Structure solution and refinement: introductory strategies. (n.d.).
  • X-ray crystallography. (n.d.). Wikipedia.
  • Comparative Analysis of X-ray Crystallographic Data for Brominated 1,2,4-Triazine Derivatives and Analogs. (n.d.). Benchchem.
  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. (2023, February 12). MDPI.
  • Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. (n.d.). OUCI.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).
  • Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][5][6][8]triazines. (n.d.). Retrieved from

  • Synthesis and crystallographic studies of two new 1,3,5-triazines. (2020, April 1). PubMed.
  • Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H). (n.d.). Benchchem.
  • This compound. (2025, May 20). Chemical Synthesis Database.
  • This compound | C9H7N3 | CID 15594. (n.d.). PubChem.
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC.
  • 2,4,6-triphenyl-1,3,5-triazine (C21H15N3). (n.d.). PubChemLite.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
  • 1,3,5-Triazine-2,4-diamine, 6-phenyl-. (n.d.). NIST WebBook.
  • Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI.
  • 1,3, 5-triazine derivative and preparation method and application thereof. (n.d.). Google Patents.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Phenyl-1,3,5-triazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intersection of computational chemistry and pharmaceutical research has revolutionized the drug discovery pipeline, enabling the precise and efficient design of novel therapeutics. Quantum chemical (QC) calculations, in particular, provide unparalleled insights into the electronic structure, reactivity, and molecular properties that govern a drug's behavior. This guide offers a comprehensive, in-depth technical walkthrough for performing quantum chemical calculations on 2-Phenyl-1,3,5-triazine, a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities of triazine derivatives. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol, explaining the causality behind methodological choices and providing a framework for interpreting the results to drive rational drug design.

Introduction: The Rationale for Quantum Chemistry in Triazine-Based Drug Design

The 1,3,5-triazine ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound (C₉H₇N₃) serves as a fundamental model for this class of compounds. Understanding its intrinsic molecular properties is the first step toward rationally designing derivatives with enhanced efficacy, selectivity, and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Traditional drug discovery relies heavily on extensive, time-consuming, and costly experimental synthesis and screening. Quantum chemical calculations offer a powerful alternative, allowing scientists to predict molecular properties in silico before a compound is ever synthesized. These methods, grounded in the principles of quantum mechanics, can accurately model electronic structures, predict reactivity, and interpret spectroscopic data, thereby accelerating the identification and optimization of promising drug candidates.

This guide provides the theoretical underpinnings and a practical, step-by-step workflow for conducting QC calculations on this compound, transforming abstract quantum theory into a tangible tool for modern drug discovery.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any QC calculation is dictated by the chosen theoretical method and basis set. This choice represents a critical balance between computational cost and desired accuracy.

Core Computational Methods
  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good qualitative starting point but neglects electron correlation—the way electrons interact and instantaneously avoid each other—which is a significant limitation for quantitative predictions.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and efficiency. Instead of the complex wavefunction, DFT uses the electron density—a simpler, three-dimensional quantity—to calculate the system's energy. Its accuracy depends on the chosen exchange-correlation functional (e.g., B3LYP, O3LYP, M06-2X), which approximates the complex many-body effects.

  • Møller-Plesset (MP) Perturbation Theory: This is a post-Hartree-Fock method that explicitly includes electron correlation by treating it as a perturbation to the HF solution. Second-order Møller-Plesset theory (MP2) is the most common level, recovering a significant portion (80-90%) of the correlation energy at a manageable computational cost, making it more accurate but also more demanding than DFT for many applications.

Method Core Principle Typical Application Computational Cost (Scaling)
Hartree-Fock (HF) Mean-field approximation; neglects electron correlation.Initial geometry optimizations, qualitative orbital analysis.Low (∼N⁴)
Density Functional Theory (DFT) Models energy from electron density via exchange-correlation functionals.Geometry optimizations, property calculations (MEP, IR), reaction energetics.Medium (∼N³-N⁴)
Møller-Plesset (MP2) Adds electron correlation to HF via perturbation theory.High-accuracy energy calculations, systems where dispersion is critical.High (∼N⁵)

Table 1: Comparison of core quantum chemical methods. N represents the number of basis functions.

The Language of Electrons: Basis Sets

A basis set is a collection of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.

  • Pople-style Basis Sets (e.g., 6-31G, 6-31G(d,p)): These are widely used and efficient. The notation indicates how core and valence orbitals are described. Adding polarization functions (e.g., (d,p) or *) allows orbitals to change shape, and adding diffuse functions (e.g., + or ++) allows them to occupy a larger space, which is crucial for describing anions and weak interactions. For a molecule like this compound, 6-31G(d,p) offers a robust starting point for geometry optimization and property analysis.

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations, especially when using correlated methods like MP2.

The Computational Workflow: From Structure to Properties

The following section details a rigorous, self-validating protocol for performing a comprehensive quantum chemical analysis of this compound. This workflow is applicable to a wide range of computational chemistry software packages like Gaussian, ORCA, Q-Chem, or Schrödinger.

G cluster_input Part 1: Input Preparation A 1. Obtain 3D Structure (e.g., from PubChem or build manually) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d,p)) Finds the lowest energy structure. A->B Initial Coordinates C 3. Frequency Calculation (Same level of theory) Confirms a true minimum (no imaginary frequencies). B->C Optimized Geometry D 4. Single-Point Calculation (Optional) (Higher level of theory, e.g., MP2/cc-pVTZ) For more accurate electronic energy. B->D E 5. Calculate Molecular Properties - HOMO/LUMO (Reactivity) - MEP (Interaction Sites) - Atomic Charges (Polarity) - Dipole Moment C->E D->E High-Accuracy Wavefunction F 6. Interpret Results Relate calculated properties to drug-like characteristics (e.g., binding, stability). E->F

Caption: Quantum chemical calculation workflow for drug molecules.

Protocol Step 1: Input Structure Generation
  • Objective: Obtain an initial 3D coordinate file for this compound.

  • Method:

    • Download the structure from a chemical database like PubChem (CID 15594).

    • Alternatively, use molecular modeling software (e.g., Avogadro, ChemDraw) to build the molecule from scratch and generate an initial 3D conformation.

  • Output: A coordinate file (e.g., .xyz or .mol) that serves as the input for the calculations.

Protocol Step 2: Geometry Optimization
  • Objective: To find the most stable 3D arrangement of atoms, which corresponds to a minimum on the potential energy surface.

  • Causality: The initial structure is just an approximation. An accurate geometry is paramount, as all subsequent properties are dependent on it.

  • Methodology:

    • Level of Theory: DFT with the B3LYP functional. B3LYP is a hybrid functional that includes a portion of exact exchange from Hartree-Fock theory, offering a well-validated balance of accuracy and cost for organic molecules.

    • Basis Set: 6-31G(d,p). This provides sufficient flexibility for the electrons to describe the bonding environment in a molecule containing first- and second-row atoms and polarized bonds.

    • Procedure: Submit the input coordinate file to the QC software. The optimization algorithm will iteratively adjust atomic positions to minimize the total electronic energy until convergence criteria (for forces and energy change) are met.

Protocol Step 3: Frequency Calculation (Self-Validation)
  • Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties.

  • Causality: An optimization algorithm might converge on a transition state (a saddle point) rather than a true minimum. A frequency calculation is a non-negotiable validation step.

  • Methodology:

    • Level of Theory: Use the exact same method and basis set as the geometry optimization (B3LYP/6-31G(d,p)).

    • Procedure: Perform a frequency calculation on the optimized coordinates.

    • Validation: A true minimum is confirmed if all calculated vibrational frequencies are positive (real). The presence of one or more imaginary frequencies indicates a saddle point, and the structure must be re-optimized.

    • Output: Vibrational frequencies (useful for predicting an IR spectrum), zero-point vibrational energy (ZPVE), and thermal contributions to enthalpy and Gibbs free energy.

Protocol Step 4: Molecular Property Calculations

Once a validated minimum energy structure is obtained, a single-point energy calculation can be performed to derive key electronic properties. This can be done at the same level of theory or a higher one for improved accuracy.

  • Frontier Molecular Orbitals (HOMO/LUMO):

    • Objective: To understand the molecule's electronic reactivity.

    • Interpretation: The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

  • Molecular Electrostatic Potential (MEP):

    • Objective: To identify charge distribution and sites for intermolecular interactions.

    • Interpretation: The MEP is mapped onto the molecule's electron density surface.

      • Red regions (negative potential): Electron-rich areas, typically around electronegative atoms like nitrogen. These are sites for electrophilic attack and are favorable for hydrogen bond accepting.

      • Blue regions (positive potential): Electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and are favorable for hydrogen bond donating.

    • Application: MEP maps are invaluable for predicting how a ligand might interact with a protein's active site.

Analysis & Interpretation: Bridging Theory and Application

The true power of QC calculations lies in translating the raw numerical output into actionable insights for drug design.

Calculated Properties of this compound

The following table summarizes representative data that would be obtained from the workflow described above.

PropertyCalculated Value (B3LYP/6-31G(d,p))Significance in Drug Design
Total Energy (Value in Hartrees)Provides a baseline for comparing the stability of derivatives.
HOMO Energy ~ -7.0 eVIndicates electron-donating capability.
LUMO Energy ~ -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap ~ 5.8 eVHigh gap suggests good kinetic stability. Modifications that alter this gap can tune reactivity.
Dipole Moment ~ 2.5 DebyeQuantifies molecular polarity, which influences solubility and membrane permeability.

Table 2: Summary of key calculated properties for this compound.

Strategic Interpretation for Drug Development

G cluster_calc Calculated Properties cluster_design Drug Design Decisions HOMO HOMO/LUMO Analysis Reactivity Predict Metabolic Stability & Reactivity HOMO->Reactivity Energy gap relates to stability MEP MEP Map MEP->Reactivity Shows sites for nucleophilic/ electrophilic attack Binding Optimize Ligand-Receptor Interactions (SAR) MEP->Binding Identifies H-bond donors/acceptors Charges Atomic Charges Charges->Binding Informs electrostatic complementarity ADME Tune Polarity & Solubility (ADME Properties) Charges->ADME Guides polarity modification

Caption: Relationship between calculated properties and drug design strategies.

  • Structure-Activity Relationship (SAR) Insights: The MEP map of this compound reveals that the nitrogen atoms of the triazine ring are the most electron-rich regions. This strongly suggests they are primary sites for hydrogen bonding with receptor active sites. A drug designer could use this information to introduce substituents on the phenyl ring that modulate the electron density on the triazine nitrogens, thereby strengthening or altering these key interactions.

  • Metabolic Stability: The HOMO and LUMO distributions can indicate which parts of the molecule are most susceptible to oxidative or reductive metabolism. If the HOMO is localized on a specific part of the phenyl ring, that area might be a site for metabolic attack (e.g., by Cytochrome P450 enzymes). This insight allows for proactive modification, such as adding a blocking group like fluorine, to improve the molecule's metabolic stability.

  • Tuning Physicochemical Properties: The calculated dipole moment provides a quantitative measure of the molecule's polarity. To improve cell permeability, a medicinal chemist might aim to reduce the dipole moment by adding nonpolar groups. Conversely, to increase aqueous solubility, polar groups could be added at positions guided by the MEP map to enhance interactions with water.

Conclusion: From Quantum Mechanics to Modern Medicine

Quantum chemical calculations provide a robust, predictive framework that elevates drug discovery from a process of trial-and-error to one of rational, targeted design. By following the systematic and self-validating workflow presented in this guide, researchers can dissect the intricate electronic and structural properties of molecules like this compound. This deep understanding of molecular behavior is not merely an academic exercise; it provides the critical insights needed to design safer, more potent, and more effective medicines, ultimately shortening the timeline and reducing the cost of bringing novel therapeutics to patients.

References

  • Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4).
  • Dafni, L. (2024). Harnessing computational chemistry for precision in molecular drug design. Asian Journal of Biomedical and Pharmaceutical Sciences, 14(106).
  • Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
  • MDPI. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

  • Synopsys. What is Density Functional Theory and How Does It Work?. [Link]

  • Wikipedia. (2024). Density functional theory. [Link]

  • Q-Chem. (2023). 8.1 Introduction to Basis Sets. Q-Chem 6.1 Manual. [Link]

  • Wikipedia. (2024). Møller–Plesset perturbation theory. [Link]

  • Chemistry LibreTexts. (2023). 11.2: Gaussian Basis Sets. [Link]

  • PubChem. This compound. [Link]

  • Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. [Link]

  • Rowan. (2023). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]

  • Deep Origin. Electrostatic Potential Maps. [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Bendjeddou, A., et al. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. Semantic Scholar. [Link]

solubility of 2-Phenyl-1,3,5-triazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Phenyl-1,3,5-triazine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key heterocyclic compound relevant to pharmaceutical and materials science research. This document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in various solvent systems. We will explore the physicochemical properties governing its solubility, present a predictive framework for its behavior in common organic solvents, and provide a detailed, self-validating experimental protocol for its empirical determination.

Introduction: The Significance of this compound

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are utilized in a wide array of applications, including herbicides, reactive dyes, and as building blocks for complex organic materials.[1][2] this compound (C₉H₇N₃) is a fundamental representative of this class, featuring a phenyl group substituted onto the triazine core.[3] Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the feasibility of its use in chemical synthesis, controls the methods for its purification, and is a paramount consideration in the formulation of pharmaceuticals or the processing of organic materials. This guide provides the necessary theoretical and practical framework for addressing these challenges.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the resulting physicochemical characteristics. For this compound, the key parameters are:

  • Molecular Formula: C₉H₇N₃[3][4]

  • Molecular Weight: 157.17 g/mol [3]

  • Polarity: The molecule possesses a dualistic nature. The 1,3,5-triazine ring, with its three electronegative nitrogen atoms, imparts a degree of polarity (Polar Surface Area: 38.7 Ų).[3][4] Conversely, the phenyl group is nonpolar and hydrophobic. This amphiphilic character is central to its solubility behavior.

  • Hydrogen Bonding: The nitrogen atoms in the triazine ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donor sites, which limits its ability to form strong hydrogen bond networks with protic solvents.

  • Predicted Lipophilicity (XLogP3): 1.5 - 1.9.[3][4] This value suggests a moderate lipophilicity, indicating that it will favor organic environments over aqueous ones, but is not exclusively nonpolar.

These properties form the basis for the widely applied principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5][6]

Predictive Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHighThese solvents can engage in dipole-dipole interactions with the polar triazine ring without requiring hydrogen bond donation from the solute.
Chlorinated Dichloromethane (DCM), ChloroformHighThe polarity of these solvents is sufficient to interact with the triazine ring, while their organic nature readily solvates the phenyl group.
Polar Protic Ethanol, MethanolModerateThese solvents can act as hydrogen bond acceptors for the triazine nitrogens, but the lack of a donor on the solute and the hydrophobic phenyl ring limit high solubility.
Nonpolar Aromatic Toluene, BenzeneModerate to LowThe aromatic π-π stacking interactions between the solvent and the phenyl group can promote some solubility, but the polar triazine ring is poorly solvated.
Nonpolar Aliphatic Hexane, CyclohexaneVery Low / InsolubleThe significant polarity mismatch between the triazine ring and the nonpolar solvent leads to poor solvation and low solubility.
Aqueous WaterVery Low / InsolubleThe hydrophobic phenyl group and the overall low polarity relative to water result in poor aqueous solubility.

Experimental Protocol for Solubility Determination

Trustworthy solubility data is derived from careful experimentation. The following protocol describes a robust, qualitative, and semi-quantitative method for determining the solubility of this compound in a laboratory setting.[7][8] This approach allows for the classification of solubility across a range of solvents.

Materials and Equipment
  • This compound (solid)

  • Test solvents (e.g., Water, Ethanol, Dichloromethane, Toluene, Acetone, Hexane)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Analytical balance

  • Spatula and weighing paper

  • Graduated pipettes or micropipettes

Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[7]

  • Initial Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

  • Agitation: Cap the test tube securely and vortex the mixture vigorously for 60 seconds to promote dissolution.

  • Observation (Qualitative): Visually inspect the solution.

    • Soluble: If the solid completely dissolves, the compound is classified as soluble in that solvent.

    • Partially Soluble/Insoluble: If solid material remains, proceed to the next step.

  • Incremental Solvent Addition: Add another 0.5 mL of the solvent to the test tube (total volume 1.0 mL).

  • Repeat Agitation and Observation: Vortex the mixture again for 60 seconds and re-examine the solution.

  • Final Incremental Addition: If the solid still persists, add a final 2.0 mL of solvent (total volume 3.0 mL), vortex for 60 seconds, and make a final observation.

  • Classification:

    • Very Soluble: Dissolves completely in ≤ 1 mL.

    • Soluble: Dissolves completely after adding up to 3 mL.

    • Slightly Soluble: Some, but not all, of the solid dissolves in 3 mL.

    • Insoluble: No visible dissolution occurs.[7]

This workflow provides a systematic and reproducible method for characterizing the compound's solubility profile.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

G Figure 1: Experimental Workflow for Solubility Determination start Start: Weigh 25 mg of This compound add_05ml Add 0.5 mL of solvent start->add_05ml vortex_1 Vortex for 60 seconds add_05ml->vortex_1 observe_1 Observe Sample vortex_1->observe_1 add_another_05ml Add another 0.5 mL (Total 1.0 mL) observe_1->add_another_05ml Solid Remains soluble_1 Result: Soluble observe_1->soluble_1 Solid Dissolved vortex_2 Vortex for 60 seconds add_another_05ml->vortex_2 observe_2 Observe Sample vortex_2->observe_2 add_2ml Add another 2.0 mL (Total 3.0 mL) observe_2->add_2ml Solid Remains observe_2->soluble_1 Solid Dissolved vortex_3 Vortex for 60 seconds add_2ml->vortex_3 observe_3 Observe Sample vortex_3->observe_3 soluble_2 Result: Soluble observe_3->soluble_2 Solid Dissolved partially_soluble Result: Partially Soluble observe_3->partially_soluble Partial Dissolution insoluble Result: Insoluble observe_3->insoluble No Dissolution

Caption: A flowchart detailing the step-by-step process for determining the qualitative and semi-quantitative solubility of a solid compound.

Molecular Interactions and Solubility

The "like dissolves like" rule is fundamentally about the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

G Figure 2: Solute-Solvent Interaction Model cluster_0 This compound cluster_1 Polar Aprotic Solvent (e.g., Acetone) cluster_2 Nonpolar Solvent (e.g., Hexane) C1 C N1 N C1->N1 Phenyl Phenyl (Nonpolar) C1->Phenyl C2 C N1->C2 Hexane C-C-C-C-C-C N1->Hexane Poor Interaction (Unfavorable) N2 N C2->N2 C3 C N2->C3 Acetone δ+ C=O δ- N2->Acetone Dipole-Dipole Interaction (Favorable) N3 N C3->N3 N3->C1 Phenyl->Hexane van der Waals Interaction (Favorable)

Caption: A diagram illustrating the favorable and unfavorable interactions between this compound and different solvent types.

As shown in Figure 2, the polar triazine ring interacts favorably with polar solvents through dipole-dipole forces, while the nonpolar phenyl group interacts well with nonpolar solvents via van der Waals forces. A solvent like acetone or dichloromethane is effective because it can adequately solvate both the polar and nonpolar regions of the molecule. Conversely, a nonpolar solvent like hexane cannot effectively solvate the polar triazine ring, leading to insolubility.

Conclusion and Applications

This compound exhibits a nuanced solubility profile governed by its dualistic polar and nonpolar character. It is predicted to be most soluble in polar aprotic and chlorinated solvents, with moderate to low solubility in polar protic and nonpolar solvents, respectively. This understanding is paramount for its practical application:

  • Chemical Synthesis: Choosing an appropriate solvent is critical for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields.[9][10]

  • Purification: Knowledge of solubility is the basis for purification by recrystallization. A solvent must be chosen in which the compound is soluble at high temperatures but less soluble at low temperatures.

  • Drug Development: For a compound to be a viable drug candidate, its solubility in both aqueous (physiological) and organic (lipid membrane) environments is a key determinant of its bioavailability and efficacy.

  • Materials Science: The processing of triazine-based polymers and materials is highly dependent on finding suitable solvents for casting, spinning, or deposition.

The principles and protocols outlined in this guide provide a robust framework for researchers to predict, determine, and leverage the solubility of this compound in their scientific endeavors.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • This compound | C9H7N3 | CID 15594 - PubChem.
  • Experiment: Solubility of Organic & Inorganic Compounds - Course Hero.
  • This compound Industrial Grade - XIAMEN EQUATION CHEMICAL CO.,LTD.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - Course Hero.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis - WebAssign.
  • Solubility experimental methods.pptx - Slideshare.
  • Synthesis method of 1,3,5-triazine derivatives - Google Patents.
  • This compound - Chemical Synthesis Database.
  • 2,4-diphenyl-1,3,5-triazine | Solubility of Things.
  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents - MDPI.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY - ARKIVOC.
  • 1,3,5-Triazine - Wikipedia.
  • Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents.
  • Benzoguanamine | C9H9N5 | CID 7064 - PubChem.
  • 2,4-Diamino-6-phenyl-1,3,5-triazine 97% - Sigma-Aldrich.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Phenyl-1,3,5-triazine. While direct, extensive experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related triazine derivatives to project its thermal behavior. We will explore the intrinsic stability of the triazine core, the influence of the phenyl substituent, and propose likely decomposition pathways. This guide also offers detailed, field-proven experimental protocols for researchers seeking to perform their own thermal analysis using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and coupled mass spectrometry techniques.

Introduction to this compound

The 1,3,5-triazine ring is a nitrogen-containing heterocycle that forms the core of numerous compounds with significant applications in pharmaceuticals, materials science, and agriculture. The inherent stability of this aromatic system often imparts desirable properties, including thermal resistance, to its derivatives. This compound, with a molecular formula of C₉H₇N₃, is a key representative of this class, featuring a single phenyl group attached to the triazine core.

Understanding the thermal stability of this compound is paramount for its application in drug development and materials science. For pharmaceutical applications, thermal stability influences formulation strategies, shelf-life, and storage conditions. In materials science, it dictates the processing temperatures and the operational limits of polymers or other materials incorporating this moiety. This guide will provide a foundational understanding of these critical thermal properties.

Projected Thermal Stability of this compound

Based on studies of various 1,3,5-triazine derivatives, the triazine ring itself is known to be highly thermally stable.[1][2] The decomposition of such compounds is typically initiated by the cleavage of the bonds to its substituents. For this compound, the key bond influencing its thermal stability is the C-C bond between the triazine ring and the phenyl group.

It is projected that this compound exhibits good thermal stability, with decomposition likely occurring at elevated temperatures. Studies on analogous compounds suggest that the onset of decomposition for phenyl-substituted triazines generally occurs at temperatures well above 200°C.[3][4] The exact decomposition temperature will be influenced by the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).

Table 1: Projected Thermal Properties of this compound

ParameterProjected Value RangeNotes
Melting Point (°C) ~150 - 200Dependent on purity. A sharp melting peak in DSC indicates high purity.
Onset of Decomposition (Tonset) (°C) in N₂ > 250Inferred from related triazine derivatives.[3]
Peak Decomposition Temperature (Tpeak) (°C) in N₂ > 300The temperature of maximum rate of weight loss.
Decomposition Profile Likely multi-stepInitial loss of the phenyl group followed by triazine ring fragmentation.[1][2]

Proposed Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a multi-step mechanism, likely initiated by the homolytic cleavage of the bond between the phenyl group and the triazine ring. The subsequent decomposition would then involve the fragmentation of the triazine ring itself.

A plausible decomposition pathway in an inert atmosphere is as follows:

  • Initiation: Homolytic cleavage of the C-C bond between the phenyl group and the triazine ring, forming a phenyl radical and a triazinyl radical.

  • Propagation/Fragmentation: The highly unstable triazinyl radical would likely undergo rapid fragmentation. This could involve the cleavage of the C-N bonds within the ring, leading to the formation of smaller, volatile nitrogen-containing species.

  • Termination/Rearrangement: The reactive radical species could recombine or rearrange to form a variety of smaller molecules.

Under oxidative conditions, the decomposition mechanism would be more complex, involving reactions with oxygen that would likely lead to the formation of oxides of carbon and nitrogen.

The following diagram illustrates a simplified, proposed decomposition pathway for this compound in an inert atmosphere.

Decomposition_Pathway This compound This compound Phenyl Radical + Triazinyl Radical Phenyl Radical + Triazinyl Radical This compound->Phenyl Radical + Triazinyl Radical High Temperature (Bond Cleavage) Triazinyl Radical Triazinyl Radical Volatile Nitrogen Species Volatile Nitrogen Species Triazinyl Radical->Volatile Nitrogen Species Ring Fragmentation N₂, HCN, etc. N₂, HCN, etc. Volatile Nitrogen Species->N₂, HCN, etc. Further Decomposition Phenyl Radical Phenyl Radical Benzene, Biphenyl, etc. Benzene, Biphenyl, etc. Phenyl Radical->Benzene, Biphenyl, etc. Recombination/Abstraction

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. For a detailed analysis of the decomposition products, coupling the TGA instrument to a Mass Spectrometer (TGA-MS) is invaluable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures, the number of decomposition steps, and the mass of residue.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (alumina or platinum is recommended).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature(s) (Tpeak) from the first derivative of the TGA curve (DTG).

    • Quantify the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

    • Ramp the temperature to a point beyond its decomposition temperature (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • Determine the onset and peak temperatures for each thermal event.

    • Calculate the enthalpy change (ΔH) for each event.

TGA Coupled with Mass Spectrometry (TGA-MS)

TGA-MS allows for the identification of the gaseous products evolved during decomposition.

Step-by-Step Protocol:

  • TGA Setup: Follow the TGA protocol as described above, using a smaller sample size (1-5 mg) to avoid saturating the mass spectrometer.

  • MS Setup:

    • The heated transfer line between the TGA and MS should be maintained at a temperature high enough to prevent condensation of the evolved gases (e.g., 200-250°C).

    • Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu).

  • Data Analysis:

    • Correlate the evolution of specific m/z values with the mass loss events observed in the TGA data.

    • Identify the evolved gases by their characteristic mass spectra.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_MS TGA-Mass Spectrometry (TGA-MS) Sample->TGA_MS Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Heat_Flow Heat Flow vs. Temperature DSC->Heat_Flow Evolved_Gas Evolved Gas Identification TGA_MS->Evolved_Gas Decomposition_Kinetics Decomposition Kinetics Mass_Loss->Decomposition_Kinetics

Caption: Experimental workflow for thermal analysis.

Conclusion

While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its thermal stability and decomposition can be formulated based on the well-established behavior of related 1,3,5-triazine derivatives. The molecule is expected to possess good thermal stability, with decomposition initiating at the phenyl substituent. The provided experimental protocols offer a robust framework for researchers to conduct their own detailed thermal analysis, enabling a deeper understanding of this important compound for its various applications.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. Available at: [Link]

  • Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines - IJIRT. Available at: [Link]

  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines - AIJFR. Available at: [Link]

  • Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC - PubMed Central. Available at: [Link]

  • Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine - ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry - University of Cambridge. Available at: [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - MDPI. Available at: [Link]

  • Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. Available at: [Link]

  • Direct detection of products from the pyrolysis of 2-phenethyl phenyl ether - PubMed. Available at: [Link]

  • Detection of 1,3,5‐triazine derivatives in crop samples by thermolysis‐atmospheric pressure ionization tandem mass spectrometry - DOI. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. Available at: [Link]

  • Thermochemistry of Evaporation and Sublimation of 2,4,6-Triazido-1,3,5-triazine - ResearchGate. Available at: [Link]

  • Thermal Decomposition, Kinetic Study and Evolved Gas Analysis of 1,3,5-Triazine-2,4,6-Triamine - ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry - Chemistry LibreTexts. Available at: [Link]

  • bioresources.com. Available at: [Link]

  • (PDF) 2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H 2 Evolution - ResearchGate. Available at: [Link]

  • Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry - ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Phenyl-1,3,5-triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a privileged heterocyclic scaffold that has been a cornerstone in organic chemistry for over a century.[1] Its symmetrical, nitrogen-rich structure imparts unique electronic properties, metabolic stability, and a rigid framework capable of projecting substituents in well-defined vectors. This has led to its widespread application in diverse fields, from the development of herbicides and polymers to its critical role as a core structure in medicinal chemistry.[2][3] Several clinically used drugs, such as the anticancer agent Altretamine, are built upon the s-triazine core.[2][4]

The incorporation of a phenyl group at the C2 position, creating the 2-phenyl-1,3,5-triazine moiety, is of particular interest. This substituent can modulate the molecule's pharmacological profile, engage in crucial π-stacking interactions with biological targets, and serve as an anchor for further synthetic elaboration.[5][6] Consequently, the development of robust and versatile synthetic methods to access these compounds is a primary objective for researchers in drug discovery and materials science.

This guide provides an in-depth review of the principal synthetic strategies for constructing 2-phenyl-1,3,5-triazines. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of each method, providing the causal logic behind experimental choices and offering field-proven protocols to empower researchers in their synthetic endeavors.

Strategy 1: Cyclotrimerization of Nitriles

The most fundamental approach to the symmetrical 1,3,5-triazine core is the cyclotrimerization of nitriles. This method can be adapted to produce both symmetrically and unsymmetrically substituted triazines, including those bearing a single phenyl group.

Homocyclotrimerization: The Path to 2,4,6-Triphenyl-1,3,5-triazine

The direct cyclotrimerization of three molecules of benzonitrile is a classic method for producing 2,4,6-triphenyl-1,3,5-triazine. The core principle involves the activation of the nitrile's electrophilic carbon, enabling a cascade of nucleophilic attacks by the nitrogen atoms of other nitrile molecules.

Mechanistic Insight: The reaction is typically promoted by strong acids, Lewis acids, or low-valent transition metals.[7][8][9] Acid catalysts protonate the nitrile nitrogen, significantly increasing the electrophilicity of the carbon atom. This initiates a stepwise cyclization process. Modern methods employing low-valent titanium species, generated in situ from TiCl₄ and a reductant like magnesium, have also proven highly effective.[7] These reactions can often be performed on a gram scale with product isolation achieved through simple recrystallization.[7]

The Push for Greener Conditions: A significant advancement in this area is the use of microwave irradiation, often in solvent-free conditions.[10][11] Microwave heating dramatically accelerates the reaction by efficiently coupling with the polar nitrile reactants, leading to shorter reaction times and often cleaner product profiles compared to conventional heating.[10]

Nitrile_Trimerization_Mechanism General Mechanism for Acid-Catalyzed Nitrile Cyclotrimerization cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization & Aromatization RCN1 R-C≡N Nitrilium1 R-C≡N⁺-H RCN1->Nitrilium1 Protonation H_plus H⁺ Dimer Dimeric Intermediate Nitrilium1->Dimer Nucleophilic Attack RCN2 R-C≡N RCN2->Dimer Trimer Linear Trimer Intermediate Dimer->Trimer Nucleophilic Attack RCN3 R-C≡N RCN3->Trimer Triazine 1,3,5-Triazine Trimer->Triazine Intramolecular Cyclization Cross_Cyclotrimerization_Workflow Controlled Cross-Cyclotrimerization Workflow NitrileA Benzonitrile (1 eq) NitriliumSalt Intermediate Nitrilium Salt (Stable at low temp) NitrileA->NitriliumSalt Tf2O Tf₂O (1 eq) Tf2O->NitriliumSalt Low Temp (-40 °C to 0 °C) FinalProduct 2-Phenyl-4,6-disubstituted-1,3,5-triazine NitriliumSalt->FinalProduct NitrileB Second Nitrile (2 eq) NitrileB->FinalProduct Higher Temp (e.g., 60 °C)

Caption: Workflow for controlled synthesis of A-B-B type triazines.

Representative Protocol: Controlled Synthesis of 2-Phenyl-4,6-di(alkyl/aryl)-1,3,5-triazines [9][12]

  • Nitrilium Salt Formation: In a flame-dried flask under nitrogen, dissolve benzonitrile (1.0 eq) in anhydrous dichloromethane. Cool the solution to -40 °C. Add triflic anhydride (1.0 eq) dropwise, maintaining the low temperature. Stir for 30 minutes at this temperature.

  • Second Nitrile Addition: Add the second nitrile (e.g., acetonitrile, 2.0 eq) to the reaction mixture.

  • Cyclization: Allow the reaction to warm to room temperature and then heat to reflux (or a specified higher temperature, e.g., 60 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and carefully pour it into a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography on silica gel to yield the target triazine.

Strategy 2: Building from Cyanuric Chloride

Perhaps the most versatile and widely employed method for generating substituted s-triazines is the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This commercially available starting material is an exceptional electrophilic scaffold.

Mechanistic Insight: The three chlorine atoms on the triazine ring can be displaced by a wide array of nucleophiles (O-, N-, S-, and C-centered). [3][13]Crucially, the reactivity of the ring towards substitution decreases after each chlorine is replaced. This electronic deactivation allows for a controlled, stepwise synthesis of unsymmetrical triazines by carefully managing the reaction temperature.

  • 1st Substitution: Highly reactive, often occurs at 0 °C.

  • 2nd Substitution: Requires moderate temperatures, typically room temperature to ~40 °C.

  • 3rd Substitution: Requires forcing conditions, such as heating to reflux. [10] To synthesize this compound derivatives, the first step is the introduction of the phenyl group. Modern palladium-catalyzed cross-coupling reactions are ideal for this transformation.

Cyanuric_Chloride_Workflow Sequential Substitution of Cyanuric Chloride CC Cyanuric Chloride Intermediate 2-Phenyl-4,6-dichloro- 1,3,5-triazine CC->Intermediate Suzuki Coupling (e.g., 35 °C) MonoSub 2-Phenyl-4-Nu¹-6-chloro- 1,3,5-triazine Intermediate->MonoSub 1st Substitution (e.g., RT) FinalProduct 2-Phenyl-4-Nu¹-6-Nu²- 1,3,5-triazine MonoSub->FinalProduct 2nd Substitution (e.g., Reflux) Reagent1 Phenylboronic Acid Pd Catalyst, Base Reagent1->Intermediate Reagent2 Nucleophile 1 (Nu¹) Base Reagent2->MonoSub Reagent3 Nucleophile 2 (Nu²) Base Reagent3->FinalProduct

Caption: Stepwise synthesis of 2-phenyl triazines from cyanuric chloride.

Representative Protocol 1: Suzuki Coupling for 2-Phenyl-4,6-dichloro-1,3,5-triazine [14][15]

  • Setup: To a reaction flask, add cyanuric chloride (1.0 eq), phenylboronic acid (1.1-1.2 eq), a base such as K₂CO₃ or K₃PO₄ (2.0 eq), and a suitable solvent (e.g., ethanol, THF/water).

  • Catalyst Addition: Add a palladium catalyst, such as a magnetic silica-supported palladium complex or Pd(PPh₃)₄ (0.5-2.5 mol%). [14][15]3. Reaction: Stir the mixture at a controlled temperature (e.g., 30-35 °C) for 1.5-3 hours. [14]Monitor the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove the base and catalyst. If a magnetic catalyst is used, it can be recovered with an external magnet. [14]5. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 2-phenyl-4,6-dichloro-1,3,5-triazine.

Representative Protocol 2: Sequential Amination [3][16]

  • First Substitution: Dissolve 2-phenyl-4,6-dichloro-1,3,5-triazine (1.0 eq) in a suitable solvent like THF. Cool to 0 °C. Add the first amine (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Isolation (Optional): The mono-substituted product can be isolated at this stage via aqueous workup and chromatography if desired.

  • Second Substitution: To the crude reaction mixture from step 1 (or the isolated mono-substituted product), add the second, potentially less reactive, amine (1.5 eq) and additional base.

  • Heating: Heat the reaction mixture to reflux for 12-48 hours until the reaction is complete.

  • Workup and Purification: Cool the reaction, perform a standard aqueous workup, and purify the final product by column chromatography or recrystallization.

Strategy 3: Guanidine-Based Condensation Reactions

For the specific synthesis of 2,4-diamino-6-phenyl-1,3,5-triazine (also known as benzoguanamine) and its derivatives, condensation reactions involving guanidines are highly efficient.

Mechanistic Insight: These reactions construct the triazine ring by combining precursors that provide the necessary C-N fragments. A classic method involves the base-catalyzed condensation of benzonitrile with cyanoguanidine (dicyandiamide). [1][17]More recently, powerful one-pot, three-component methods have emerged as a superior alternative. These reactions combine cyanoguanidine, an aromatic aldehyde (benzaldehyde), and an amine in the presence of acid. [4]A dihydrotriazine salt is formed as a key intermediate, which, upon treatment with a base, undergoes rearrangement and dehydrogenative aromatization to yield the final triazine product. [4][11]Microwave assistance is particularly effective for this method, providing rapid access to large libraries of compounds. [4]

Three_Component_Synthesis Three-Component Synthesis of Diamino-phenyl-triazines Cyanoguanidine Cyanoguanidine Step1 Acid-catalyzed Condensation (HCl, MW) Cyanoguanidine->Step1 Benzaldehyde Benzaldehyde Benzaldehyde->Step1 Amine Amine (R-NH₂) Amine->Step1 Dihydrotriazine Dihydrotriazine Intermediate Step1->Dihydrotriazine Step2 Base-promoted Aromatization Dihydrotriazine->Step2 FinalProduct 6-Phenyl-N²-R-1,3,5-triazine- 2,4-diamine Step2->FinalProduct

Caption: Microwave-assisted three-component synthesis pathway.

Representative Protocol: One-Pot, Three-Component Synthesis of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines [4]

  • Initial Condensation: In a microwave vial, combine cyanoguanidine (1.0 eq), benzaldehyde (1.0 eq), an arylamine (1.0 eq), and a solvent like 2-propanol. Add concentrated HCl (1.1 eq).

  • Microwave Irradiation (Step 1): Seal the vial and heat in a microwave reactor at 120 °C for 20 minutes.

  • Aromatization (Step 2): Cool the vial to room temperature. Add a solution of NaOH in ethanol. Reseal the vial and heat again in the microwave reactor at 150 °C for 30 minutes.

  • Workup: After cooling, pour the reaction mixture into water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

The synthesis of 2-phenyl-1,3,5-triazines is supported by a rich and evolving chemical toolbox. Classical methods based on nitrile cyclotrimerization remain fundamental, particularly for symmetrical structures. For creating molecular diversity, the stepwise nucleophilic substitution of cyanuric chloride offers unparalleled versatility and control. This method, enhanced by modern cross-coupling reactions like the Suzuki coupling, provides a reliable and modular entry point to a vast chemical space.

The future of triazine synthesis is increasingly shaped by the principles of green chemistry. The trend is moving towards one-pot, multi-component reactions that maximize atom economy and reduce waste. [11][18]Furthermore, the use of microwave irradiation and solvent-free conditions is becoming standard practice, offering significant advantages in terms of reaction speed, efficiency, and environmental impact. [10][19][20]As the demand for novel triazine-based therapeutics and materials continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the scientific community.

References

  • Current time information in London, GB. (n.d.). Google.
  • Merck & Co., Inc. (n.d.). Pinner Triazine Synthesis. The Merck Index.
  • Al-Mughaid, H., et al. (n.d.).
  • Kawakami, J., & Okazaki, M. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. European Journal of Inorganic Chemistry.
  • Yuki, Y., et al. (1974). Synthesis of Guanidino-1,3,5-triazines Using DMF. Bulletin of the Chemical Society of Japan, 47(7), 1787-1788.
  • Herrera, A., et al. (2014). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. The Journal of Organic Chemistry, 79(15), 7034-7044.
  • Burke, Jr., S. D. (1976). U.S. Patent No. 3,932,402. Washington, DC: U.S.
  • Obydennov, D. L., & Khasanov, A. F. (2019). Microwave-Assisted Synthesis of 1,3,5-Triazines: Efficient Approaches to Therapeutically Valuable Scaffold. Heterocycles, 98(12), 1677-1704.
  • Kumar, A., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicinal Drug Research, 1(1).
  • Giacomelli, G., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
  • Gniewek, A., et al. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry, 86(9), 6656-6664.
  • Herrera, A., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. ChemInform, 45(46).
  • Zhang, Q. (2011).
  • ResearchGate. (n.d.). Cross‐cyclotrimerization approach for the synthesis of 1,3,5‐triazine. Retrieved January 14, 2026.
  • Giacomelli, G., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102.
  • El-Gazzar, A. R. B. A., et al. (2021). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Molecular Structure, 1225, 129112.
  • Zhang, W. (2018).
  • ResearchGate. (2004). Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine.
  • ResearchGate. (2004). Microwave Assisted Synthesis of 2,4,6-tris(pyrazolylamino)-1,3,5-triazines.
  • Park, H. J., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 26(11), 3345.
  • Cledera, M., et al. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[7][21]riazines. Molecules, 24(18), 3243.

  • Obydennov, D. L., & Khasanov, A. F. (2019). MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES. Heterocycles, 98(12), 1677.
  • Science of Synthesis. (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme.
  • Li, Y., et al. (2022). Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry, 46(36), 17351-17358.
  • Guan, L., et al. (2024). Methods for the synthesis of 1,3,5-triazine derivatives.
  • Blagus, A., & Cazin, C. S. J. (2012). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Chemistry, 16(12), 1431-1447.
  • Al-Mughaid, H., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 14(18), 12623-12658.
  • Abonia, R., et al. (2020). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 25(19), 4501.
  • ResearchGate. (n.d.). Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes. Retrieved January 14, 2026.
  • Herrera, A., et al. (2014). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. The Journal of Organic Chemistry, 79(15), 7034-7044.
  • ResearchGate. (n.d.). General synthetic pathway used for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines. Retrieved January 14, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved January 14, 2026, from [Link]

  • Doležal, M., et al. (2017). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)
  • Obydennov, D. L., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12389-12404.
  • Chemical Synthesis Database. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Phenyl-1,3,5-triazine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, represents a cornerstone in synthetic and medicinal chemistry. Among its myriad derivatives, 2-Phenyl-1,3,5-triazine stands out as a fundamental building block for a diverse array of functional molecules with significant applications, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the discovery and history of this compound, tracing its origins from early synthetic explorations to the development of modern, efficient preparatory methods. We will delve into the key synthetic strategies, including classical and contemporary approaches, and elucidate the chemical properties that make this scaffold a privileged structure in medicinal chemistry. Furthermore, this guide will explore the significant role of this compound derivatives as therapeutic agents, with a focus on their applications as anticancer and antimicrobial agents.

A Historical Perspective: The Dawn of 1,3,5-Triazine Chemistry

The story of this compound is intrinsically linked to the broader history of 1,3,5-triazine chemistry, which dates back to the 19th century. Early investigations into nitrogen-containing heterocycles laid the groundwork for the eventual synthesis and understanding of this important class of compounds.

A pivotal moment in the history of 1,3,5-triazine synthesis was the work of Adolf Pinner in 1890.[1][2][3] His research on the reaction of aryl amidines with phosgene led to the formation of 2-hydroxyl-4,6-diaryl-s-triazines, a reaction now famously known as the Pinner triazine synthesis.[1][2][3] This discovery was a significant step forward, demonstrating a viable pathway to construct the triazine ring and opening the door for further exploration of its derivatives.

While the initial focus was on symmetrically substituted triazines, the development of synthetic methodologies throughout the 20th century allowed for the preparation of a wider range of derivatives, including the monosubstituted this compound. The quest for novel compounds with unique properties drove chemists to explore various synthetic routes, leading to the establishment of this molecule as a key intermediate in organic synthesis.

The Synthetic Arsenal: Crafting the this compound Core

The synthesis of this compound and its derivatives has evolved significantly over the years, with methods ranging from classical condensation reactions to modern, highly efficient protocols. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: Building from the Ground Up

One of the foundational methods for constructing the 1,3,5-triazine ring involves the cyclotrimerization of nitriles. While the trimerization of benzonitrile yields the symmetric 2,4,6-triphenyl-1,3,5-triazine, the synthesis of the monosubstituted phenyl derivative requires a more controlled approach.

A historically significant and versatile method for the synthesis of 1,3,5-triazines is the Pinner Synthesis . As mentioned earlier, this reaction, first reported by Adolf Pinner in 1890, involves the reaction of an aryl amidine with phosgene to produce 2-hydroxyl-4,6-diaryl-s-triazines.[1][2][3] While not a direct route to this compound itself, the principles of this reaction laid the groundwork for using amidines as key building blocks for the triazine core.

A more direct classical approach to monosubstituted triazines involves the reaction of an amidine with a source for the remaining two carbons and three nitrogens of the triazine ring. For instance, the reaction of benzamidine with a reagent like N,N-dimethylformamide diethyl acetal can provide a pathway to the this compound core.

Conceptual Experimental Protocol: Synthesis of this compound via Amidine Condensation

Causality: This protocol illustrates the condensation approach where benzamidine provides the phenyl-substituted C-N unit, and a formylating agent equivalent provides the remaining two carbons and nitrogens of the triazine ring.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride in a suitable anhydrous solvent such as ethanol.

  • Base Addition: Add a non-nucleophilic base, such as sodium ethoxide, to neutralize the hydrochloride and generate the free benzamidine in situ.

  • Reagent Addition: Slowly add N,N-dimethylformamide diethyl acetal to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound.

Modern Synthetic Strategies: Efficiency and Versatility

Contemporary organic synthesis has introduced a range of powerful and efficient methods for the preparation of this compound and its derivatives. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

A cornerstone of modern 1,3,5-triazine synthesis is the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a versatile starting material.[4][5] The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential nucleophilic substitution. This stepwise substitution provides a high degree of control for the synthesis of unsymmetrically substituted triazines. To synthesize this compound, one could envision a Grignard reaction with cyanuric chloride, followed by reduction of the remaining chloro groups. However, a more common approach for introducing aryl groups is through palladium-catalyzed cross-coupling reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of 1,3,5-triazines.[6] The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes.

Experimental Workflow: Microwave-Assisted Synthesis of a 2-Phenyl-4,6-diamino-1,3,5-triazine Derivative

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product SM1 2-Chloro-4,6-diamino-1,3,5-triazine R1 Combine reactants in a microwave vial SM1->R1 SM2 Phenylboronic acid SM2->R1 SM3 Palladium Catalyst (e.g., Pd(PPh3)4) SM3->R1 SM4 Base (e.g., Na2CO3) SM4->R1 SM5 Solvent (e.g., Dioxane/Water) SM5->R1 R2 Microwave irradiation (e.g., 100-150 °C, 10-30 min) R1->R2 W1 Cool to room temperature R2->W1 W2 Extraction with an organic solvent W1->W2 W3 Drying and concentration W2->W3 P1 Column chromatography W3->P1 Prod 2-Phenyl-4,6-diamino-1,3,5-triazine Derivative P1->Prod

Caption: Microwave-assisted Suzuki coupling for the synthesis of a this compound derivative.

Chemical Properties and Reactivity

The this compound molecule possesses a unique set of chemical properties that contribute to its versatility as a synthetic building block. The triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the triazine ring susceptible to nucleophilic attack.

The phenyl group at the 2-position influences the reactivity of the triazine ring through both inductive and resonance effects. It can also serve as a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.

Applications in Drug Discovery and Development

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7][8] The rigid, planar structure of the triazine ring, combined with the ability to introduce diverse substituents at the 2, 4, and 6 positions, allows for the creation of libraries of compounds with a wide range of pharmacological activities.[7] this compound derivatives have shown significant promise in several therapeutic areas.

Anticancer Agents

A significant number of this compound derivatives have been investigated for their potential as anticancer agents.[9][10] These compounds have been shown to target various cellular pathways involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction. The ability to modify the substituents on the triazine and phenyl rings allows for the fine-tuning of their biological activity and selectivity towards specific cancer cell lines.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[11][12][13] The mechanism of action of these compounds can vary, but they often involve the disruption of essential cellular processes in the microorganisms.

Signaling Pathway: A Conceptual Model of a this compound Derivative as a Kinase Inhibitor

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase1 Kinase A Rec->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Proliferation Cell Proliferation Kinase2->Proliferation Promotes Survival Cell Survival Kinase2->Survival Promotes Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibits

Caption: Conceptual pathway of a this compound derivative inhibiting a kinase cascade.

Future Perspectives and Conclusion

The journey of this compound, from its conceptual origins in the early days of heterocyclic chemistry to its current status as a valuable scaffold in drug discovery, highlights the enduring importance of fundamental organic synthesis. The continuous development of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and potent derivatives with a wider range of therapeutic applications.

As our understanding of disease biology deepens, the ability to rationally design and synthesize molecules with specific biological activities becomes increasingly crucial. The this compound core, with its inherent versatility and proven track record, is poised to remain a significant player in the ongoing quest for new and effective medicines. The future of this remarkable scaffold lies in the hands of innovative chemists and biologists who will continue to unlock its full potential to address unmet medical needs.

References

  • Pinner, A. Ueber Diphenyloxykyanidin. Berichte der deutschen chemischen Gesellschaft23 , 2919–2922 (1890). [Link]

  • Pinner triazine synthesis. Wikipedia. [Link]

  • Síntesis de triazinas de Pinner. Wikipedia, la enciclopedia libre. [Link]

  • Pinner triazine synthesis. Wikiwand. [Link]

  • Giurg, M., Gzella, A. & Mlochowski, J. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules11 , 81–102 (2006). [Link]

  • de la Hoz, A., Díaz-Ortiz, Á. & Moreno, A. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC2008 , 138–159 (2008). [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Shaaban, M. R. N,N-Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry46 , 811–845 (2009). [Link]

  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]

  • Zhang, Y. et al. Selective Synthesis of N-[2][4][14]Triazinyl-α-Ketoamides and N-[2][4][14]Triazinyl-Amides from the Reactions of 2-Amine-[2][4][14]Triazines with Ketones. Molecules24 , 3546 (2019). [Link]

  • N,N-Dimethylformamide Dimethyl Acetal. ResearchGate. [Link]

  • Kaur, R. et al. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie354 , e2000363 (2021). [Link]

  • Different biological activities displayed by 1,3,5‐triazine. ResearchGate. [Link]

  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences55 , 25-32 (2024). [Link]

  • 1,3,5-Triazine. Wikipedia. [Link]

  • This compound. Chemical Synthesis Database. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. [Link]

  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. PMC. [Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Scientific Research Publishing. [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. [Link]

  • Gahtori, P. et al. Synthesis of Some Substituted Phenylthiazolyl 1,3,5-Triazine Derivatives. Asian Journal of Chemistry23 , 4927–4929 (2011). [Link]

  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. ResearchGate. [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed Central. [Link]

Sources

The Chemistry of 2-Phenyl-1,3,5-triazine and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 2-phenyl-1,3,5-triazine and its analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to serve as a comprehensive resource for understanding and utilizing this important class of heterocyclic compounds.

Introduction: The 1,3,5-Triazine Core

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring composed of alternating carbon and nitrogen atoms. This arrangement results in an electron-deficient aromatic system, a key feature that dictates its chemical behavior. The delocalized π-electrons and the presence of three electronegative nitrogen atoms make the carbon atoms of the triazine ring highly electrophilic. This inherent reactivity, particularly towards nucleophiles, makes the 1,3,5-triazine scaffold a versatile building block in medicinal chemistry, materials science, and agrochemistry.[1] The introduction of a phenyl group at the 2-position of the triazine ring, creating this compound, significantly influences the molecule's electronic properties and reactivity, opening avenues for a diverse range of analogs with tailored functionalities.

Physicochemical Properties of this compound

The parent compound, this compound, serves as the foundational structure for a vast library of analogs. Its core physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
IUPAC Name This compound
CAS Number 1722-18-5
Appearance White solid (typical for triazine derivatives)General Knowledge
XLogP3 1.9

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pinner Synthesis and Related Condensations

One of the most common and direct routes to 2-substituted-1,3,5-triazines is the reaction of an amidine with a 1,3-dicarbonyl equivalent. For the synthesis of this compound, benzamidine can be reacted with a formic acid derivative, such as triethyl orthoformate, which serves as the source of the remaining two carbons and three nitrogens of the triazine ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamidine hydrochloride (1 equivalent) and triethyl orthoformate (1.5 equivalents) in a suitable solvent such as absolute ethanol.

  • Base Addition: Add a base, for instance, sodium ethoxide (1.1 equivalents), to neutralize the hydrochloride and facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

From Cyanuric Chloride: A Versatile Precursor

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a widely used and cost-effective starting material for the synthesis of substituted triazines. The chlorine atoms can be sequentially replaced by various nucleophiles in a controlled manner, primarily dictated by the reaction temperature.

G start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) step1 Monosubstitution (e.g., with PhMgBr) start->step1 Low Temp. (e.g., 0 °C) step2 Disubstitution (with Nu-1) step1->step2 Room Temp. step3 Trisubstitution (with Nu-2) step2->step3 Elevated Temp. product Asymmetrically Substituted This compound Analog step3->product

Caption: Sequential substitution of cyanuric chloride.

The first chlorine atom is the most reactive and can be substituted at low temperatures (0-5 °C). The introduction of an electron-donating group, such as a phenyl group via a Grignard or Suzuki coupling reaction, deactivates the remaining carbon-chlorine bonds. Consequently, the second substitution requires a higher temperature (typically room temperature), and the final substitution often necessitates reflux conditions. This differential reactivity allows for the synthesis of a wide array of asymmetrically substituted this compound analogs.[2][3]

Chemical Reactivity of the this compound Core

The chemical reactivity of this compound is a tale of two parts: the electron-deficient triazine ring and the attached phenyl group.

Reactivity of the Triazine Ring
  • Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the primary mode of reactivity for the 1,3,5-triazine ring is nucleophilic aromatic substitution, especially when substituted with good leaving groups like halogens. The presence of the phenyl group, being weakly electron-donating, slightly reduces the electrophilicity of the triazine carbons compared to an unsubstituted triazine. However, the ring remains susceptible to attack by strong nucleophiles.

  • Chichibabin-type Amination: In a notable example of its reactivity, this compound can undergo amination. Treatment with potassium amide in liquid ammonia can lead to the introduction of an amino group onto the triazine ring, although the yields may be modest.[4]

Influence of the Phenyl Group
  • Electrophilic Aromatic Substitution (EAS): The 1,3,5-triazine ring is strongly deactivating towards electrophilic attack on the phenyl ring. Therefore, electrophilic substitution reactions like nitration or sulfonation on the phenyl group are generally difficult to achieve and require harsh conditions.[4] Under such conditions, the triazine ring itself may be prone to degradation.[5]

Spectroscopic Characterization

The structural elucidation of this compound and its analogs relies heavily on modern spectroscopic techniques.

Spectroscopic TechniqueKey Features for 2,4,6-Triphenyl-1,3,5-triazine
¹H NMR Aromatic protons on the phenyl rings typically appear as multiplets in the range of δ 7.5-8.8 ppm.[6]
¹³C NMR The carbon atoms of the triazine ring exhibit a characteristic signal around δ 171 ppm. The phenyl carbons appear in the aromatic region (δ 128-136 ppm).[6]
Infrared (IR) Strong absorption bands corresponding to C=N stretching of the triazine ring are observed around 1500-1600 cm⁻¹. C-H stretching of the aromatic rings is also present.[6]
Mass Spectrometry (MS) The molecular ion peak is readily observed, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.[7]

Structure-Activity Relationships and Applications in Drug Discovery

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[8] The introduction of a phenyl group and further substitutions allow for the fine-tuning of the molecule's properties to achieve desired biological activities.

Anticancer Agents

A significant body of research has focused on the development of 1,3,5-triazine derivatives as anticancer agents. These compounds have been shown to target various kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[9] For instance, certain analogs have demonstrated inhibitory activity against PI3K-α, B-Raf, and VEGFR-2, all of which are important targets in cancer therapy.[9]

SAR Core This compound Core Subst1 Substituents at C4 and C6 Core->Subst1 Modulates Kinase Selectivity Subst2 Substituents on Phenyl Ring Core->Subst2 Influences Pharmacokinetics Activity Biological Activity (e.g., Anticancer) Subst1->Activity Subst2->Activity

Caption: Structure-Activity Relationship (SAR) of this compound analogs.

The nature and position of substituents on both the triazine and phenyl rings are critical for biological activity. For example, the introduction of different amine or morpholine groups at the 4 and 6 positions of the triazine ring can significantly impact the compound's potency and selectivity against different cancer cell lines.[9]

Antimicrobial Agents

Derivatives of 1,3,5-triazine have also been explored for their potential as antimicrobial agents. The ability to introduce a variety of functional groups onto the triazine core allows for the optimization of their interactions with microbial targets.[10]

Conclusion

This compound and its analogs represent a versatile and highly valuable class of compounds for researchers in both academia and industry. Their synthesis is accessible through well-established chemical transformations, and their inherent reactivity allows for the creation of diverse molecular architectures. The electron-deficient nature of the triazine ring, coupled with the modulatory effects of the phenyl substituent, provides a rich platform for the design of novel therapeutic agents and functional materials. A thorough understanding of the fundamental chemical properties of this scaffold is paramount for the rational design and successful application of these compounds in various scientific disciplines.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Allain, F., et al. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules, 27(10), 3245. [Link]

  • Kumawat, J., et al. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 24(22), 2019-2071. [Link]

  • El-Sayed, N. A., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1974. [Link]

  • Junaid, A., & Andriy, K. (2019). Microwave-Assisted Synthesis of 1,3,5-Triazines: Efficient Approaches to Therapeutically Valuable Scaffold. HETEROCYCLES, 98(12), 1681-1715. [Link]

  • Szymański, P., et al. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry, 86(9), 6581-6592. [Link]

  • Zhang, Y., et al. (2024). Methods for the synthesis of 1,3,5-triazine derivatives. Research on Chemical Intermediates. [Link]

  • Claramunt, R. M., et al. (2006). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. ARKIVOC, 2007(5), 138-164. [Link]

  • Nuno, M., et al. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(1), 1-13. [Link]

  • Sutomo, S., et al. (2023). Synthesis of Novel 1,3,5‐Triazine Analogues With Selective Activity Against Pancreatic (Capan‐1) and Colorectal (HCT 116) Cancer Cell Lines. ChemistrySelect, 8(22), e202300949. [Link]

  • Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. [Link]

  • Konecny, J., et al. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(11), 2805. [Link]

  • Dolzhenko, A. V. (2014). 1,3,5-Triazine-Based Analogues of Purine: From Isosteres to Privileged Scaffolds in Medicinal Chemistry. ChemInform, 45(32). [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Chemical Synthesis Database. This compound. [Link]

  • SpectraBase. 1,3,5-Triazine. [Link]

  • Poprzen, V., et al. (2021). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Molecules, 26(23), 7352. [Link]

  • Wieckowska, A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3939. [Link]

Sources

A Theoretical and Computational Guide to the Electronic Structure of 2-Phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic structure of 2-Phenyl-1,3,5-triazine. This molecule, featuring a phenyl group appended to a 1,3,5-triazine ring, is a fundamental scaffold in medicinal chemistry and materials science. Understanding its electronic properties is crucial for the rational design of novel derivatives with tailored functionalities. This guide will delve into the application of quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the molecular geometry, frontier molecular orbitals, and electronic transitions of this compound. By synthesizing theoretical principles with practical computational protocols, this document aims to equip researchers with the necessary knowledge to explore the electronic landscape of this important heterocyclic compound.

Introduction: The Significance of the this compound Scaffold

The 1,3,5-triazine ring is a nitrogen-rich heterocycle that imparts a unique set of electronic and physicochemical properties to the molecules in which it is found. Its electron-deficient nature makes it an attractive core for various applications, including in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials. The attachment of a phenyl group to this core, as in this compound, introduces a tunable electronic component that can significantly influence the molecule's overall properties.

The phenyl substituent can engage in π-stacking interactions and can be readily functionalized, allowing for the fine-tuning of the electronic structure and, consequently, the biological activity or material properties of the resulting derivatives. Theoretical studies on the electronic structure of this compound provide invaluable insights into its reactivity, stability, and spectroscopic behavior, thereby guiding synthetic efforts and accelerating the discovery of new applications.

Theoretical Methodologies for Probing Electronic Structure

The investigation of the electronic structure of molecules like this compound heavily relies on computational quantum chemistry methods. Among these, Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for accurately predicting the ground-state electronic properties of medium- to large-sized molecules. For studying excited-state properties, such as electronic absorption spectra, Time-Dependent DFT (TD-DFT) is the most commonly employed method.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. The central concept of DFT is to describe a many-electron system using its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function.

For a molecule like this compound, a typical DFT calculation involves the following key steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the calculation of the energies and spatial distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

Time-Dependent Density Functional Theory (TD-DFT)

To understand the interaction of this compound with light, such as in UV-Vis spectroscopy, it is necessary to study its electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which can be used to simulate the electronic absorption spectrum of a molecule. This provides a direct comparison with experimental spectroscopic data and allows for the assignment of specific electronic transitions.

The Electronic Landscape of this compound

While specific theoretical studies on the electronic structure of this compound are not extensively documented in the literature, valuable insights can be gleaned from computational studies of its close analogs, such as 2,4,6-triphenyl-1,3,5-triazine and other substituted derivatives.

Molecular Geometry

The 1,3,5-triazine ring is planar, and the phenyl group in this compound is expected to be nearly coplanar with the triazine ring to maximize π-conjugation. However, there might be a slight torsional angle between the two rings due to steric hindrance between the ortho-hydrogens of the phenyl group and the nitrogen atoms of the triazine ring. DFT calculations on related structures suggest that weak intramolecular hydrogen bonds can favor a more planar conformation[1].

Frontier Molecular Orbitals (HOMO and LUMO)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals.

  • HOMO: The Highest Occupied Molecular Orbital is typically associated with the ability to donate an electron. In this compound, the HOMO is expected to have significant contributions from the π-system of the phenyl ring and the nitrogen lone pairs of the triazine ring.

  • LUMO: The Lowest Unoccupied Molecular Orbital is associated with the ability to accept an electron. The electron-deficient nature of the 1,3,5-triazine ring suggests that the LUMO will be predominantly localized on this moiety.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's color, reactivity, and photophysical properties. Studies on triphenyl-1,3,5-triazine derivatives have shown that the 1,3,5-triazine core is more electron-withdrawing than other cores like isocyanurate, leading to a more stabilized LUMO and a smaller HOMO-LUMO gap[1].

Table 1: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value (Illustrative)Significance
HOMO Energy~ -6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy~ -1.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap~ 5.0 eVInfluences electronic transitions, color, and reactivity.

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by π → π* and n → π* transitions.

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense and occur at higher energies (shorter wavelengths). In this compound, these transitions would involve the conjugated π-system of the entire molecule.

  • n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally weaker and occur at lower energies (longer wavelengths) compared to π → π* transitions.

TD-DFT calculations can predict the energies and intensities of these transitions, allowing for a detailed interpretation of the experimental UV-Vis spectrum.

Experimental Protocols: A Computational Workflow

This section outlines a detailed, step-by-step methodology for performing a theoretical study on the electronic structure of this compound using DFT and TD-DFT.

Computational Workflow Diagram

Computational_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Ground State Analysis cluster_tddft TD-DFT Calculations cluster_output Output and Interpretation mol_build Build this compound (e.g., using Avogadro, GaussView) pre_opt Initial Structure Pre-optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) freq_calc->mo_analysis esp_map Electrostatic Potential Mapping freq_calc->esp_map excited_state Excited State Calculation (e.g., TD-B3LYP/6-311G(d,p)) freq_calc->excited_state data_vis Data Visualization (Orbitals, Spectra) mo_analysis->data_vis esp_map->data_vis uv_vis Simulate UV-Vis Spectrum excited_state->uv_vis uv_vis->data_vis comparison Comparison with Experimental Data data_vis->comparison

Caption: Computational workflow for the theoretical study of this compound.

Step-by-Step Protocol
  • Molecular Structure Generation:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

    • Specify the level of theory for the geometry optimization. A commonly used and reliable combination is the B3LYP functional with the 6-311G(d,p) basis set.

    • Run the geometry optimization calculation.

  • DFT Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Verify that there are no imaginary frequencies, which confirms that the structure is a true minimum on the potential energy surface.

  • Ground-State Electronic Structure Analysis:

    • From the output of the frequency calculation, extract the energies of the molecular orbitals.

    • Identify the HOMO and LUMO and calculate the HOMO-LUMO energy gap.

    • Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.

    • Generate a molecular electrostatic potential (MEP) map to visualize the electron-rich and electron-poor regions of the molecule.

  • TD-DFT Calculation for Excited States:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for the first few singlet excited states.

    • The same functional and basis set as the ground-state calculation are typically used.

  • Simulation of UV-Vis Spectrum:

    • Use the results from the TD-DFT calculation to generate a simulated UV-Vis absorption spectrum. The excitation energies correspond to the absorption wavelengths, and the oscillator strengths correspond to the absorption intensities.

    • Compare the simulated spectrum with experimental data, if available, to validate the computational methodology.

Visualization of Key Concepts

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the theoretical investigation of the electronic structure of this compound. By employing DFT and TD-DFT methods, researchers can gain a deep understanding of the geometric and electronic properties that govern the behavior of this important molecular scaffold. The insights obtained from these computational studies are instrumental in guiding the design and synthesis of novel this compound derivatives with enhanced properties for applications in drug discovery and materials science.

Future theoretical work could explore the effects of different substituents on the phenyl ring, the impact of solvent on the electronic properties, and the simulation of other spectroscopic techniques such as NMR and IR to provide a more complete picture of this versatile molecule.

References

  • Barnes, J. C., et al. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Photochem, 2(2), 287-307. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Velihina, E. S., et al. (2021). Synthesis, Electronic Structure and Anti-Cancer Activity of the Phenyl Substituted Pyrazolo[1,5-a][1][2][3]triazines. Current Organic Chemistry, 25(12), 1441-1454. [Link]

  • Li, Y., et al. (2021). Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry, 45(37), 17395-17402. [Link]

  • Stoyanov, S. D., et al. (2021). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 26(16), 4983. [Link]

  • Zhang, Y., et al. (2023). Synthesis, crystal structure, and DFT study of ethyl benzimidate and 4-phenyl-1,3,5-triazin-2-amine. Journal of Molecular Structure, 1292, 136158. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, materials science, and agricultural chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse intermolecular interactions have led to its incorporation into a wide array of functional molecules. 2-Phenyl-1,3,5-triazine, as a fundamental representative of this class, serves as a crucial building block for the synthesis of more complex derivatives with applications ranging from pharmaceuticals to organic light-emitting diodes (OLEDs). This guide provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, grounded in established chemical principles.

Chemical Properties and Safety Information

Before commencing any experimental work, it is imperative to be fully acquainted with the properties and hazards of all reagents and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
Benzamidine hydrochlorideC₇H₉ClN₂156.621670-14-0Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2][3]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.164637-24-5Highly flammable liquid and vapor, Harmful if inhaled, Causes serious eye damage, May cause an allergic skin reaction.[4][5]
This compoundC₉H₇N₃157.171722-18-5To the best of our knowledge, the toxicological properties have not been thoroughly investigated. Handle with care.
MethanolCH₄O32.0467-56-1Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs.
Diethyl EtherC₄H₁₀O74.1260-29-7Extremely flammable liquid and vapor, May form explosive peroxides, Harmful if swallowed, May cause drowsiness or dizziness.

General Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • Sources of ignition should be excluded from the work area, especially when handling flammable solvents like DMF-DMA, methanol, and diethyl ether.

  • An eyewash station and safety shower should be readily accessible.

Reaction Mechanism: The Underlying Chemistry

The synthesis of this compound from benzamidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) proceeds through a multi-step condensation reaction. The causality behind this synthetic choice lies in the electrophilic nature of DMF-DMA and the nucleophilic character of the amidine.

The proposed mechanism is as follows:

  • Initial Nucleophilic Attack: The benzamidine acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. This results in the formation of an intermediate and the elimination of methanol.

  • Formation of a Formamidine Intermediate: A second molecule of benzamidine reacts with another molecule of DMF-DMA in a similar fashion.

  • Cyclization: The two resulting intermediates then react with each other, with the elimination of dimethylamine and another molecule of methanol, to form the stable 1,3,5-triazine ring.

This stepwise pathway allows for the controlled construction of the heterocyclic core.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity
Benzamidine hydrochloride≥99%Sigma-Aldrich1.57 g (10 mmol)
Sodium methoxide95%Acros Organics0.54 g (10 mmol)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)≥97%TCI1.19 g (10 mmol)
Anhydrous Methanol≥99.8%Fisher Scientific20 mL
Diethyl EtherAnhydrous, ≥99.7%EMD Millipore50 mL
Saturated Sodium Bicarbonate Solution--30 mL
Anhydrous Magnesium Sulfate--a few grams
Round-bottom flask (50 mL)--1
Reflux condenser--1
Magnetic stirrer and stir bar--1
Heating mantle or oil bath--1
Separatory funnel (100 mL)--1
Rotary evaporator--1
Glassware for filtration--1 set
Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Characterization prep_flask 1. Prepare a 50 mL round-bottom flask with a magnetic stir bar. add_reagents 2. Add benzamidine hydrochloride and anhydrous methanol. prep_flask->add_reagents add_base 3. Add sodium methoxide and stir to form free benzamidine. add_reagents->add_base add_dmf_dma 4. Add DMF-DMA to the reaction mixture. add_base->add_dmf_dma reflux 5. Heat the mixture to reflux (approx. 65°C) for 4-6 hours. add_dmf_dma->reflux monitor 6. Monitor the reaction progress by TLC. reflux->monitor cool 7. Cool the reaction mixture to room temperature. monitor->cool evaporate 8. Remove the solvent under reduced pressure. cool->evaporate dissolve 9. Dissolve the residue in diethyl ether. evaporate->dissolve wash 10. Wash with saturated sodium bicarbonate solution. dissolve->wash dry 11. Dry the organic layer over anhydrous magnesium sulfate. wash->dry filter_evaporate 12. Filter and evaporate the solvent. dry->filter_evaporate recrystallize 13. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). filter_evaporate->recrystallize characterize 14. Characterize the final product (NMR, IR, melting point). recrystallize->characterize

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of Free Benzamidine: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzamidine hydrochloride (1.57 g, 10 mmol) and anhydrous methanol (20 mL). Stir the suspension at room temperature. Carefully add sodium methoxide (0.54 g, 10 mmol) in portions. The reaction is exothermic. Stir the mixture for 30 minutes at room temperature. A white precipitate of sodium chloride will form.

  • Reaction with DMF-DMA: To the resulting suspension of free benzamidine, add N,N-dimethylformamide dimethyl acetal (1.19 g, 10 mmol) dropwise via a syringe.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add diethyl ether (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 10 mL) to remove any acidic impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and wash it with a small amount of diethyl ether.

    • Evaporate the solvent from the combined organic filtrates to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.7 (d, 2H), ~7.5-7.6 (m, 3H), ~9.2 (s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks for the triazine and phenyl rings are expected.

  • IR (KBr): Characteristic absorption bands for the C=N and C-H bonds of the aromatic system.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can confidently prepare this valuable building block for further applications in drug discovery and materials science. The principles outlined in this guide can also be adapted for the synthesis of other substituted 1,3,5-triazine derivatives.

References

  • Carl Roth GmbH + Co. KG. (2025, March 10). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, March 10). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. Retrieved from [Link]

Sources

Application Note: Ultrasound-Assisted Green Synthesis of 2-Phenyl-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-phenyl-1,3,5-triazine derivatives utilizing an ultrasound-assisted, green chemistry approach. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, and developing sustainable synthetic methodologies is of paramount importance.[1] Traditional methods for synthesizing these compounds often involve harsh reaction conditions, long reaction times, and the use of hazardous organic solvents.[1][2] This guide details a sonochemical protocol that leverages the principles of green chemistry to offer a rapid, efficient, and environmentally benign alternative. By employing ultrasound irradiation, this method significantly reduces reaction times from hours to minutes and enables the use of safer solvents, such as water or aqueous ethanol mixtures, while achieving high product yields.[3][4][5] We present a detailed, step-by-step protocol for the nucleophilic substitution on a cyanuric chloride precursor, discuss the mechanistic role of acoustic cavitation, and provide comparative data to highlight the advantages of this advanced synthetic technique. This guide is intended for researchers, chemists, and drug development professionals seeking to integrate sustainable and efficient practices into their synthetic workflows.

Introduction: The Significance of 1,3,5-Triazines & The Need for Green Synthesis

The 1,3,5-triazine core is a privileged heterocyclic structure found in a vast array of biologically active compounds, exhibiting properties including anticancer, antimicrobial, antiviral, and antimalarial activities.[1][6] In materials science, triazine derivatives are utilized as functional materials in photovoltaic devices, catalysts, and nanoporous membranes.[1][7]

The classical synthesis of substituted 1,3,5-triazines often relies on the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride.[6] This process traditionally requires careful temperature control and often involves high temperatures, extended reaction times, and the use of toxic, high-boiling point solvents like DMF.[8][9] Such methods pose environmental and safety concerns, driving the need for more sustainable alternatives.

Green chemistry principles advocate for the design of chemical processes that minimize the use and generation of hazardous substances.[4] Ultrasound-assisted synthesis, or sonochemistry, has emerged as a powerful tool in this domain.[10][11] It utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[12] This collapse generates localized hot spots of extreme temperature and pressure, leading to a dramatic acceleration of chemical reactions.[4][12] The key advantages of this technique include:

  • Rate Acceleration: Reaction times are often reduced from several hours to mere minutes.[3][9][11]

  • Energy Efficiency: Shorter reaction times and operation at ambient temperatures reduce overall energy consumption.

  • Use of Green Solvents: Sonication enhances reactivity even in environmentally benign solvents like water and ethanol, which are often poor solvents for the reactants under conventional conditions.[3][13][14]

  • Higher Yields & Purity: The method often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields.[15][16]

This document provides a robust protocol for synthesizing this compound derivatives, leveraging sonochemistry as a cornerstone of a greener and more efficient synthetic strategy.

The Mechanism: How Sonochemistry Drives the Reaction

The remarkable efficacy of ultrasound in chemical synthesis is not due to direct interaction between sound waves and molecules. Instead, it is a consequence of the physical phenomenon of acoustic cavitation .

  • Bubble Nucleation & Growth: Ultrasound waves passing through a liquid consist of alternating compression and rarefaction cycles. During the rarefaction (low-pressure) cycle, the liquid is pulled apart, creating microscopic voids or bubbles. These bubbles become filled with solvent vapor and any dissolved gases.

  • Violent Collapse: The bubbles oscillate and grow over several cycles until they reach a critical, unstable size. During a subsequent compression cycle, the bubble collapses violently and adiabatically in microseconds.

  • Generation of "Hot Spots": This collapse creates transient, localized hot spots with temperatures reaching ~5000 K and pressures of ~1000 atm.[12] It also generates powerful shockwaves and liquid jets.

  • Chemical Acceleration: These extreme conditions within and around the collapsing bubble are responsible for accelerating the reaction. The intense heat can generate highly reactive radical species, while the physical effects like shockwaves and microjets increase mass transfer and disrupt the passivation layers on solid reactants or catalysts, continuously cleaning and activating their surfaces.[12]

This combination of thermal and mechanical effects dramatically enhances the rate of nucleophilic substitution on the triazine ring, even at ambient bulk solution temperatures.

Sonochemical_Mechanism cluster_ultrasound Ultrasound Wave Propagation cluster_cavitation Acoustic Cavitation cluster_effects Resulting Physical & Chemical Effects US_Wave Ultrasound Wave (20-100 kHz) Liquid Liquid Medium (e.g., Water) US_Wave->Liquid Passes through Bubble_Formation Bubble Formation (Rarefaction Cycle) Liquid->Bubble_Formation Bubble_Growth Bubble Growth Bubble_Formation->Bubble_Growth Bubble_Collapse Violent Collapse (Compression Cycle) Bubble_Growth->Bubble_Collapse Hot_Spot Localized Hot Spot (~5000 K, ~1000 atm) Bubble_Collapse->Hot_Spot Mass_Transport Enhanced Mass Transport (Microjets, Shockwaves) Bubble_Collapse->Mass_Transport Radicals Radical Formation Hot_Spot->Radicals Reaction Accelerated Chemical Reaction (e.g., Triazine Synthesis) Hot_Spot->Reaction Radicals->Reaction Mass_Transport->Reaction

Caption: The mechanism of sonochemical reaction enhancement.

Comparative Performance Analysis

The advantages of the ultrasound-assisted method over conventional heating are most evident when comparing key reaction parameters. The following table summarizes typical results compiled from literature sources for the synthesis of various 1,3,5-triazine derivatives.

ParameterConventional Heating MethodUltrasound-Assisted MethodReference(s)
Reaction Time 4 - 6 hours5 - 35 minutes[3][9]
Product Yield 60 - 80%> 75 - 96%[3][9][16]
Temperature Reflux (often >100 °C)Room Temperature to 40 °C[9][16]
Solvent DMF, Toluene, DioxaneWater, Ethanol/Water[3][4][8]
Energy Input High (prolonged heating)Low (short duration)[11][17]

As the data clearly indicates, sonochemical synthesis is superior in terms of efficiency, yield, and adherence to green chemistry principles. The ability to achieve reaction completion in minutes at room temperature represents a significant process intensification.[3]

Detailed Experimental Protocol: Synthesis of a 2-Phenyl-4,6-disubstituted-1,3,5-triazine Derivative

This protocol outlines the synthesis of a representative this compound derivative starting from cyanuric chloride. The stepwise substitution allows for the introduction of a phenyl-containing group followed by other nucleophiles.

4.1. Materials and Reagents

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

  • Aniline (or other phenyl-containing primary amine)

  • Secondary Nucleophile (e.g., Morpholine, Piperidine, another amine)

  • Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)[15]

  • Solvent: Deionized Water or 1:1 Ethanol/Water mixture[4]

  • Acetone (for washing)

  • Ethyl Acetate and Hexane (for TLC and recrystallization)

4.2. Equipment

  • Ultrasonic Cleaner Bath or Probe Sonicator (Frequency: 25-40 kHz)[10][15]

  • Reaction Flask (Erlenmeyer or round-bottom)

  • Magnetic Stirrer and Stir Bar

  • Thermometer

  • Buchner Funnel and Filter Paper

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

4.3. Step-by-Step Procedure

Step 1: Synthesis of the Monosubstituted Intermediate (e.g., 2-chloro-4-phenylamino-6-R-1,3,5-triazine)

  • Preparation: In a 100 mL Erlenmeyer flask, suspend cyanuric chloride (1.0 eq.) in 30 mL of the chosen solvent (e.g., 1:1 acetone/water). Place the flask in the ultrasonic bath, ensuring the water level in the bath is equal to or higher than the solvent level in the flask. Cool the suspension to 0-5 °C using an ice bath within the sonicator.

  • First Nucleophilic Substitution: While stirring magnetically, add a solution of aniline (1.0 eq.) and Na₂CO₃ (1.1 eq.) in 10 mL of the solvent dropwise over 15 minutes. The base is crucial to neutralize the HCl formed during the reaction.

  • Sonication: Irradiate the mixture with ultrasound at 0-5 °C. Monitor the reaction progress using TLC (e.g., 3:1 Hexane/Ethyl Acetate). The first substitution is typically complete within 20-30 minutes.

  • Second Nucleophilic Substitution: Once the first substitution is complete, add the second nucleophile (e.g., Morpholine, 1.0 eq.) to the reaction mixture.

  • Sonication at Room Temperature: Remove the ice bath and allow the mixture to reach room temperature (~25 °C). Continue sonication for an additional 30-60 minutes, again monitoring by TLC until the starting material is consumed.[9]

  • Isolation: Upon completion, a precipitate will have formed. Filter the solid product using a Buchner funnel.

  • Purification: Wash the crude product thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of cold acetone or ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C. The resulting disubstituted triazine can be used in the next step or is the final product if a di-substituted triazine is desired.

Step 2: Synthesis of the Trisubstituted Final Product

To introduce a third substituent, the reaction temperature is typically raised. However, with sonication, this can often be achieved under milder conditions than conventional reflux.

  • Redissolve/Resuspend: Take the disubstituted intermediate from the previous step and suspend it in a suitable solvent (e.g., water or dioxane).

  • Add Third Nucleophile: Add the third nucleophile (1.1 eq.) and a base (e.g., Na₂CO₃, 1.2 eq.).

  • Sonication: Sonicate the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours. The increased energy helps substitute the final, least reactive chlorine atom.[6]

  • Work-up: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product often precipitates out. Filter, wash with water, and dry as described previously.

  • Final Purification: If necessary, recrystallize the final product from a suitable solvent system like ethanol or ethyl acetate/hexane to achieve high purity.

4.4. Characterization

The identity and purity of the synthesized this compound derivatives should be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy

  • FT-IR Spectroscopy

  • Mass Spectrometry (LC-MS)

  • Elemental Analysis

Workflow and Process Visualization

The overall experimental workflow can be visualized as a streamlined process from preparation to final analysis.

Workflow Start Start: Reagent Preparation (Cyanuric Chloride, Amines, Base, Solvent) Setup Reaction Setup (Flask in Ultrasonic Bath, 0-5 °C) Start->Setup Sub1 Step 1: 1st Substitution (Add Phenyl-Amine + Base) Sonicate for 20-30 min Setup->Sub1 TLC1 TLC Monitoring Sub1->TLC1 TLC1->Sub1 Incomplete Sub2 Step 2: 2nd Substitution (Add 2nd Nucleophile) Sonicate at RT for 30-60 min TLC1->Sub2 Complete TLC2 TLC Monitoring Sub2->TLC2 TLC2->Sub2 Incomplete Workup Isolation & Work-up (Filtration, Washing with H₂O) TLC2->Workup Complete Purify Purification (Washing with Ethanol/Acetone or Recrystallization) Workup->Purify Characterize Final Product Characterization (NMR, IR, MS) Purify->Characterize End End: Purified Product Characterize->End

Caption: Experimental workflow for ultrasound-assisted triazine synthesis.

Conclusion

The ultrasound-assisted synthesis of this compound derivatives represents a significant advancement over traditional methods. This sonochemical approach aligns with the core principles of green chemistry by drastically reducing reaction times, lowering energy consumption, and enabling the use of environmentally benign solvents.[3][10] The protocols outlined in this application note are robust, scalable, and highly efficient, providing researchers and drug development professionals with a practical and sustainable method for accessing this important class of heterocyclic compounds. The adoption of such green technologies is crucial for the future of chemical synthesis, promoting both innovation and environmental responsibility.

References

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).
  • Kułaga, D., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 108, 106951. [Link]

  • Kułaga, D., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2437. [Link]

  • Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. (n.d.). ResearchGate.
  • Kułaga, D., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. PubMed. [Link]

  • Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Recent developments on ultrasound-assisted organic synthesis in aqueous medium. (2025).
  • da Silva, F. M., et al. (n.d.). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PubMed Central.
  • Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal.
  • Recent developments on ultrasound-assisted organic synthesis in aqueous medium. (2017).
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). RSC Publishing. [Link]

  • Xia, X. (2013). A FACILE AND EFFICIENT ULTRASOUND-ASSISTED SYNTHESIS OF 1,3,5-TRIS-ARYLHEXAHYDRO-1,3,5-TRIAZINE THROUGH MANNICH REACTION. HETEROCYCLES, 87(4).
  • Singh, J., et al. (n.d.). Ultrasound mediated Green Synthesis of Hexa-hydro Triazines. Journal of Materials and Environmental Science, 2(4), 403-406.
  • Green Synthesis of the Triazine Derivatives and their Application for the Benign Electrocatalytic Reaction of Nitrate Reduction to Ammonia. (2024). PubMed. [Link]

  • Green Synthesis of the Triazine Derivatives and their Application for the Benign Electrocatalytic Reaction of Nitrate Reduction to Ammonia | Request PDF. (2025). ResearchGate.
  • Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study. (2025). PubMed Central.
  • Kułaga, D., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health.
  • Ultrasonic Irradiation: Synthesis, Characterization, and Preliminary Antimicrobial Activity of Novel Series of 4,6-Disubstituted-1,3,5-triazine Containing Hydrazone Derivatives. (n.d.). Scilit.
  • Catalysis Revolutionized: The Multifaceted Role of Triazine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Kułaga, D., et al. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PubMed Central.
  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (2024). ResearchGate.
  • Verma, C., et al. (2013). Green ultrasound assisted synthesis of N2,N4,N6-tris ((pyridin-2-ylamino) methyl)-1, 3,5-triazine-2,4,6-triamine as effective corrosion inhibitor for mild steel in 1 M hydrochloric acid medium. International Journal of Electrochemical Science, 8(8), 10864-10877.

Sources

Introduction: The Versatility of 2-Phenyl-1,3,5-triazine as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Coordination Chemistry of 2-Phenyl-1,3,5-triazine and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine ring is a nitrogen-rich heterocycle that serves as an exceptional building block in coordination and supramolecular chemistry.[1] When substituted with a phenyl group at the 2-position, the resulting this compound ligand presents a unique combination of electronic and steric properties. The triazine core is electron-deficient, which influences the photophysical and electrochemical characteristics of its metal complexes.[2] The nitrogen atoms of the triazine ring act as excellent coordination sites for a wide array of metal ions. Furthermore, the phenyl group can be readily functionalized, allowing for the fine-tuning of the ligand's properties and the construction of more complex architectures, including dendrimers and porous frameworks.[3][4]

The coordination chemistry of ligands based on this compound is rich and varied, leading to the formation of mononuclear, dinuclear, and polynuclear complexes.[5] These complexes have found applications in diverse fields, from luminescent materials for organic light-emitting diodes (OLEDs) and bioimaging to catalysts and potential therapeutic agents.[4][6][7] This guide will explore the fundamental aspects of working with this ligand system, providing practical instructions for its use in a research setting.

Part 1: Ligand Synthesis

The synthesis of this compound and its derivatives can be achieved through several routes. The most common method is the cyclotrimerization of nitriles, although other multi-component reactions are also employed.

Protocol 1: Synthesis of Symmetrical 2,4,6-Triaryl-1,3,5-triazines via Cyclotrimerization

This protocol describes a general method for the synthesis of symmetrically substituted triazines from aryl nitriles.

Principle: The acid-catalyzed or metal-catalyzed trimerization of an aromatic nitrile, such as benzonitrile, leads to the formation of the corresponding 2,4,6-triaryl-1,3,5-triazine. While this method often requires harsh conditions, the use of specific catalysts can lead to milder reaction pathways.[1]

Materials:

  • Aryl nitrile (e.g., benzonitrile)

  • Catalyst (e.g., yttrium salts, iron catalysts, or acidic ionic liquids)[1][8][9]

  • Solvent (if not solvent-free)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (e.g., heating mantle with magnetic stirrer)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl nitrile with the chosen catalyst. The reaction can be run under solvent-free conditions or in a high-boiling point solvent.[1]

  • Reaction Conditions: Heat the mixture under reflux with vigorous stirring. Reaction times and temperatures will vary depending on the specific nitrile and catalyst used. For example, using an acidic ionic liquid as both solvent and catalyst with cyanuric chloride and resorcinol can be performed at 80–120 °C for 1-15 hours.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.[10][11]

Part 2: Synthesis of Coordination Complexes

The nitrogen atoms of the this compound ligand readily coordinate to a variety of metal centers. The following is a generalized protocol for the synthesis of a metal complex.

Protocol 2: General Synthesis of a this compound Metal Complex

Principle: A metal salt is reacted with the this compound-based ligand in a suitable solvent. The resulting complex often precipitates from the solution or can be isolated by removal of the solvent. The stoichiometry of the reactants will determine the final structure of the complex.

Materials:

  • This compound-based ligand

  • Metal salt (e.g., IrCl₃·3H₂O, PtCl₂, Cu(NO₃)₂·3H₂O)[3][6][12]

  • Solvent (e.g., ethanol, methanol, acetonitrile, DMF, or a mixture)

  • Standard glassware for inert atmosphere synthesis (if required)

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Ligand Dissolution: Dissolve the this compound ligand in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Reaction: Add the metal salt solution to the ligand solution dropwise with constant stirring. The reaction may be carried out at room temperature or require heating under reflux. The optimal reaction time can range from a few hours to several days.

  • Isolation of the Complex:

    • If the complex precipitates out of the solution, it can be collected by filtration.

    • If the complex is soluble, the solvent can be slowly evaporated to induce crystallization or removed under reduced pressure to yield a solid.

  • Purification: The crude complex can be purified by washing with appropriate solvents to remove unreacted starting materials or by recrystallization.

  • Characterization: The structure and properties of the complex should be thoroughly characterized using methods such as:

    • X-ray Crystallography: To determine the solid-state structure and coordination geometry.[12][13]

    • NMR Spectroscopy: To elucidate the structure in solution.[14]

    • UV-Vis and Emission Spectroscopy: To investigate the photophysical properties.[15][16]

    • Elemental Analysis: To confirm the empirical formula.

Part 3: Characterization of Ligands and Complexes

Thorough characterization is crucial to confirm the identity, purity, and properties of the synthesized compounds.

Technique Purpose Typical Observations for Triazine Complexes
¹H and ¹³C NMR To determine the molecular structure in solution.Complex spectra may arise due to restricted rotation and multiple conformations. The use of co-solvents like TFA or variable temperature NMR can help in resolving complex signals.[14]
X-ray Diffraction To determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.Provides definitive proof of the coordination mode of the triazine ligand.[13]
Mass Spectrometry To confirm the molecular weight of the ligand and complex.Provides the mass-to-charge ratio of the molecular ion.
UV-Vis Spectroscopy To study the electronic absorption properties.Typically shows bands corresponding to π-π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) transitions in the complex.[15]
Photoluminescence Spectroscopy To investigate the emission properties (fluorescence or phosphorescence).Many triazine-based metal complexes are luminescent, with emission colors and quantum yields depending on the metal and ligand structure.[6][12]
Cyclic Voltammetry To study the electrochemical properties (redox potentials).Provides information about the HOMO and LUMO energy levels of the complexes.[6]

Part 4: Applications of this compound Metal Complexes

The unique properties of these complexes make them suitable for a wide range of applications.

Application Note 1: Photoluminescent Materials for OLEDs

Background: Iridium(III) and Platinum(II) complexes with triazine-based ligands are of significant interest for use as phosphorescent emitters in OLEDs.[6][12] The electron-deficient nature of the triazine ring can be exploited to tune the emission color and improve the performance of the device.

Experimental Insight: By functionalizing the phenyl ring of the this compound ligand, it is possible to modulate the energy of the triplet state. For instance, attaching electron-withdrawing or electron-donating groups can shift the emission to shorter or longer wavelengths, respectively. The choice of ancillary ligands in heteroleptic complexes also plays a crucial role in determining the photophysical properties.[6]

Application Note 2: Photocatalysis

Background: Triazine-based materials, including metal complexes and covalent organic frameworks (COFs), have shown promise as photocatalysts for various organic transformations and for hydrogen evolution.[4][17] The triazine units can act as electron-accepting nodes, facilitating charge separation upon photoexcitation.[17]

Experimental Insight: Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been successfully used as photocatalysts for the oxidation of benzylamines.[4] The high surface area and tunable electronic properties of these materials are key to their catalytic activity. The reusability of the catalyst is also a significant advantage.[4]

Application Note 3: Biomedical Applications

Background: The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][18] Metal complexes of these ligands can offer enhanced therapeutic potential.

Experimental Insight: Tri-substituted 1,3,5-triazines are important core structures in many chemotherapeutic agents.[7] For example, new 1,3,5-triazine-based 2-pyrazoline derivatives have been synthesized and evaluated for their anticancer activity against numerous human tumor cell lines, showing significant inhibitory effects.[19] The coordination of these ligands to metal centers can lead to novel mechanisms of action and improved efficacy.

Visualizations

Coordination Modes of this compound Ligands

G cluster_ligand This compound Ligand cluster_modes Coordination to Metal Center (M) Ligand Ph-Triazine Monodentate Monodentate Ligand->Monodentate Via one N atom Bidentate Bidentate Ligand->Bidentate Via two N atoms (chelating) Bridging Bridging Ligand->Bridging Linking two metal centers

Caption: Possible coordination modes of this compound.

General Workflow for Synthesis and Characterization

G Start Start: Ligand & Metal Salt Synthesis Complexation Reaction (Solvent, Temp, Time) Start->Synthesis Isolation Isolation & Purification (Filtration/Crystallization) Synthesis->Isolation Characterization Structural & Physical Characterization Isolation->Characterization Analysis NMR, X-ray, MS, etc. Characterization->Analysis Techniques Application Application Testing (OLEDs, Catalysis, Bio-activity) Characterization->Application Properties Confirmed

Caption: Workflow for complex synthesis and analysis.

References

  • Al-Masoudi, N. A. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Central European Journal of Chemistry. [Link]

  • Irfan, A., et al. (2020). 2,4,6-Triphenyl-1,3,5-triazine functionalized fac -tris(2-phenylpyridine)Ir( iii ) complexes with polarity sensitive T 1 state properties. Dalton Transactions. [Link]

  • Manikandan, R., & Sridharan, V. (n.d.). NOVEL CONJUGATED TRIAZINE CENTRED METAL DERIVATIVES FOR PHOTOPHYSICAL STUDIES AND BIOMEDICAL APPLICATIONS. Shodhganga. [Link]

  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (2011).
  • Li, J., et al. (2018). An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source is demonstrated. Organic & Biomolecular Chemistry. [Link]

  • Prasanna, K., et al. (2016). X-ray structures of 2,4,6-trisIJphenylthio)-1,3,5-triazine (1), 2,4,6trisIJp-tolylthio)-1,3,5-triazine (2), and 2,4,6-trisIJ(4-chlorophenyl)thio)-1,3,5triazine (3). CrystEngComm. [Link]

  • Garoufis, A., et al. (2021). Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids. Polyhedron. [Link]

  • Rojas-Lima, S., et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules. [Link]

  • This compound. (n.d.). Chemical Synthesis Database. [Link]

  • Breton, G. W., et al. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Photochem. [Link]

  • Wang, Y., et al. (2016). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Sim, M. M., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

  • Edwards, D. A., & Maher, J. P. (1987). Heavy-metal complexes of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine. Structure of a dilead derivative. Inorganic Chemistry. [Link]

  • Patel, B., et al. (2014). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Journal of Taibah University for Science. [Link]

  • Wong, W.-Y., et al. (2005). Synthesis and Photophysical Properties of Trimetallic Acetylide Complexes with a 1,3,5-Triazine Core. Organometallics. [Link]

  • Therrien, B., et al. (2008). Coordination compounds from 1,3,5-triazine-derived multi-directional ligands: Application in oxidation catalysis. Journal of Organometallic Chemistry. [Link]

  • Therrien, B., & Süss-Fink, G. (2010). Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. Inorganica Chimica Acta. [Link]

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]

  • Jebas, S. R., et al. (2023). XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal. Asian Journal of Chemistry. [Link]

  • CN104262273A - Synthesis method of 1,3,5-triazine derivatives. (2015).
  • Chapter 3 – Structural characterization of triazines. (n.d.). Tesis Doctorals en Xarxa. [Link]

  • Yang, Q.-Z., et al. (2008). Platinum(II) 2,4-Di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine Complexes: Synthesis and Photophysics. Organometallics. [Link]

  • Therrien, B., & Süss-Fink, G. (2010). Coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands. Inorganica Chimica Acta. [Link]

  • Gryko, D., et al. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry. [Link]

  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. (n.d.). ResearchGate. [Link]

  • Kamal, A., et al. (2021). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry. [Link]

  • Pal, S., et al. (2007). Coordination sites in 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Transition Metal Chemistry. [Link]

  • El-Sayed, W. M., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

Sources

The Ascendancy of 2-Phenyl-1,3,5-triazine Architectures in High-Performance Organic Light-Emitting Diodes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of enhanced efficiency, stability, and color purity in organic light-emitting diodes (OLEDs) has propelled the exploration of novel molecular scaffolds. Among these, 2-phenyl-1,3,5-triazine and its derivatives have emerged as a cornerstone in the design of state-of-the-art OLEDs. Their inherent electron-deficient nature, high thermal stability, and versatile functionalization capabilities make them invaluable components in modern OLED technology.[1][2] This guide provides an in-depth exploration of the applications of this compound-based materials, complete with detailed protocols for their synthesis and integration into OLED devices.

The Versatility of the 1,3,5-Triazine Core in OLEDs

The 1,3,5-triazine ring is a nitrogen-containing heterocycle that imparts a strong electron-accepting character to the molecule.[3] This fundamental property is the bedrock of its utility in OLEDs, where it serves with distinction in several key roles:

  • Electron-Transporting Materials (ETMs): The electron-deficient triazine core facilitates efficient electron injection and transport from the cathode to the emissive layer, a critical factor for achieving balanced charge recombination and high device efficiency.[4][5]

  • Host Materials for Phosphorescent Emitters: Triazine derivatives can be engineered to possess high triplet energies, enabling them to act as effective hosts for phosphorescent guest emitters, preventing triplet exciton quenching and maximizing phosphorescence.[4][5][6][7]

  • Building Blocks for Thermally Activated Delayed Fluorescence (TADF) Emitters: The triazine moiety is a popular acceptor unit in donor-acceptor type TADF molecules.[3][8][9] By carefully selecting the donor and the linkage, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), which is essential for efficient reverse intersystem crossing (RISC) and, consequently, high internal quantum efficiencies.

Application Spotlight: this compound Derivatives in Action

The strategic substitution of phenyl groups and other functionalities onto the 1,3,5-triazine core allows for the fine-tuning of its electronic and morphological properties. The following table summarizes the performance of several exemplary this compound derivatives in various OLED applications.

Compound Name Abbreviation Application Maximum External Quantum Efficiency (EQE) Maximum Power Efficiency Reference
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazineT2TGreen Phosphorescent Host17.5%59.0 lm/W[4][5]
2,4,6-Tris(triphenyl-3-yl)-1,3,5-triazineT3TGreen Phosphorescent Host14.4%50.6 lm/W[4][5]
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazoleDPTPCzBlue & Green Phosphorescent Host14.4% (Blue), 21.2% (Green)Not Reported[6]
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenothiazinePTZ-TRZGreen TADF EmitterNot Directly ReportedNot Reported[3]
2,4,6-Tris(4-(10H-phenoxazin-10-yl)phenyl)-1,3,5-triazineTri-PXZ-TRZGreen TADF Emitter13.3%Not Reported[3]

Experimental Protocols

Protocol 1: Synthesis of a 2,4,6-Tris(substituted-phenyl)-1,3,5-triazine Derivative

This protocol provides a general methodology for the synthesis of star-shaped 1,3,5-triazine derivatives, exemplified by the synthesis of T2T. The core principle is the acid-catalyzed cyclotrimerization of the corresponding benzonitrile derivative.

Materials:

  • 3-Bromobenzonitrile

  • Trifluoromethanesulfonic acid

  • Dichloromethane (CH2Cl2)

  • Hexane

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromobenzonitrile in anhydrous dichloromethane.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid to the solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the cyclotrimerization can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice water.

  • Purification: The resulting precipitate is the crude tris(3-bromophenyl)triazine. Collect the solid by filtration and wash it thoroughly with water and then with a non-polar solvent like hexane to remove unreacted starting material and byproducts.[10]

  • Suzuki Coupling for Further Functionalization (e.g., to form T2T): The tris(3-bromophenyl)triazine can be further functionalized via Suzuki coupling with an appropriate boronic acid to introduce other aryl groups. This step typically involves a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/water).[10]

Protocol 2: Fabrication of a Multilayer OLED Device via Vacuum Thermal Evaporation

This protocol outlines the fabrication of a typical multilayer OLED device incorporating a this compound derivative as a host material in the emissive layer.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Deionized water, acetone, isopropanol

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system (< 10-6 Torr) with multiple organic and metal sources

  • Quartz crystal microbalance for thickness monitoring

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS for solution-processed devices, or a suitable sublimable material for evaporated devices)

  • Hole-transporting layer (HTL) material (e.g., NPB)

  • This compound derivative (host)

  • Phosphorescent emitter (dopant)

  • Electron-transporting layer (ETL) material (e.g., TPBi)[4][5]

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Al)

  • Glovebox for device encapsulation

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.[11][12]

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone for 10-15 minutes to enhance its work function and improve hole injection.[11][12]

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially at a controlled rate (typically 0.5-2 Å/s), monitored by a quartz crystal microbalance. A typical device structure is as follows:

      • HIL (optional, depending on the device architecture)

      • HTL (e.g., NPB, 40 nm)

      • Emissive Layer (EML): Co-evaporate the this compound host with the phosphorescent dopant at a specific doping concentration (e.g., 6-10 wt%), with a total thickness of around 20-30 nm.

      • ETL (e.g., TPBi, 40 nm)[4][5]

  • Cathode Deposition:

    • Deposit the EIL (e.g., LiF, 1 nm).

    • Deposit the metal cathode (e.g., Al, 100 nm).

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.[11]

Visualizing the Role of this compound in OLEDs

OLED_Structure cluster_device Typical OLED Device Architecture Anode Anode (ITO) HIL Hole-Injection Layer Anode->HIL Holes (h+) HTL Hole-Transporting Layer HIL->HTL EML Emissive Layer (this compound Host + Dopant) HTL->EML ETL Electron-Transporting Layer ETL->EML Cathode Cathode (LiF/Al) Cathode->ETL Electrons (e-)

Sources

Application Notes & Protocols: 2-Phenyl-1,3,5-Triazine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,3,5-Triazine Scaffold in Oncology

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, recognized for its structural versatility and ability to engage with a wide array of biological targets.[1][2] This nitrogen-rich heterocycle serves as an excellent branching point for molecular diversification, enabling the synthesis of compounds with tailored pharmacological profiles.[2] In oncology, several 1,3,5-triazine derivatives have advanced to clinical use, including Altretamine for ovarian cancer and the DNA methyltransferase inhibitors Azacitidine and Decitabine.[3] The focus of these application notes is the 2-phenyl-1,3,5-triazine subclass, which has demonstrated significant potential by targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4][5]

These derivatives often exert their anticancer effects by inhibiting crucial cellular enzymes like kinases, which are central regulators of cell growth and division.[5] Notably, targets such as Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various Cyclin-Dependent Kinases (CDKs) have been identified.[4][5] This guide provides a comprehensive overview of the methodologies for synthesizing, evaluating, and characterizing the anticancer potential of novel this compound derivatives, from initial chemical synthesis to preclinical in vivo validation.

Logical Workflow for Drug Discovery

The journey from a chemical concept to a potential drug candidate is a systematic process. The following workflow outlines the key stages in the preclinical evaluation of this compound derivatives.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation S Synthesis of Derivatives C Structural Characterization (NMR, MS, IR) S->C Purified Compound V Cytotoxicity Assay (e.g., MTT) C->V Test Compounds M Mechanism of Action (Kinase Inhibition, Apoptosis) V->M Identify Hits I Cell Migration & Invasion Assay M->I Confirm Phenotype X Xenograft Model Efficacy Study I->X Promising Candidate T Toxicity & PK/PD Profiling X->T Lead Candidate G cluster_downstream Cellular Responses RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Promotes Survival Survival mTORC1->Survival Promotes Growth Growth mTORC1->Growth Promotes Triazine This compound Derivative Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits

Sources

Application Notes & Protocols: Unraveling the Mechanism of Action of 2-Phenyl-1,3,5-Triazine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The 1,3,5-triazine ring system is a cornerstone of modern medicinal chemistry, recognized for its remarkable versatility and privileged structural attributes. This nitrogen-rich heterocycle serves as a rigid scaffold, capable of projecting substituents in well-defined vectors, making it an ideal template for designing targeted therapeutic agents. Among its many applications, the 2-phenyl-1,3,5-triazine core has emerged as a particularly fruitful starting point for the development of potent and selective protein kinase inhibitors.[1]

Protein kinases, which regulate the vast majority of cellular processes, have become one of the most critical classes of drug targets, especially in oncology.[2] The ability of this compound derivatives to effectively target the highly conserved ATP-binding site of these enzymes has led to the discovery of inhibitors for a range of kinases implicated in cancer and other diseases.[3][4]

This guide provides an in-depth exploration of the mechanism of action of these inhibitors, moving from the fundamental molecular interactions to the resulting cellular consequences. We will dissect the causality behind key experimental choices and provide detailed, field-proven protocols to empower researchers to confidently characterize novel compounds within this promising chemical class.

Section 1: The this compound Core: A Bioisostere for ATP

The foundational mechanism of action for most this compound-based inhibitors lies in their function as ATP-competitive, or Type I, kinase inhibitors. The core structure is adept at mimicking the adenine moiety of ATP, allowing it to dock into the enzyme's active site.

  • The Triazine Core: The nitrogen atoms of the triazine ring are crucial hydrogen bond acceptors, mimicking the interactions made by the N1 and N3 atoms of the adenine ring of ATP with the "hinge" region of the kinase. This hinge interaction is a primary anchoring point for inhibitor binding.

  • The 2-Phenyl Group: This bulky group typically orients towards the solvent-exposed region of the ATP pocket, providing a vector for chemical modification. Substitutions on this phenyl ring are critical for fine-tuning inhibitor potency and, most importantly, selectivity. By introducing moieties that form specific interactions with non-conserved amino acids outside the primary adenine-binding region, cross-reactivity against the ~500+ human kinases can be minimized.

  • Substitutions at C4 and C6: The 4 and 6 positions of the triazine ring are frequently substituted with amino groups (e.g., 2,4-diamino-1,3,5-triazines), which can form additional hydrogen bonds within the ATP-binding cleft, further enhancing binding affinity.[3][5]

cluster_0 Kinase ATP-Binding Site ATP ATP Hinge Hinge Region ATP->Hinge H-Bonds Inhibitor This compound Inhibitor Inhibitor->Hinge H-Bonds (Anchor) Pocket Active Site Pocket Pocket->ATP Pocket->Inhibitor ATP_pool Cellular ATP Pool ATP_pool->ATP Binds ATP_pool->Inhibitor Competes with

Caption: Competitive inhibition at the kinase ATP-binding site.

Section 2: Key Kinase Targets and Disrupted Signaling Cascades

The versatility of the this compound scaffold allows it to be tailored to inhibit a diverse array of kinases. Below are prominent examples that illustrate the breadth of this inhibitor class.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling node that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[6] Numerous 1,3,5-triazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, two key kinases in this cascade.[6][7][8]

By simultaneously blocking both PI3K and mTOR, these inhibitors can induce a more profound and durable shutdown of the pathway than targeting either kinase alone. This dual inhibition prevents feedback loops that can sometimes reactivate the pathway when only one component is inhibited. Mechanistic studies confirm that these compounds reduce the phosphorylation of downstream effectors like Akt and S6 ribosomal protein, providing clear evidence of on-target pathway disruption.[7][8][9]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Receptor Tyrosine Kinases (RTKs)

RTKs such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are critical mediators of angiogenesis and cell proliferation. Specific 2-hydroxy-4,6-diamino-[3][10][11]triazines have been identified as potent inhibitors of VEGF-R2 (KDR).[12] Similarly, other derivatives have demonstrated potent inhibition of EGFR-TK, interacting with key catalytic residues in the active site.[13] Inhibition of these upstream receptors blocks the initiation of multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways.

Section 3: Cellular Consequences of Kinase Inhibition

The direct inhibition of target kinases translates into measurable and profound effects on cellular behavior, which form the basis of the therapeutic rationale for these compounds.

  • Inhibition of Cell Proliferation: By blocking pro-growth signaling, 1,3,5-triazine inhibitors effectively reduce the viability and proliferation of cancer cells.[8][14] This is often the primary endpoint measured in initial compound screening.

  • Induction of Cell Cycle Arrest: Disruption of kinase signaling can halt the cell cycle, preventing cells from progressing through the checkpoints required for division. For example, potent PI3K/mTOR inhibitors have been shown to arrest cells in the G0/G1 phase.[6][8]

  • Triggering of Apoptosis: When deprived of the survival signals provided by constitutively active kinase pathways, cancer cells can undergo programmed cell death, or apoptosis.[7][8]

Experimental_Workflow A Kinase Inhibition (Biochemical Assay) B Pathway Inhibition (Western Blot for p-Akt) A->B Leads to C Reduced Cell Viability (MTT Assay) B->C Results in D Cell Cycle Arrest (Flow Cytometry) C->D E Induction of Apoptosis (Annexin V Staining) C->E

Caption: Logical workflow from molecular target to cellular effect.

Section 4: Data Presentation

The efficacy of different this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). The table below summarizes representative data from the literature for different kinase targets.

Compound ClassTarget KinasePotency (IC50 / Ki)Reference
2-arylurea-1,3,5-triazine (XIN-9)PI3Kα23.8 nM[6]
2-arylurea-1,3,5-triazine (XIN-9)mTOR10.9 nM[6]
2-(thiophen-2-yl)-1,3,5-triazine (13g)PI3Kα1.12 µM[7]
2-(thiophen-2-yl)-1,3,5-triazine (13g)mTOR0.21 µM[7]
2-hydroxy-4,6-diamino-[3][10][11]triazine (14d)VEGF-R2 (KDR)18 nM[12]
6-aryl-2,4-diamino-1,3,5-triazine (5b)PIM11.18 µg/mL[5]
1,3,5-triazine derivative (1d)EGFR-TK0.44 nM (Ki)[13]

Note: Direct comparison between studies should be made with caution due to variations in assay conditions.

Section 5: A Self-Validating Experimental Cascade: Protocols

To robustly determine the mechanism of action of a novel this compound inhibitor, a logical cascade of experiments is required. Each step validates the hypothesis generated by the previous one, building a comprehensive picture from molecular target engagement to cellular phenotype.

Protocol 5.1: In Vitro Kinase Activity Assay

Causality: This is the foundational experiment to confirm that your compound directly inhibits the enzymatic activity of the purified target kinase and to determine its potency (IC50). The ADP-Glo™ Kinase Assay is a common, robust method that measures ADP production, a universal product of kinase reactions.

Methodology (Generalized ADP-Glo™ Protocol):

  • Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and serially dilute the this compound test compound in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2 µL of the test compound dilution, 2 µL of the kinase-substrate mix, and initiate the reaction by adding 1 µL of 10 µM ATP. Include "no kinase" and "vehicle control" (DMSO) wells.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luciferase Reaction: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.

  • Data Acquisition: Incubate for 30 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 5.2: Cell Viability Assay (MTT Assay)

Causality: This assay bridges the gap between biochemical potency and cellular effect. It determines if the compound's inhibition of its target kinase translates into a cytostatic or cytotoxic effect in living cancer cells that are dependent on that kinase's signaling pathway.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 100 µM to 1 nM) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 5.3: Pathway Inhibition Analysis (Western Blotting)

Causality: This is the critical validation step to prove on-target activity within the cell. If your compound inhibits PI3K, you must demonstrate that the phosphorylation of PI3K's downstream effector, Akt, is reduced in compound-treated cells. This confirms the mechanism is not due to off-target toxicity.

Methodology:

  • Cell Treatment & Lysis: Plate cells and grow to 70-80% confluency. Treat with the test compound at relevant concentrations (e.g., 1x and 5x the GI50 value) for a short duration (e.g., 2-6 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).

References

  • Benchchem.
  • International Journal of Pharmaceutical Research and Allied Sciences. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and.
  • PubMed. Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)
  • ACS Publications. Structure–Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2H,4H)
  • figshare. Structure–Activity Relationship Studies of Substituted 2‑Phenyl-1,2,4-triazine-3,5(2H,4H)
  • NLM Dataset Catalog. Structure–Activity Relationship Studies of Substituted 2‑Phenyl-1,2,4-triazine-3,5(2H,4H)
  • Approach to synthesis and study of pharmacological effects of new 1,3,5-triazine deriv
  • Journal of Medicinal Chemistry. 2-Hydroxy-4,6-diamino-[3][10][11]triazines: A Novel Class of VEGF-R2 (KDR) Tyrosine Kinase Inhibitors.

  • Taylor & Francis Online.
  • PubMed. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors.
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
  • PubMed. Evolution of a Highly Selective and Potent 2-(pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor.
  • International Journal of Pharmaceutical Sciences Review and Research. Triazine Derivatives and its Pharmacological Potential.
  • PubMed. Design, synthesis and pharmacological evaluation of 2-arylurea-1,3,5-triazine derivative (XIN-9): A novel potent dual PI3K/mTOR inhibitor for cancer therapy.
  • Pyrrolo[2,1-f][3][5][15]triazine: a promising fused heterocycle to target kinases in cancer therapy.

  • NIH. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor.
  • Crescent Chemical Company. 2 4-DIAMINO-1 3 5-TRIAZINE.
  • PubMed. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR.
  • PubMed Central.
  • PubMed Central. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][5][15]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition.

  • MDPI. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines.
  • ACS Publications. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
  • PubMed.
  • Benchchem. A Comparative Guide to 5-Phenyl-1,2,4-triazine and Other Heterocyclic Compounds in Drug Discovery.
  • MDPI.
  • NIH.
  • NIH. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1.
  • Semantic Scholar. Pyrrolo[2,1-f][3][5][15]triazine: a promising fused heterocycle to target kinases in cancer therapy.

  • YouTube. HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors.

Sources

photocatalytic activity of 2-Phenyl-1,3,5-triazine metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Photocatalytic Activity of 2-Phenyl-1,3,5-Triazine Metal Complexes

Introduction: A New Frontier in Photoredox Catalysis

The quest for efficient and sustainable chemical transformations has positioned visible-light photocatalysis as a cornerstone of modern chemistry. This approach harnesses the energy of light to drive chemical reactions, offering a green alternative to traditional, energy-intensive methods.[1][2] At the heart of this technology are photocatalysts, typically metal complexes or organic dyes, capable of converting light energy into chemical potential.[1][2] Among the vast array of molecular scaffolds used to construct these catalysts, 1,3,5-triazine derivatives have emerged as exceptionally versatile building blocks.

This application note focuses on metal complexes incorporating the this compound moiety and its analogues, such as 2,4,6-triphenyl-1,3,5-triazine. The unique electronic properties of the triazine core—specifically its electron-deficient nature—make it an excellent component for facilitating charge separation and transfer, which are critical processes in photocatalysis.[3] When coordinated with transition metals like iridium, ruthenium, lead, or nickel, these ligands create robust complexes with tunable photophysical and redox properties.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including the foundational principles, synthesis and characterization protocols, and a detailed methodology for evaluating the photocatalytic performance of these complexes in a relevant organic transformation.

Section 1: Scientific Foundation and Mechanistic Principles

The photocatalytic activity of this compound metal complexes is rooted in the principles of photoredox catalysis. The process is initiated by the absorption of photons, which elevates the catalyst to an electronically excited state. This excited state is both a more potent oxidant and a more potent reductant than the ground state, enabling it to engage in single-electron transfer (SET) with a substrate molecule.[1][2]

The 1,3,5-triazine ring acts as a superior electron-accepting unit.[3] In many complexes, upon photoexcitation, an electron is transferred from the metal center to the ligand (a process known as metal-to-ligand charge transfer, or MLCT) or within the ligand itself.[4] This spatial separation of the electron and the resulting "hole" is crucial; it extends the lifetime of the excited state, providing a larger window of opportunity for the catalyst to react with the substrate before returning to its ground state.[1]

The general photocatalytic cycle can proceed through two main pathways: oxidative quenching or reductive quenching.

  • Oxidative Quenching: The excited photocatalyst donates an electron to a substrate (an acceptor), oxidizing the substrate and forming the oxidized version of the catalyst. The catalyst is then returned to its ground state by accepting an electron from a different substrate (a donor).

  • Reductive Quenching: The excited photocatalyst accepts an electron from a substrate (a donor), reducing the substrate and forming the reduced version of the catalyst. The catalyst then returns to its ground state by donating this excess electron to another substrate (an acceptor).

The specific pathway depends on the redox potentials of the catalyst and the substrates involved.

Photocatalytic Cycle cluster_ox Oxidative Quenching cluster_red Reductive Quenching PC Catalyst (PC) PC_star Excited Catalyst (PC*) PC->PC_star Light (hν) PC_star->PC Relaxation PC_ox Oxidized Catalyst (PC+) PC_star->PC_ox e- transfer PC_red Reduced Catalyst (PC-) PC_star->PC_red e- transfer D_prime Donor (D) PC_ox->PC e- transfer PC_red->PC e- transfer A Acceptor (A) A_red Reduced Acceptor (A-) D Donor (D) D_ox Oxidized Donor (D+) D_ox_prime Oxidized Donor (D+) A_prime Acceptor (A) A_red_prime Reduced Acceptor (A-) Synthesis Workflow A Reactants (e.g., Benzonitrile, Catalyst) B Microwave Synthesis (150°C, 30 min) A->B Step 1 C Recrystallization (Ethanol) B->C Step 2 D Purified Ligand (e.g., TPT) C->D Yields F Complexation Reaction (Reflux, Inert Atm.) D->F Step 3 E Metal Precursor (e.g., IrCl3) E->F G Column Chromatography F->G Step 4 H Final Metal Complex G->H Yields Photocatalysis Experiment Setup 1. Reaction Setup (Vial, Substrate, Catalyst, Solvent) Atm 2. Establish Atmosphere (Oxygen/Air) Setup->Atm Irradiation 3. Light Irradiation (Initiate Reaction) Atm->Irradiation Sampling 4. Aliquot Sampling (At Time = t) Irradiation->Sampling During Reaction Analysis 5. Analysis (GC or NMR) Sampling->Analysis Results 6. Calculate Conversion & Selectivity Analysis->Results

Sources

The Strategic Integration of 2-Phenyl-1,3,5-triazine in Covalent Organic Framework Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The field of porous crystalline materials has been significantly advanced by the development of Covalent Organic Frameworks (COFs), which offer unparalleled opportunities for designing materials with bespoke functionalities. Within this class of materials, those incorporating the 2-phenyl-1,3,5-triazine moiety and its derivatives have garnered substantial interest. The inherent properties of the triazine ring—namely its planarity, nitrogen-rich structure, and thermal and chemical stability—make it an exceptional building block for creating robust and functional COFs.[1][2] This guide provides an in-depth exploration of the synthesis of COFs utilizing this compound-based building blocks, offering detailed protocols and insights for researchers in materials science, chemistry, and drug development.

The this compound Core: A Versatile Node in COF Chemistry

The 2,4,6-triphenyl-1,3,5-triazine unit and its functionalized analogues serve as versatile trigonal nodes or linkers in the construction of two-dimensional (2D) COFs. The C3 symmetry of this building block naturally lends itself to the formation of hexagonal porous structures. The nitrogen atoms within the triazine ring can act as Lewis basic sites, enhancing interactions with guest molecules, particularly acidic gases like CO2.[1][3] Furthermore, the extended π-conjugation across the triazine and phenyl rings endows the resulting COFs with interesting electronic and photophysical properties, making them suitable for applications in catalysis, sensing, and electronics.[4][5]

Synthesis Methodologies: Pathways to Phenyl-Triazine COFs

The synthesis of COFs from this compound derivatives can be broadly categorized into two main strategies:

  • Direct Synthesis of Covalent Triazine Frameworks (CTFs): This approach involves the formation of the triazine ring in situ during the polymerization process.

  • Polycondensation of Pre-functionalized Phenyl-Triazine Monomers: This is a more common approach where a functionalized 2,4,6-triphenyl-1,3,5-triazine monomer (e.g., with aldehyde or amine groups) is reacted with a complementary linker.

Method 1: Direct Synthesis via Aromatic Nucleophilic Substitution

A novel and efficient method for synthesizing CTFs involves the aromatic nucleophilic substitution of cyanuric chloride with organolithium reagents.[6][7] This approach allows for the formation of C-C bonds under relatively mild conditions compared to traditional ionothermal methods.

Experimental Workflow: Direct Synthesis of a Phenyl-Triazine CTF

cluster_prep Reagent Preparation cluster_reaction Aromatic Nucleophilic Substitution cluster_workup Work-up and Purification cluster_characterization Characterization A Cyanuric Chloride C Reaction in Anhydrous Solvent (e.g., THF) A->C B para-Dilithiumaromatic Reagent (e.g., 1,4-dilithiumbenzene) B->C D Quenching with Water C->D Yields CTF E Filtration and Washing (Water, Methanol, Acetone) D->E F Drying under Vacuum E->F G FT-IR, Solid-State NMR F->G H PXRD, BET Surface Area Analysis F->H

Caption: Workflow for the direct synthesis of a phenyl-triazine CTF.

Protocol: Synthesis of CTF-1 [6]

  • Materials: Cyanuric chloride, 1,4-diiodobenzene, n-butyllithium, anhydrous tetrahydrofuran (THF), deionized water, methanol, acetone.

  • Equipment: Schlenk line, magnetic stirrer, heating mantle, filtration apparatus, vacuum oven.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-diiodobenzene in anhydrous THF.

    • Cool the solution to -78 °C and slowly add a solution of n-butyllithium. Stir for 1 hour to generate the 1,4-dilithiumbenzene reagent.

    • In a separate flask, dissolve cyanuric chloride in anhydrous THF.

    • Slowly add the cyanuric chloride solution to the freshly prepared 1,4-dilithiumbenzene solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of deionized water.

    • Collect the solid product by filtration and wash extensively with deionized water, methanol, and acetone to remove any unreacted starting materials and salts.

    • Dry the resulting powder in a vacuum oven at 120 °C overnight to yield CTF-1.

Method 2: Polycondensation via Schiff Base Reaction

The Schiff base reaction, a condensation reaction between an amine and an aldehyde, is a robust and widely used method for the synthesis of imine-linked COFs. This method benefits from the dynamic nature of the imine bond formation, which allows for error correction and the formation of crystalline materials.

Experimental Workflow: Schiff Base Synthesis of a Phenyl-Triazine COF

cluster_prep Monomer Preparation cluster_reaction Solvothermal Polycondensation cluster_workup Work-up and Purification cluster_characterization Characterization A Triamine Monomer (e.g., 1,3,5-tris-(4-aminophenyl)triazine) C Reaction in a Mixture of Solvents (e.g., 1,4-dioxane/mesitylene) with Acetic Acid Catalyst A->C B Dialdehyde Linker (e.g., 4,4'-biphenyldicarboxaldehyde) B->C D Heating at 120 °C for 3 days C->D E Filtration and Washing (Anhydrous Acetone, THF) D->E Yields COF F Soxhlet Extraction E->F G Drying under Vacuum F->G H FT-IR, Solid-State NMR G->H I PXRD, BET Surface Area Analysis G->I

Caption: Workflow for the Schiff base synthesis of a phenyl-triazine COF.

Protocol: Synthesis of HHU-COF-1 [3]

  • Materials: 1,3,5-tris-(4-aminophenyl)triazine (TAPT), 4,4′-biphenyldicarboxaldehyde (BPDCA), 1,4-dioxane, mesitylene, 6 M aqueous acetic acid, anhydrous acetone, anhydrous tetrahydrofuran (THF).

  • Equipment: Pyrex tube, sonicator, oven, filtration apparatus, Soxhlet extractor, vacuum oven.

  • Procedure:

    • In a Pyrex tube, add 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 4,4′-biphenyldicarboxaldehyde (BPDCA).

    • Add a mixture of 1,4-dioxane and mesitylene (1:1 v/v) and 6 M aqueous acetic acid.

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

    • Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal.

    • Heat the sealed tube in an oven at 120 °C for 3 days.

    • After cooling to room temperature, open the tube and collect the precipitate by filtration.

    • Wash the solid with anhydrous acetone and anhydrous THF.

    • Further purify the product by Soxhlet extraction with THF for 24 hours.

    • Dry the purified COF in a vacuum oven at 150 °C overnight to obtain HHU-COF-1 as a powder.

Characterization and Properties of Phenyl-Triazine COFs

The successful synthesis of a this compound-based COF is confirmed through a suite of characterization techniques.

Characterization TechniquePurposeTypical Observations
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of the desired linkages and the disappearance of starting material functional groups.For imine-linked COFs, the appearance of a C=N stretching band (around 1620 cm⁻¹) and the disappearance of N-H (from amine) and C=O (from aldehyde) stretching bands. For CTFs, the appearance of triazine ring vibrations.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the local chemical environment of the atoms in the framework.13C CP/MAS NMR can confirm the formation of the triazine ring (signals around 170 ppm) and the imine linkage.
Powder X-ray Diffraction (PXRD) To determine the crystallinity and pore structure of the COF.The presence of sharp diffraction peaks indicates a crystalline structure. The peak positions can be used to determine the unit cell parameters and the pore size.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area and pore volume of the material.Phenyl-triazine COFs typically exhibit high BET surface areas, often in the range of 1000 to over 2000 m²/g.[3]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the COF.These materials generally show high thermal stability, often stable up to 400-500 °C in an inert atmosphere.

Applications of this compound-based COFs

The unique properties of COFs derived from this compound have led to their exploration in a variety of applications.

  • Gas Storage and Separation: The high surface area and nitrogen-rich nature of these COFs make them excellent candidates for CO₂ capture and separation from other gases like N₂ and CH₄.[8]

  • Catalysis: The ordered porous structure and the presence of catalytically active sites (e.g., the triazine nitrogens) allow these materials to be used as heterogeneous catalysts for various organic transformations.

  • Energy Storage: The redox-active nature of the triazine moiety and the high surface area of the COFs make them promising materials for supercapacitor electrodes.[9][10]

  • Photoelectrochemistry: COFs incorporating 2,4,6-triphenyl-1,3,5-triazine have been shown to be effective photocathodes for hydrogen evolution, highlighting their potential in solar energy conversion.[4][5][11]

Conclusion

The use of this compound and its derivatives as building blocks in COF synthesis provides a powerful platform for the creation of highly stable, porous, and functional materials. The synthetic methodologies outlined in this guide, from direct CTF formation to the polycondensation of pre-functionalized monomers, offer versatile routes to a wide array of COF structures. The exceptional properties of these materials position them at the forefront of research in gas separation, catalysis, and energy applications, with significant potential for future technological advancements.

References

  • Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions. (2019). RSC Advances. [Link]

  • 2,4,6-Triphenyl-1,3,5-triazine Based Covalent Organic Frameworks for Photoelectrochemical H2 Evolution. (n.d.). DR-NTU. [Link]

  • Flexible Linker-Based Triazine-Functionalized 2D Covalent Organic Frameworks for Supercapacitor and Gas Sorption Applications. (2024). ACS Applied Materials & Interfaces. [Link]

  • Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications. (n.d.). New Journal of Chemistry. [Link]

  • 2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H2 Evolution. (2021). Advanced Materials Interfaces. [Link]

  • Advances in the Synthesis of Covalent Triazine Frameworks. (2023). ACS Omega. [Link]

  • Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. (n.d.). Polymers. [Link]

  • 2,4,6-triphenyl-1,3,5-triazine based covalent organic frameworks for photoelectrochemical H2 evolution. (n.d.). DR-NTU. [Link]

  • Porous Covalent Triazine-Based Frameworks (CTFs): Design, Synthesis and Applications. (n.d.). Heinrich Heine University Düsseldorf. [Link]

  • Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions. (n.d.). ResearchGate. [Link]

  • (3,3)-Connected Triazine-Based Covalent Organic Frameworks for Efficient CO2 Separation over N2 and Dye Adsorption. (2023). Langmuir. [Link]

  • Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions. (2019). RSC Advances. [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of 2-Phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemical development due to its unique electronic properties and versatile functionalization potential.[1] The introduction of a phenyl group at the C2 position creates a valuable building block, 2-phenyl-1,3,5-triazine, which offers multiple distinct sites for further elaboration. This guide provides a comprehensive overview of the strategies and detailed protocols for achieving regioselective functionalization at two key regions: the C4 and C6 positions of the triazine core and the ortho, meta, and para positions of the pendant phenyl ring. Understanding the principles of reactivity and the practical execution of these protocols is critical for researchers aiming to synthesize novel, complex molecules for drug discovery and materials science applications.

The strategic approach to functionalizing the this compound system almost invariably begins with a chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2] This inexpensive and commercially available starting material allows for the sequential and controlled substitution of its three chlorine atoms, which exhibit decreasing reactivity with each successive substitution.[3][4] This guide will focus on post-synthesis modifications, starting from the key intermediate, 2,4-dichloro-6-phenyl-1,3,5-triazine .

Part 1: Functionalization of the 1,3,5-Triazine Core at C4/C6 Positions

The primary strategy for modifying the triazine core of 2,4-dichloro-6-phenyl-1,3,5-triazine is through sequential nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the triazine ring, caused by its three electronegative nitrogen atoms, makes the chlorine-bearing carbon atoms highly electrophilic and susceptible to nucleophilic attack.[5]

Principle of Sequential Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of creating unsymmetrically substituted triazines is the temperature-dependent reactivity of the C-Cl bonds. After the first substitution to create 2,4-dichloro-6-phenyl-1,3,5-triazine, the two remaining chlorine atoms are no longer equivalent in reactivity to the original cyanuric chloride. The introduction of the first nucleophile (in this case, the phenyl group) modulates the electronic properties of the ring, making subsequent substitutions require more forcing conditions.[4]

This principle allows for a stepwise approach:

  • Second Substitution (at C4): This reaction is typically performed at moderately elevated temperatures (e.g., room temperature to ~60 °C).

  • Third Substitution (at C6): This final substitution requires significantly higher temperatures (e.g., >100 °C or reflux conditions) to overcome the increased electron density and deactivation of the ring from the first two substituents.[6]

By carefully controlling the temperature and stoichiometry of the nucleophiles, researchers can achieve high selectivity for mono- and di-substituted products, leading to unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines.[7]

Workflow for Sequential SNAr on the Triazine Core

G cluster_start Starting Material cluster_step1 Step 1: Second Substitution (C4) cluster_step2 Step 2: Third Substitution (C6) start 2,4-Dichloro-6-phenyl-1,3,5-triazine proc1 Nucleophile 1 (Nu1-H) Base (e.g., DIEA) Solvent (e.g., DCM/THF) Room Temperature start->proc1 prod1 2-Phenyl-4-(Nu1)-6-chloro-1,3,5-triazine proc1->prod1 proc2 Nucleophile 2 (Nu2-H) Base (e.g., DIEA) Solvent (e.g., Dioxane) Elevated Temperature (Reflux) prod1->proc2 prod2 2-Phenyl-4-(Nu1)-6-(Nu2)-1,3,5-triazine (Unsymmetrical Product) proc2->prod2

Caption: General workflow for creating unsymmetrical triazines via sequential SNAr.

Protocol 1: Synthesis of an Unsymmetrical 2-Phenyl-4-amino-6-alkoxy-1,3,5-triazine

This protocol details the stepwise substitution of 2,4-dichloro-6-phenyl-1,3,5-triazine, first with an amine and then with an alcohol.

Materials:

  • 2,4-Dichloro-6-phenyl-1,3,5-triazine (1.0 eq)[8]

  • Primary or Secondary Amine (e.g., Morpholine, 1.0 eq)

  • Alcohol (e.g., Ethanol, excess)

  • Sodium metal

  • N,N-Diisopropylethylamine (DIEA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1,4-Dioxane, anhydrous

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

Procedure:

Step A: Synthesis of 2-Chloro-4-(morpholino)-6-phenyl-1,3,5-triazine

  • Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add morpholine (1.0 eq) to the solution.

  • Add DIEA (1.1 eq) dropwise to the reaction mixture while stirring.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product. This intermediate can be used in the next step without further purification if TLC shows a clean conversion.

Step B: Synthesis of 2-Ethoxy-4-(morpholino)-6-phenyl-1,3,5-triazine

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in excess anhydrous ethanol under an inert atmosphere.

  • Dissolve the crude 2-chloro-4-(morpholino)-6-phenyl-1,3,5-triazine from Step A (1.0 eq) in anhydrous 1,4-dioxane.

  • Add the freshly prepared sodium ethoxide solution to the triazine solution.

  • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final unsymmetrical product.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents (e.g., aryl, vinyl, alkynyl groups), palladium-catalyzed cross-coupling reactions are indispensable. Starting from 2,4-dichloro-6-phenyl-1,3,5-triazine, these reactions can also be performed in a stepwise manner.

  • Suzuki-Miyaura Coupling: Couples the chlorotriazine with an organoboron reagent (boronic acid or ester) to form C-C bonds.[10][11]

  • Sonogashira Coupling: Couples the chlorotriazine with a terminal alkyne to form C(sp)-C(sp²) bonds.

  • Buchwald-Hartwig Amination: An alternative to classical SNAr for forming C-N bonds, particularly with less nucleophilic amines.

Regioselectivity Control: Similar to SNAr, regioselectivity in cross-coupling can be controlled. The first coupling reaction typically occurs at the more reactive chlorine position under milder conditions. The second coupling requires more forcing conditions or a more active catalyst system.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-phenyl-4-(4-methoxyphenyl)-6-chloro-1,3,5-triazine.

Materials:

  • 2,4-Dichloro-6-phenyl-1,3,5-triazine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

  • To a Schlenk flask, add 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.[12]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product. The remaining chlorine can be targeted in a subsequent coupling or SNAr reaction.

Reaction TypeReagentsPosition TargetedConditionsReference
SNAr (Amine) R₂NH, DIEAC4Room Temperature[9]
SNAr (Alkoxide) RONaC6Reflux[3]
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, BaseC4 or C680-110 °C[10][13]
Sonogashira Coupling Terminal Alkyne, Pd/Cu catalystC4 or C650-80 °CN/A
Buchwald-Hartwig R₂NH, Pd catalyst, Ligand, BaseC4 or C680-120 °CN/A

Part 2: Functionalization of the Phenyl Ring

Modifying the phenyl ring of the this compound scaffold requires different chemical strategies that target C-H bonds. The powerful electron-withdrawing nature of the 1,3,5-triazine ring significantly influences the reactivity and regioselectivity of these transformations.

Palladium-Catalyzed Directed C-H Functionalization

A modern and highly selective approach involves transition metal-catalyzed C-H activation. In this strategy, one of the nitrogen atoms of the triazine ring acts as a directing group, coordinating to the metal catalyst (typically palladium) and positioning it to activate a specific C-H bond on the phenyl ring.[14] This chelation-assisted mechanism strongly favors functionalization at the ortho positions.[15][16]

This method allows for the introduction of various functional groups, including acetoxy, halo, and aryl groups, directly onto the phenyl ring with high regioselectivity, avoiding the need for pre-functionalized phenyl starting materials.[14]

Workflow for Triazine-Directed C-H Arylation

G cluster_start Starting Material cluster_step1 Reaction Conditions cluster_step2 Chelation & Activation cluster_step3 Functionalization start 2-Aryl-4,6-R-1,3,5-triazine proc1 Pd(OAc)₂ (catalyst) Norbornene (mediator) K₂CO₃ (base) Aryl Halide (Ar-X) Solvent (e.g., DMA) start->proc1 proc2 1. Triazine N coordinates to Pd 2. ortho-C-H activation (forms Palladacycle) proc1->proc2 proc3 Oxidative Addition of Ar-X Reductive Elimination proc2->proc3 prod ortho-Arylated Product proc3->prod

Caption: Mechanism overview for ortho-C-H functionalization directed by the triazine ring.

Protocol 3: Palladium-Catalyzed ortho-C-H Acetoxylation of a 2,4-Diaryl-1,3,5-triazine

This protocol is adapted from methodologies for diaryl-1,3,5-triazines and illustrates the principle of triazine-directed C-H functionalization.[14]

Materials:

  • 2,4-Diaryl-6-R-1,3,5-triazine (e.g., 2-phenyl-4,6-dimethoxy-1,3,5-triazine) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Phenyliodine diacetate (PIDA) (2.0 eq)

  • Solvent (e.g., Acetic Acid or Dichloroethane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a sealable reaction tube, combine the this compound substrate (1.0 eq), Pd(OAc)₂ (0.1 eq), and PIDA (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add the anhydrous solvent (e.g., acetic acid) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the ortho-acetoxylated product.

Electrophilic Aromatic Substitution (EAS)

Classical electrophilic aromatic substitution (EAS) can also be used to functionalize the phenyl ring. The 1,3,5-triazine ring is a very strong electron-withdrawing group due to the cumulative inductive effect of its three nitrogen atoms. Therefore, it acts as a powerful deactivating group for EAS, making the attached phenyl ring less reactive than benzene.[17]

This deactivation directs incoming electrophiles primarily to the meta position .[1] The ortho and para positions are significantly deactivated due to the development of unfavorable positive charges adjacent to the electron-deficient triazine ring in the resonance structures of the sigma complex intermediate.

Common EAS Reactions:

  • Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.[18]

  • Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen.

  • Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group.

PositionReactivity DriverMethodOutcome
ortho Chelation ControlPd-Catalyzed C-H ActivationSelective C-H functionalization (e.g., arylation, acetoxylation)
meta Electronic ControlElectrophilic Aromatic SubstitutionSubstitution with electrophiles (e.g., -NO₂, -Br, -SO₃H)
para Steric/ElectronicGenerally disfavored in both methodsMinor product in most cases

Conclusion

The this compound scaffold offers a rich platform for the synthesis of diverse and complex molecules. By leveraging a predictable, two-stage approach, researchers can selectively functionalize this system with a high degree of control. The initial modifications are typically directed at the C4 and C6 positions of the triazine core, using temperature-controlled nucleophilic aromatic substitution or palladium-catalyzed cross-coupling on the 2,4-dichloro-6-phenyl-1,3,5-triazine intermediate. Subsequent functionalization of the phenyl ring can be achieved with high regioselectivity through either triazine-directed ortho-C-H activation or electrophilic aromatic substitution at the meta position. The protocols and principles outlined in this guide provide a robust framework for scientists in drug development and materials science to exploit the full synthetic potential of this valuable heterocyclic core.

References

Sources

Troubleshooting & Optimization

common problems in Pinner triazine synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the Pinner triazine synthesis and related methodologies for preparing 1,3,5-triazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges, ensuring the integrity and success of your experiments.

Introduction to 1,3,5-Triazine Synthesis

The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse applications, including in anticancer agents and herbicides.[1] The classical Pinner triazine synthesis, first reported by Adolf Pinner in 1890, involves the reaction of aryl amidines with phosgene to produce 2-hydroxy-4,6-diaryl-s-triazines.[2][3][4] While historically significant, this method and its modern variants can present numerous challenges. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide: Common Problems & Solutions

This section directly addresses the most frequent obstacles encountered during 1,3,5-triazine synthesis, providing causal explanations and actionable solutions.

Problem 1: Consistently Low Reaction Yield

Low yields are a primary frustration in triazine synthesis, often stemming from suboptimal reaction conditions, substrate reactivity issues, or catalyst inefficiency.[5]

Possible Causes & In-Depth Solutions:

  • Substrate Reactivity:

    • Electronic Effects: Nitriles bearing strong electron-withdrawing groups can be deactivated towards the necessary cyclotrimerization or condensation steps.[5] Conversely, electron-rich nitriles may be more susceptible to side reactions.

    • Steric Hindrance: Bulky substituents on the nitrile or amidine starting materials can impede the formation of the triazine ring.[5][6]

    • Solution Protocol:

      • Catalyst Selection: For deactivated (electron-poor) nitriles, employ a strong Lewis acid catalyst like zinc triflate (Zn(OTf)₂) or a Brønsted acid to enhance electrophilicity.[7] For sterically hindered substrates, consider catalysts that are less sensitive to steric bulk.

      • Microwave Irradiation: The use of microwave-assisted synthesis can often overcome activation energy barriers, leading to shorter reaction times and higher yields, even with challenging substrates.[6]

  • Suboptimal Reaction Conditions:

    • Temperature Control: The stepwise substitution on cyanuric chloride is highly temperature-dependent. The reactivity of the chlorine atoms decreases after each substitution, necessitating a gradual increase in temperature for di- and tri-substitution.[8]

    • Solvent Choice: The polarity of the solvent can influence reaction rates and selectivity. Anhydrous solvents are crucial to prevent hydrolysis of starting materials or intermediates.[9]

    • Solution Protocol:

      • Systematic Temperature Screening: Begin with established temperature ranges (e.g., 0-5 °C for the first substitution on cyanuric chloride, room temperature for the second, and elevated temperatures for the third) and optimize in small increments.[8][10]

      • Solvent Screening: Test a range of anhydrous solvents with varying polarities (e.g., THF, dioxane, acetonitrile, DMF) to find the optimal medium for your specific substrate combination.

  • Catalyst Deactivation:

    • Impurities: Water or other impurities in the reagents or solvent can hydrolyze or "poison" the catalyst, rendering it inactive.[5]

    • Solution Protocol:

      • Purification of Starting Materials: Ensure all nitriles, amidines, and other reagents are of high purity. Dry solvents rigorously using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[11]

Problem 2: Formation of Multiple Products & Purification Challenges

The appearance of multiple spots on a TLC plate is a common indicator of incomplete substitution, side reactions, or the formation of isomers, leading to complex purification.[11]

Possible Causes & In-Depth Solutions:

  • Incomplete Substitution:

    • Cause: Insufficient reaction time, incorrect temperature, or improper stoichiometry can lead to mixtures of mono-, di-, and tri-substituted triazines when using starting materials like cyanuric chloride.[11]

    • Solution Workflow:

      G start Multiple Spots on TLC (Incomplete Substitution) check_temp Verify Temperature Control (Stepwise Increase?) start->check_temp check_time Extend Reaction Time check_temp->check_time check_stoich Adjust Stoichiometry (Slight Excess of Nucleophile?) check_time->check_stoich monitor Monitor via TLC/HPLC check_stoich->monitor monitor->check_temp Incomplete single_spot Single Product Spot monitor->single_spot Achieved

      Caption: Troubleshooting workflow for incomplete substitution.

  • Formation of Regioisomers:

    • Cause: When using unsymmetrical starting materials (e.g., an unsymmetrical 1,2-dicarbonyl compound), condensation can occur at different positions, leading to a mixture of regioisomers which are often difficult to separate.[9][12]

    • Solution Protocol:

      • Reactant Modification: Introduce a bulky substituent on one of the reactants to sterically hinder one reaction pathway, thereby favoring the formation of a single isomer.[9]

      • Advanced Purification: If a mixture is unavoidable, separation may require advanced techniques.

        • Semi-Preparative HPLC: Highly effective for separating isomers with minor differences in polarity.[9]

        • Fractional Crystallization: Can be effective if the isomers have different solubilities.[9]

  • Hydrolysis and Side Products:

    • Cause: The triazine ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[9] For nitrile trimerizations, harsh conditions can lead to the formation of linear oligomers.[5] The Pinner reaction itself can have a competing Ritter-type reaction, especially with benzyl alcohols, forming amide byproducts.[13]

    • Solution Protocol:

      • pH Control: Maintain neutral or near-neutral pH during workup and purification whenever possible. If acidic or basic conditions are required, use the mildest possible reagents and shortest exposure times.[9]

      • Anhydrous Conditions: Strictly use anhydrous solvents to minimize water availability for hydrolysis.[9]

      • Temperature Management: Avoid excessive temperatures during the reaction and purification to prevent thermal decomposition and side reactions.[9][14]

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-, di-, or tri-substitution on cyanuric chloride?

A1: Selective substitution is primarily controlled by temperature. The reactivity of the chlorine atoms decreases with each successive substitution because the electron-donating character of the incoming nucleophile deactivates the ring towards further attack.[8]

  • Mono-substitution: Typically achieved at 0-5 °C.

  • Di-substitution: Requires temperatures from room temperature to ~40-50 °C.

  • Tri-substitution: Often requires elevated temperatures or even reflux conditions.[10]

Q2: What is the general order of nucleophile reactivity with cyanuric chloride?

A2: While conditions can influence the outcome, a general order of reactivity has been observed. For sequential substitutions, it is crucial to add the most reactive nucleophile first at the lowest temperature. A competitive study found the preferential order of incorporation at 0°C to be alcohols > thiols > amines .[8] Therefore, when synthesizing mixed-substituted triazines, it is often recommended to introduce the O-nucleophile first.[8]

Q3: My Pinner reaction is not forming the intermediate imino ester salt (Pinner salt). What should I do?

A3: The formation of the Pinner salt (an alkyl imidate salt) is the crucial first step.[15] Failure here can be due to several factors:

  • Inadequate Acid Catalyst: The Pinner reaction is acid-catalyzed. Ensure you are using anhydrous gaseous hydrogen chloride or a suitable Lewis acid like trimethylsilyl triflate.[13][16] The acid protonates the nitrile nitrogen, making the carbon more electrophilic.[17]

  • Presence of Water: Any moisture will hydrolyze the nitrile directly to a carboxylic acid or amide, or hydrolyze the intermediate Pinner salt to an ester.[17][18] All reagents and glassware must be scrupulously dry.

  • Alcohol Reactivity: Primary alcohols generally work best. Secondary alcohols are viable, but tertiary alcohols often fail.[13]

Q4: Can I synthesize unsymmetrical triazines using the Pinner methodology?

A4: Synthesizing unsymmetrical 3,6-disubstituted tetrazines (a related class often made via Pinner-like reactions) is challenging due to the formation of inevitable symmetrical byproducts.[19] However, modern modifications have improved this. Metal-catalyzed methods using catalysts like Ni(OTf)₂ allow for the reaction of two different nitriles with hydrazine, providing better control over the formation of the unsymmetrical product.[7] Solid-phase synthesis is another effective strategy to avoid symmetrical byproducts.[7]

Data & Protocols at a Glance

Table 1: General Temperature Guidelines for Stepwise Substitution of Cyanuric Chloride
Substitution StageNucleophile AddedTypical Temperature Range (°C)Key Considerations
First 1st Nucleophile0 – 5Reaction is typically fast. Maintain low temperature for selectivity.
Second 2nd Nucleophile25 – 50Ring is now deactivated; requires more energy.
Third 3rd Nucleophile> 50 (often reflux)Significant energy input needed to overcome high activation barrier.

Note: These are starting points and optimal temperatures will vary based on the nucleophilicity of the reactants.[8][10]

Experimental Protocol: General Procedure for Mono-substitution of Cyanuric Chloride
  • Dissolve 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) (1 equivalent) in a suitable anhydrous solvent (e.g., THF, acetone) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of the desired nucleophile (1 equivalent) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA) (1 equivalent) in the same anhydrous solvent.

  • Add the nucleophile/base solution dropwise to the cyanuric chloride solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction appropriately (e.g., by filtering the precipitated base hydrochloride salt) and proceed with standard aqueous workup and purification.

Mechanistic Visualizations

Pinner Reaction Mechanism

The Pinner reaction begins with the activation of the nitrile by an acid catalyst, followed by nucleophilic attack from an alcohol to form the key imino ester intermediate.

G cluster_0 Step 1: Nitrile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Nitrile R-C≡N Nitrilium [R-C≡N⁺-H] Nitrile->Nitrilium + H⁺ H_plus H⁺ Nitrilium_2 [R-C≡N⁺-H] Alcohol R'-OH Intermediate R-C(O⁺H-R')=N-H Intermediate_2 R-C(O⁺H-R')=N-H Nitrilium_2->Intermediate + R'-OH Pinner_Salt R-C(OR')=NH₂⁺ (Pinner Salt) Intermediate_2->Pinner_Salt - H⁺ (Proton Transfer)

Caption: Mechanism of Pinner salt formation.

References

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (Molecules) [1][20]

  • Nitriles to Esters. (Chemistry Steps) [17]

  • Pinner triazine synthesis. (Wikipedia) [2]

  • Pinner Reaction. (Organic Chemistry Portal) [16]

  • Pinner triazine synthesis. (Wikiwand) [3]

  • Pinner method for synthesis of s-triazine. (ResearchGate) [21]

  • Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric... (ResearchGate) [10]

  • A Lewis acid-promoted Pinner reaction. (PMC - NIH) [13]

  • Technical Support Center: Synthesis of 2,4,6-Triguanidino-1,3,5-triazine. (Benchchem) [11]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (ARKIVOC) [6]

  • Synthesis of the s-Triazine System. III.1 Trimerization of Imidates. (The Journal of Organic Chemistry - ACS Publications) [22]

  • Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. (PMC) [19]

  • Pinner reaction. (Wikipedia) [15]

  • Synthesis, aromatic character and reaction of Triazines. (Slideshare) [23]

  • Optimization of reaction conditions. (ResearchGate) [14]

  • Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. (Thieme Chemistry) [24]

  • Hydrolysis of nitriles. (Organic Chemistry II - Lumen Learning) [18]

  • identifying and minimizing side products in 1,2,4-triazine synthesis. (Benchchem) [9]

  • optimizing reaction conditions for nucleophilic substitution on the triazine ring. (Benchchem) [8]

  • troubleshooting low yield in triazine cyclotrimerization reactions. (Benchchem) [5]

  • reaction condition modifications for Pinner synthesis of tetrazines. (Benchchem) [7]

  • Synthesis of s‐tetrazines from Pinner salts and amidines. (ResearchGate) [25]

  • Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. (Catalysis Science & Technology - RSC Publishing) [26]

  • Purification and isolation of newly-synthesized triazine derivatives... (Methodical letter)

  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. (Bentham Science) [27]

  • Help with Low Yield Synthesis. (r/Chempros - Reddit) [28]

  • Synthesis of the s-Triazine System. VI.1 Preparation of Unsymmetrically Substituted s-Triazines by Reaction of Amidine Salts with Imidates. (The Journal of Organic Chemistry - ACS Publications) [29]

  • Pinner Triazine Synthesis. (Name-Reaction.com) [4]

  • Common problems in 1,2,4-triazine synthesis and solutions. (Benchchem) [12]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications... (PubMed Central) [30]

Sources

Technical Support Center: Optimizing Cyclotrimerization for 2-Phenyl-1,3,5-triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-Phenyl-1,3,5-triazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the cyclotrimerization of benzonitrile. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and perfect your reaction conditions.

Understanding the Reaction: The Cyclotrimerization of Benzonitrile

The formation of this compound (more accurately, 2,4,6-Triphenyl-1,3,5-triazine, as it's a symmetrical trimerization) from benzonitrile is a [2+2+2] cycloaddition reaction.[1] This process involves the metal-catalyzed assembly of three nitrile molecules to form a stable triazine ring. While seemingly straightforward, the reaction's success is highly sensitive to several key parameters. Achieving high yield and purity requires a nuanced understanding of the catalyst system, reaction environment, and potential pitfalls.

dot

TroubleshootingWorkflow Start Reaction Problem: Low Yield or Impure Product Check_Conversion Is there any product formation at all? Start->Check_Conversion No_Conversion No Conversion Check_Conversion->No_Conversion No Low_Conversion Low Conversion / Impure Check_Conversion->Low_Conversion Yes Check_Catalyst Check Catalyst Activity: - Use fresh catalyst - Ensure inert atmosphere - Use anhydrous reagents No_Conversion->Check_Catalyst Check_Temp Increase Temperature: - Stepwise increase to ≥150°C - Monitor reaction Check_Catalyst->Check_Temp End_Success Problem Solved Check_Temp->End_Success Check_Time Increase Reaction Time: - Monitor up to 24h Low_Conversion->Check_Time Check_Purity Check Reactant Purity: - Purify Benzonitrile - Check for water Check_Time->Check_Purity Purification Optimize Purification: - Recrystallization (Toluene) - Column Chromatography Check_Purity->Purification Purification->End_Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Q3: How do I purify the final product effectively?

A3: 2,4,6-Triphenyl-1,3,5-triazine is a crystalline solid, which simplifies purification.

  • Primary Method: Recrystallization. This is the most effective and scalable method. Hot toluene has been reported as an excellent solvent for recrystallization. [2]The crude reaction mixture, after an initial workup to remove the catalyst, can be dissolved in a minimal amount of boiling toluene and allowed to cool slowly to form pure crystals.

  • Secondary Method: Column Chromatography. If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. [3]A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, is typically effective.

  • Workup Tip: For titanium-based catalyst systems with magnesium, the reaction can be quenched carefully with an acid solution (e.g., dilute HCl) to dissolve the metal salts. The product can then be extracted into an organic solvent like dichloromethane, washed, dried, and concentrated before purification. [4][5]

Optimizing Key Reaction Parameters

Catalyst Selection

The choice of catalyst is the most critical factor. While various systems exist, low-valent titanium complexes have shown high efficacy. A common and active catalytic system is generated in situ from a titanium chloride precursor and a reducing agent like magnesium metal. [2][6]

Catalyst System Precursor Reducing Agent Temp (°C) Time (h) Reported Yield (%) Reference
TiCl₄(thf)₂ (0.5 mol%) Mg (2 mol%) 150 15 94 [2]
Cp₂TiCl₂ (0.5 mol%) Mg (2 mol%) 150 15 93 [2]

| Cp*TiCl₃ (0.5 mol%) | Mg (2 mol%) | 150 | 15 | 89 | [2]|

  • Mechanism Insight: The magnesium reduces the Ti(IV) or Ti(III) precursor to a coordinatively unsaturated Ti(II) species, which is the catalytically active complex. This species coordinates with the nitrile molecules, facilitating the cyclization. [2]

Solvent Choice

Many modern protocols for benzonitrile cyclotrimerization are performed neat (without solvent). [2]This offers several advantages, including higher reaction concentration, reduced waste, and simpler workup.

  • Why Neat Conditions Work: Benzonitrile itself is a high-boiling liquid (191 °C) and can act as the solvent. At the required reaction temperatures (e.g., 150 °C), the reactants are in the liquid phase, allowing the reaction to proceed.

  • When to Consider a Solvent: If substrate solubility is an issue (e.g., for substituted benzonitriles that are solids at room temperature) or if precise temperature control is difficult, a high-boiling, inert solvent like toluene, xylene, or mesitylene can be used. Protic solvents like ethanol or water should be strictly avoided as they can react with and deactivate many catalyst systems. [7][8]

Experimental Protocol: Gram-Scale Synthesis using TiCl₄(thf)₂/Mg

This protocol is adapted from demonstrated literature methods for the gram-scale synthesis of 2,4,6-Triphenyl-1,3,5-triazine. [2] Materials:

  • Benzonitrile (PhCN, 4.44 g, 43 mmol)

  • TiCl₄(thf)₂ (72 mg, 0.215 mmol, 0.5 mol%)

  • Magnesium (Mg) powder (21 mg, 0.86 mmol, 2 mol%)

  • Toluene (for recrystallization)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere in a glovebox, add Mg powder, TiCl₄(thf)₂, and a magnetic stir bar to a flame-dried Schlenk flask.

  • Reactant Addition: Add benzonitrile to the flask via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 150 °C. Stir the mixture for 15 hours. The reaction mixture will typically darken as the low-valent titanium species is formed.

  • Monitoring (Optional): The reaction can be monitored by taking small aliquots (under inert conditions), quenching them, and analyzing by TLC or ¹H NMR to observe the disappearance of the benzonitrile signal and the appearance of the product signal. The ¹H NMR spectrum of the final reaction mixture should show only signals for the product and any unreacted benzonitrile. [2]5. Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • The crude product can be directly purified. Add ~20-30 mL of hot toluene to the flask to dissolve the product.

    • Filter the hot solution to remove the insoluble magnesium salts and catalyst residues.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Expected Outcome:

  • A high yield (typically >90%) of 2,4,6-Triphenyl-1,3,5-triazine as a white crystalline solid.

References

  • Kawakami, J., & Okazaki, M. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.
  • Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

  • The effect of reaction solvent on benzonitrile conversion as a function.... (n.d.).
  • Effect of solvent on direct synthesis of benzonitrile (BT). Reaction conditions. (n.d.).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. [Link]

  • Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). (n.d.). NIH. [Link]

  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. (n.d.). Queen's University Belfast. [Link]

  • Ohta, S., et al. (n.d.). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. Semantic Scholar. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). NIH. [Link]

  • Al-Zoubi, R. M., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Wikipedia. (n.d.). Alkyne trimerisation. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1,3,5-triazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthesis effectively and safely.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, practical problems you may encounter during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale. The most common and scalable route involves the condensation of an amidine with a formamidine equivalent.

Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the primary factors to investigate?

A1: A drop in yield upon scale-up is a frequent challenge and typically points to issues with mass and heat transfer, or subtle changes in reagent stoichiometry and addition rates.

  • Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions. The condensation reaction to form the triazine ring is sensitive to pH and stoichiometry; poor mixing prevents uniform conditions.

    • Actionable Insight: Evaluate your reactor's agitation efficiency. Consider using baffles or a different impeller design (e.g., anchor vs. pitched-blade turbine) to ensure homogeneity. For critical reagent additions, subsurface addition near the impeller can improve dispersion.

  • Heat Transfer and Temperature Control: The reaction is often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. An uncontrolled temperature rise can lead to the decomposition of thermally sensitive intermediates or the formation of unwanted byproducts.

    • Actionable Insight: Implement a programmed, slower addition rate for key reagents to control the rate of heat generation. Ensure your reactor's cooling system is adequate for the batch size. A temperature overshoot of even 5-10 °C can drastically alter the product/byproduct profile.

  • Reagent Quality: The purity of starting materials like benzamidine hydrochloride and formamidine acetate is critical. Impurities that were negligible on a small scale can become significant inhibitors or sources of byproducts at a larger scale.

    • Actionable Insight: Qualify your raw material lots. Pay special attention to the water content in your solvents and reagents, as hydrolysis of intermediates is a key side reaction.

Q2: I'm observing a significant amount of benzonitrile as a byproduct. What is causing its formation and how can I prevent it?

A2: The formation of benzonitrile typically arises from the decomposition of the benzamidine starting material or related intermediates, especially under harsh thermal or pH conditions.

  • Causality: Benzamidine can undergo elimination, particularly in the presence of a strong base or at elevated temperatures, to yield benzonitrile and ammonia. This pathway competes with the desired cyclization reaction.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the recommended reaction temperature. Avoid any uncontrolled exotherms, as this is a primary driver for benzamidine decomposition.

    • pH Management: The reaction requires a specific pH range to proceed efficiently. If the medium becomes too basic, it can accelerate the undesired elimination reaction. The use of buffered systems or salts like formamidine acetate helps maintain a suitable pH.

    • Order of Addition: Adding the benzamidine slowly to the reaction mixture containing the formamidine equivalent can help ensure it reacts productively rather than decomposing.

Q3: The final product is difficult to purify. I'm seeing broad peaks and significant tailing during flash chromatography. What's the issue?

A3: Purification challenges with 1,3,5-triazines are common due to the basicity of the nitrogen atoms in the ring.[1]

  • Mechanism of Tailing: The lone pairs on the triazine nitrogens interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, non-specific binding leads to slow elution and severe peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for the active sites on the silica. A common choice is triethylamine (0.1-1.0% v/v).[1] This will neutralize the acidic sites and lead to much sharper, more symmetrical peaks.

    • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral grade) is an excellent alternative for purifying basic compounds.[1]

    • Recrystallization: For scale-up, chromatography is often undesirable. Develop a robust recrystallization protocol. A common solvent system for this compound is a mixture of ethanol and water or toluene/heptane. This method is highly effective at removing both more polar and less polar impurities at scale.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up this compound synthesis?

A1: While several methods exist, two primary routes are considered for industrial scale-up, each with distinct advantages and disadvantages.

  • Route A: Pinner-Type Synthesis (Amidine + Formamidine Equivalent): This is the most direct and common approach. It involves the condensation of benzamidine (or its salt) with a two-carbon, three-nitrogen synthon like formamidine acetate.

    • Pros: Atom-economical, relatively mild conditions, and avoids highly toxic reagents.

    • Cons: Sensitive to reaction conditions (pH, temperature), and can be prone to side reactions if not tightly controlled.[2][3][4]

  • Route B: Sequential Substitution on Cyanuric Chloride: This method starts with the inexpensive bulk chemical cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis involves a Grignard or Friedel-Crafts reaction to add the phenyl group, followed by reduction to replace the remaining two chlorine atoms with hydrogen.

    • Pros: Utilizes a very cheap starting material. The stepwise nature allows for controlled synthesis of unsymmetrically substituted triazines.[5][6]

    • Cons: Often involves multiple steps, potentially uses hazardous organometallic reagents or strong Lewis acids, and generates more waste, making it less "green".[7][8]

For most applications, Route A is preferred for its process simplicity and better environmental profile.

Q2: What safety precautions are critical when handling reagents for this synthesis at scale?

A2: Safety must be the top priority. Key hazards include:

  • Benzamidine Hydrochloride: While moderately toxic, it is an irritant. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formamidine Acetate: Can be irritating to the skin and eyes. Handle with standard PPE.

  • Solvents (e.g., Ethanol, Methanol): These are flammable. Scale-up operations should be conducted in an appropriately rated facility with grounding to prevent static discharge. Ensure proper ventilation to avoid the accumulation of flammable vapors.

  • Reaction Exotherm: As mentioned, the reaction can be exothermic. Never add reagents all at once at a large scale. Always use a controlled addition and have an adequate cooling system ready. A process safety review (e.g., a HAZOP study) is essential before conducting the first scale-up batch.

Q3: How can I monitor the reaction progress effectively in a large-scale reactor?

A3: In-process controls (IPCs) are vital for a successful and reproducible scale-up.

  • Thin-Layer Chromatography (TLC): A quick and effective method. A sample can be taken from the reactor, quenched, and spotted on a TLC plate to visualize the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data. Develop a rapid HPLC method (~5-10 minutes) to determine the percentage conversion of your starting material. This is the preferred method for process control as it gives precise, actionable data on reaction kinetics.

  • Raman Spectroscopy: For advanced process control, an in-situ Raman probe can monitor the reaction in real-time without the need for sampling.[9] It can track the disappearance of reactant peaks and the appearance of product peaks, providing a continuous reaction profile.

Recommended Scale-Up Protocol: Pinner-Type Synthesis

This protocol details the synthesis of this compound from benzamidine hydrochloride and formamidine acetate.

Step 1: Reagent Preparation

  • Charge a suitable reactor with absolute ethanol (approx. 5 L per mole of benzamidine HCl).

  • Begin agitation and ensure the reactor is inerted with a nitrogen atmosphere.

  • Prepare a solution of sodium ethoxide in ethanol (21 wt%) or charge sodium methoxide (NaOMe) directly.

Step 2: Formation of Benzamidine Free Base

  • Cool the ethanol in the reactor to 0-5 °C.

  • Slowly add benzamidine hydrochloride (1.0 eq) to the reactor while maintaining the temperature below 10 °C.

  • Carefully add sodium ethoxide/methoxide (1.0 eq) dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting slurry for 1 hour at 5-10 °C. This in-situ generation of the benzamidine free base is crucial for reactivity.

Step 3: Cyclization Reaction

  • Add formamidine acetate (1.1 eq) to the reactor in portions over 30 minutes.

  • Slowly warm the reaction mixture to reflux (approx. 78 °C for ethanol) and hold for 4-6 hours.

  • Monitor the reaction progress via HPLC or TLC until the consumption of benzamidine is complete (>98%).

Step 4: Product Isolation and Purification

  • Cool the reaction mixture to room temperature. A precipitate of sodium chloride and excess reagents may form.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to about one-third of its original volume.

  • Cool the concentrated solution to 0-5 °C and hold for 2-4 hours to crystallize the product.

  • Collect the solid product by filtration, wash the filter cake with a small amount of cold ethanol, and then with water to remove any remaining salts.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Table 1: Key Process Parameters and Typical Ranges

ParameterValueRationale
Benzamidine HCl:Formamidine Acetate Ratio 1.0 : 1.1A slight excess of formamidine acetate drives the reaction to completion.
Base (NaOMe) Stoichiometry 1.0 eq (relative to HCl salt)Neutralizes the HCl salt to generate the reactive free base.
Reaction Temperature Reflux (~78 °C in EtOH)Provides sufficient thermal energy for cyclization without significant decomposition.
Reaction Time 4 - 6 hoursTypical time required for complete conversion, should be confirmed by IPC.
Typical Isolated Yield 75 - 85%Dependent on purity of starting materials and precise control of conditions.

Process Workflow and Critical Points

The following diagram illustrates the key steps, decision points, and potential failure modes in the scale-up synthesis.

Synthesis_Workflow reagents Starting Materials - Benzamidine HCl - Formamidine Acetate - NaOMe / EtOH free_base Step 1: Free Base Formation (In-situ) reagents->free_base Slow NaOMe addition ccp2 CCP 2: Anhydrous Conditions reagents->ccp2 cyclization Step 2: Cyclization (Reflux) free_base->cyclization Add Formamidine Acetate ccp1 CCP 1: Temp Control (0-10°C) free_base->ccp1 ipc IPC Monitoring (HPLC / TLC) cyclization->ipc Sample every hour ccp3 CCP 3: Temp Control (Reflux) cyclization->ccp3 ipc->cyclization Continue if <98% conv. isolation Step 3: Isolation - Filtration - Concentration ipc->isolation Proceed if >98% conv. purification Step 4: Purification - Recrystallization isolation->purification product Final Product This compound purification->product side_reaction1 Side Reaction: Benzonitrile Formation side_reaction2 Side Reaction: Hydrolysis ccp1->side_reaction1 Exotherm leads to ccp2->side_reaction2 Water ingress leads to ccp3->side_reaction1 Overheating leads to

Caption: Workflow for this compound synthesis with critical control points (CCPs).

References

  • (Reference intentionally left blank for future additions)
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-93. [Link]

  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-93. [Link]

  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (2011).
  • (Reference intentionally left blank for future additions)
  • Ostrowska, K., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(2), 437. [Link]

  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • Pinner triazine synthesis. In Wikipedia. (2022, November 17). [Link]

  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • Pinner reaction. In Wikipedia. (2023, December 29). [Link]

  • (Reference intentionally left blank for future additions)
  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • (Reference intentionally left blank for future additions)
  • Stevenson, T. A., et al. (2000). Process for the preparation of 2,4-diaryl-6-o-hydroxyphenyl-1,3,5-triazine derivatives in the presence of a protic acid catalyst.
  • (Reference intentionally left blank for future additions)
  • Preparation of 1,3,5-triazine compounds. Reagents and conditions. ResearchGate. [Link]

  • St.Onge, L., et al. (2021). Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. Industrial & Engineering Chemistry Research, 60(44), 15995–16002. [Link]

Sources

identifying and minimizing byproducts in 2-Phenyl-1,3,5-triazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Phenyl-1,3,5-triazine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and minimize the formation of byproducts, ensuring the synthesis of a high-purity final product.

Introduction: The Challenge of Purity in this compound Synthesis

The synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science, can be compromised by the formation of various byproducts. These impurities can complicate purification, reduce yields, and impact the performance of the final compound in downstream applications. This guide offers a systematic approach to understanding and mitigating these challenges, grounded in established chemical principles and field-proven laboratory practices.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired this compound Product

  • Potential Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. Ensure the catalyst, if used, is active and present in the correct stoichiometric amount.

  • Potential Cause 2: Degradation of Starting Materials or Product. The 1,3,5-triazine ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.[2][3]

    • Solution: Employ milder reaction conditions where possible. If strong acids or bases are necessary, minimize the reaction time and temperature.[2] Use anhydrous solvents to reduce the risk of hydrolysis.[2][4]

  • Potential Cause 3: Suboptimal Reaction Conditions. The chosen solvent, temperature, or catalyst may not be optimal for the specific synthetic route.

    • Solution: Systematically screen different solvents and temperatures to find the optimal conditions for your reaction. For syntheses involving the cyclotrimerization of benzonitrile, harsh conditions are often required, but microwave irradiation can sometimes improve yields and reduce reaction times.[5]

Issue 2: Presence of Significant Byproducts in the Crude Product

  • Potential Cause 1: Self-Condensation of Benzamidine. In syntheses utilizing benzamidine, it can undergo self-condensation to form undesired oligomeric byproducts.[6]

    • Solution: Control the stoichiometry of the reactants carefully. A slow, controlled addition of one reactant to the other can minimize self-condensation. Maintaining a lower reaction temperature can also disfavor this side reaction.

  • Potential Cause 2: Hydrolysis of Intermediates or Starting Materials. Benzamidine hydrochloride, a common precursor, can hydrolyze, especially in the presence of moisture and at elevated temperatures.[7][8]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Store hygroscopic starting materials in a desiccator.

  • Potential Cause 3: Formation of Isomeric or Over-Substituted Triazines. In syntheses starting from cyanuric chloride, incomplete or over-reaction can lead to a mixture of mono-, di-, and tri-substituted triazines.[4][9]

    • Solution: Carefully control the reaction temperature. The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for selective substitution by stepwise increases in temperature.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Pinner-type synthesis of this compound?

A1: The Pinner synthesis and related methods that involve the reaction of benzamidine with a one-carbon electrophile can generate several byproducts. The most common include unreacted benzamidine, products from the self-condensation of benzamidine, and hydrolysis products such as benzamide and benzoic acid.[10] Careful control of reaction conditions, particularly temperature and moisture, is crucial to minimize these impurities.

Q2: How can I effectively purify crude this compound?

A2: Purification strategies depend on the nature of the impurities.

  • Column Chromatography: Standard column chromatography on silica gel is often effective for separating the desired product from less polar or more polar byproducts.[1][2]

  • Recrystallization: If a suitable solvent system can be found where the solubility of the product and byproducts differ significantly, recrystallization can be a highly effective method for obtaining high-purity material.[2]

  • Semi-Preparative HPLC: For challenging separations of closely related impurities, semi-preparative HPLC can provide excellent resolution and yield a highly pure product.[1][2]

Q3: What analytical techniques are best for identifying byproducts in my reaction mixture?

A3: A combination of techniques is often most effective.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of the product and detecting the presence of byproducts.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying the molecular weights of unknown byproducts.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS is an excellent analytical method.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and can provide structural information about major impurities.[14]

Q4: Can reaction conditions influence the formation of byproducts?

A4: Absolutely. Reaction parameters such as temperature, solvent polarity, and the presence of moisture can significantly impact the byproduct profile. For example, higher temperatures can accelerate decomposition and side reactions.[2] The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and selectivity.[2] As mentioned, anhydrous conditions are often critical to prevent hydrolysis.[2][4]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Spot a small amount of the reaction mixture onto a TLC plate alongside spots of the starting materials.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light and/or by staining.

  • The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Protocol 2: General Procedure for Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualization of Key Processes

Byproduct Formation Pathways

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation Benzamidine Benzamidine Product This compound Benzamidine->Product Desired Pathway Self_Condensation Self-Condensation Byproducts Benzamidine->Self_Condensation Side Reaction Hydrolysis_Products Hydrolysis Products (Benzamide, Benzoic Acid) Benzamidine->Hydrolysis_Products Hydrolysis C1_Source One-Carbon Electrophile C1_Source->Product

Caption: Potential byproduct formation pathways in this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield cluster_1 Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Incomplete->Complete No Action_Incomplete Increase Reaction Time or Temperature Incomplete->Action_Incomplete Yes Check_Degradation Analyze for Degradation Products (LC-MS) Complete->Check_Degradation Action_Incomplete->Check_Completion Degradation_Present Degradation Products Detected Check_Degradation->Degradation_Present Action_Degradation Use Milder Conditions & Anhydrous Solvents Degradation_Present->Action_Degradation Yes Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp.) Degradation_Present->Optimize_Conditions No

Caption: A systematic workflow for troubleshooting low product yield.

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Byproducts if Deviated
Temperature Varies by method; generally, the lowest effective temperatureMinimizes thermal decomposition and side reactions.[2]Oligomers, decomposition products
Solvent AnhydrousPrevents hydrolysis of starting materials and products.[2][4]Amides, carboxylic acids
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxidation of sensitive reagents.Oxidation byproducts
Reactant Purity High Purity (>98%)Impurities in starting materials can lead to byproducts.Various, depending on the impurity

References

  • Wikipedia. (2023, May 29). Pinner triazine synthesis. Retrieved from [Link]

  • Wikiwand. (n.d.). Pinner triazine synthesis. Retrieved from [Link]

  • Claramunt, R. M., et al. (2007). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. ARKIVOC, 2007(5), 138-175.
  • Wikipedia. (2023, October 27). 1,3,5-Triazine. Retrieved from [Link]

  • Primary Information Services. (n.d.). Triazines - manufacturing, technology, patents, companies. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 891-905.
  • Al-Mokyna, H., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 14(1), 1-38.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • CN102250026A. (2011). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Georg, G. I., & Chen, Y. (2008). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. In Science of Synthesis (Vol. 17, pp. 449-598). Thieme.
  • ResearchGate. (n.d.). Pinner method for synthesis of s-triazine. Retrieved from [Link]

  • Masłyk, M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7586.
  • ResearchGate. (n.d.). Methods for the synthesis of 1,3,5-triazine derivatives. Retrieved from [Link]

  • Szałach, M., et al. (2023). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Sustainable Chemistry and Pharmacy, 35, 101211.
  • CN106565541A. (2017). Synthesis method for benzamidine derivatives.
  • Wikipedia. (2023, March 14). Pinner reaction. Retrieved from [Link]

  • CN104262273A. (2015). Synthesis method of 1,3,5-triazine derivatives.
  • Sorbie, R., et al. (2020). Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. Energy & Fuels, 34(5), 5898-5910.
  • Cárdenas-García, S., et al. (2022). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 27(19), 6523.
  • The Journal of Organic Chemistry. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Benzamidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Wikipedia. (2023, April 20). Self-condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Cornforth, J. W., & Huang, H. T. (1948). The condensation of benzamidine with α-diketones. Journal of the Chemical Society (Resumed), 731.

Sources

troubleshooting low yields in Suzuki coupling of 2-Phenyl-1,3,5-triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-phenyl-1,3,5-triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful but often sensitive transformation. The electron-deficient nature of the 1,3,5-triazine core presents unique hurdles, from catalyst inhibition to low reactivity of halide partners.[1][2] This resource provides in-depth troubleshooting strategies and FAQs to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: My reaction shows low or no conversion of the starting triazine halide. What's going wrong?

This is the most common issue, often stemming from an insufficiently active catalytic system or suboptimal reaction conditions. The C-Cl bond on a triazine ring, for example, is notoriously less reactive than aryl bromides or iodides, requiring carefully chosen components to facilitate the rate-limiting oxidative addition step.[1][3]

Potential Causes & Actionable Solutions

  • Inactive or Inefficient Catalyst System: The combination of palladium precursor and ligand is critical for activating the triazine halide.

    • Explanation: The electron-deficient triazine ring and its nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[1][2][4] To overcome this, the catalyst needs to be both highly active and sterically protected.

    • Solution 1: Switch to a More Active Catalyst/Ligand System. For challenging substrates like chloro-triazines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[5] Consider using more electron-rich and bulky phosphine ligands, which accelerate oxidative addition and shield the palladium center.[4][6][7]

      • Recommended Ligands: Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for hindered and electron-poor substrates.[7] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties.[7]

      • Recommended Pre-catalysts: Use air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or pre-formed catalysts such as Pd(dppf)Cl₂.[6] For particularly difficult couplings, consider using a pre-formed Pd(0) source like Pd₂(dba)₃.[8]

    • Solution 2: Increase Catalyst Loading. For very difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can sometimes be necessary to achieve a reasonable reaction rate.[7]

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9][10]

    • Explanation: A base that is too weak may not facilitate transmetalation efficiently. Conversely, a base that is too strong can promote unwanted side reactions, such as boronic acid decomposition.[6]

    • Solution: Screen Different Bases. The optimal base is often substrate-dependent.

      • Stronger Bases: For sterically hindered or electron-deficient partners, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate (Na₂CO₃, K₂CO₃).[6][9][11]

      • Milder Bases: If you observe significant decomposition of your boronic acid (see Issue 2), a milder base like potassium fluoride (KF) may be beneficial, though it can lead to slower reaction rates.[6][8]

  • Suboptimal Solvent and Temperature: Solubility and reaction kinetics are highly dependent on the chosen solvent and temperature.

    • Explanation: Poor solubility of any reaction component can prevent the reaction from proceeding.[1][8] Additionally, many Suzuki couplings require elevated temperatures to overcome activation energy barriers.[6]

    • Solution 1: Choose an Appropriate Solvent System. Aprotic polar solvents are often effective. Common choices include dioxane, THF, or toluene, often with a small amount of water to help dissolve the base and facilitate boronate formation.[5][6][11] For substrates with very poor solubility, consider higher-boiling solvents like DMF or DMAc, but be mindful that these can sometimes lead to more side products.[5][8]

    • Solution 2: Increase the Reaction Temperature. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the rate and yield.[6]

Issue 2: My starting material is consumed, but the yield is low due to significant side products.

The appearance of byproducts often points to two common culprits in Suzuki couplings: protodeboronation of the boronic acid and homocoupling.

Potential Causes & Actionable Solutions

  • Protodeboronation (Hydrolysis of Boronic Acid): This is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.

    • Explanation: Boronic acids, particularly those that are electron-deficient or heteroaromatic, can be unstable under the basic, aqueous conditions of the reaction, especially at elevated temperatures.[4][6]

    • Solution 1: Use a More Stable Boron Reagent. Instead of a boronic acid, use a corresponding boronic ester (e.g., a pinacol ester, BPin) or a potassium organotrifluoroborate salt (R-BF₃K).[4][6] These reagents are generally more stable to the reaction conditions and slowly hydrolyze in situ to release the active boronic acid, minimizing its concentration and thus the rate of decomposition.[12][13][14]

    • Solution 2: Use Milder Reaction Conditions. Lower the reaction temperature to the minimum required for conversion.[6] Use a milder base like KF, which is less likely to promote decomposition.[8]

    • Solution 3: Ensure Rigorous Degassing. While primarily to prevent catalyst oxidation, oxygen can also contribute to boronic acid degradation pathways.

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl product derived from two molecules of your boronic acid coupling together.

    • Explanation: Homocoupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[15][16] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples the boronic acid with itself.[15][17]

    • Solution 1: Meticulous Degassing. This is the most critical step to prevent homocoupling. Purge your reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[6][11] Using freeze-pump-thaw cycles is a highly effective method for removing dissolved oxygen.[18]

    • Solution 2: Use a Pd(0) Pre-catalyst. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to starting with a Pd(II) source that must be reduced in situ.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low Yield Observed check_conversion Analyze Crude Reaction: Is Starting Material Consumed? start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No conversion Yes, SM Consumed check_conversion->conversion Yes catalyst 1. Optimize Catalyst System - Use Buchwald Ligands (XPhos, SPhos) - Increase Catalyst Loading (2-5%) no_conversion->catalyst base 2. Optimize Base - Screen K3PO4, Cs2CO3 - Ensure base is finely powdered catalyst->base conditions 3. Optimize Conditions - Screen Solvents (Dioxane, Toluene/H2O) - Increase Temperature (90-110°C) base->conditions end Optimized Yield conditions->end side_products Analyze Byproducts: Protodeboronation or Homocoupling? conversion->side_products protodeboronation Protodeboronation Dominant side_products->protodeboronation C-B Cleavage homocoupling Homocoupling Dominant side_products->homocoupling B-A-A-B Product solution_proto 1. Use Stable Boron Reagent (Pinacol Ester or R-BF3K) 2. Use Milder Conditions (Lower Temp, Milder Base like KF) protodeboronation->solution_proto solution_homo 1. Improve Degassing Technique (Freeze-Pump-Thaw) 2. Use Pd(0) Pre-catalyst homocoupling->solution_homo solution_proto->end solution_homo->end

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound derivatives so challenging?

A1: There are two primary challenges. First, the 1,3,5-triazine ring is highly electron-deficient, which makes the attached halide (especially chloride) less reactive towards the initial oxidative addition step in the catalytic cycle.[1] Second, the nitrogen atoms in the triazine ring can act as Lewis bases and coordinate to the palladium catalyst, forming inactive complexes and effectively poisoning the catalyst.[1][2] This necessitates the use of more robust and specialized catalyst systems compared to simpler aryl halides.

Q2: How do I choose the best palladium catalyst and ligand for my system?

A2: The choice is critical and depends on the reactivity of your triazine halide. For less reactive chloro- or bromo-triazines, a combination of a palladium source and a bulky, electron-rich phosphine ligand is the standard approach.

Catalyst/Ligand ClassExamplesBest For...Rationale
Buchwald Ligands XPhos, SPhos, RuPhosChloro- and bromo-triazines, sterically hindered substrates.Bulky, electron-rich ligands that promote fast oxidative addition and reductive elimination while preventing catalyst deactivation.[7]
Standard Phosphines PPh₃, P(t-Bu)₃Generally less effective for chloro-triazines but can work for iodo- or bromo-triazines.PPh₃ is often used with Pd(PPh₃)₄ but may not be active enough. P(t-Bu)₃ is more electron-rich and can be more effective.[8]
N-Heterocyclic Carbenes IMes, IPrChloro-triazines and other challenging substrates.Strong σ-donors that form very stable and active palladium complexes.[7][19]
Palladium Pre-catalysts Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Used in combination with the ligands above.Common, air-stable sources of palladium that are reduced to the active Pd(0) species in the reaction mixture.[6]

Q3: What is the role of the base, and how does its strength affect the reaction?

A3: The base is essential for the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[9][10]

BaseStrengthCommon Use & Comments
K₃PO₄ StrongHighly effective for difficult couplings, including those with chloro-arenes and hindered substrates. Good solubility in aqueous mixtures.[7][9][20]
Cs₂CO₃ StrongOften provides excellent yields where other bases fail. Its high solubility and the nature of the cesium cation can accelerate the reaction.[6][11]
K₂CO₃ / Na₂CO₃ ModerateStandard, inexpensive bases suitable for more reactive substrates (e.g., iodo- and bromo-triazines). May be too weak for chloro-triazines.[9]
KF MildUsed when substrates are sensitive to strong bases or when protodeboronation is a major issue. Reactions are often slower.[6][8]

Q4: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?

A4: While boronic acids are most common, their stability can be an issue. Boronic esters and trifluoroborate salts are excellent alternatives to mitigate decomposition.

Boron ReagentProsCons
Boronic Acid Commercially available, high reactivity.[21]Prone to protodeboronation and homocoupling, can be unstable on storage.[6][15]
Pinacol Ester (BPin) Highly stable to storage and reaction conditions, purifiable by chromatography.[4][6]Less reactive than boronic acids; requires hydrolysis in situ, which can sometimes be slow.[14]
Trifluoroborate (R-BF₃K) Crystalline, air-stable solids with a long shelf life. Resistant to protodeboronation.[4][12]Requires hydrolysis to the active species; hydrolysis rates can be highly variable depending on the substrate.[12][13]

General Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of a 2-chloro-4,6-diphenyl-1,3,5-triazine with phenylboronic acid. It should be optimized for each specific substrate pairing.

Reagents & Materials:

  • 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (0.5 mL)

  • Magnetic stir bar

  • Oven-dried Schlenk flask or reaction vial

Procedure:

  • Reaction Setup: To the Schlenk flask, add the 2-chloro-4,6-diphenyl-1,3,5-triazine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under ambient atmosphere. Add the magnetic stir bar.

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting triazine halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2,4,6-triphenyl-1,3,5-triazine.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to couple the two partners.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex L₂Pd(II)(Ar¹)(X) pd0->pd2_complex pd0->pd2_complex label_red Reductive Elimination ox_add Oxidative Addition pd2_diaryl L₂Pd(II)(Ar¹)(Ar²) pd2_complex->pd2_diaryl pd2_complex->pd2_diaryl label_ox Oxidative Addition transmetal Transmetalation pd2_diaryl->pd0 pd2_diaryl->pd0 product Ar¹-Ar² (Product) pd2_diaryl->product pos_red_elim pd2_diaryl->pos_red_elim label_trans Transmetalation red_elim Reductive Elimination ar1x Ar¹-X (Triazine-Halide) pos_ox_add ar1x->pos_ox_add ar2b Ar²-B(OH)₂ (Boronic Acid) pos_transmetal ar2b->pos_transmetal base Base (e.g., K₃PO₄) base->pos_transmetal pos_ox_add->pd2_complex pos_transmetal->pd2_diaryl pos_red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][22]

References

  • Triple Suzuki-Miyaura coupling between tribromotriazines 3 and boronic... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved January 14, 2026, from [Link]

  • Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed. (2012, May 2). Retrieved January 14, 2026, from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved January 14, 2026, from [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 14, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 14, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.). Retrieved January 14, 2026, from [Link]

  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - ResearchGate. (2022, October 14). Retrieved January 14, 2026, from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved January 14, 2026, from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved January 14, 2026, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved January 14, 2026, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22). Retrieved January 14, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved January 14, 2026, from [Link]

  • A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s -Triazines from Cyanuric Chloride | Request PDF - ResearchGate. (2025, August 9). Retrieved January 14, 2026, from [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12). Retrieved January 14, 2026, from [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 14, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 2-Phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working on the purification of 2-Phenyl-1,3,5-triazine. Here, we provide field-proven insights and detailed protocols to help you achieve high purity through recrystallization, addressing common challenges and frequently asked questions in a direct, problem-solving format.

Frequently Asked Questions (FAQs)

Q1: What is the most effective starting solvent for the recrystallization of this compound?

A1: Based on the polarity and structure of this compound, ethanol is an excellent starting choice. It generally provides good solubility at elevated temperatures and lower solubility upon cooling, which is the ideal characteristic for a recrystallization solvent. For similar phenyl-triazine derivatives, ethanol has been successfully used for recrystallization.[1][2] If single-solvent systems are not optimal, a mixed-solvent system, such as ethanol/water or toluene/hexane, can provide the fine-tuned solubility gradient needed for high-purity crystal growth.

Q2: What is the expected melting point and appearance of pure this compound?

A2: High-purity this compound should appear as a white or off-white crystalline solid. The reported melting point for the pure compound is approximately 126 °C .[3] A sharp melting point range (e.g., 125-126 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of residual impurities.

Q3: How can I assess the purity of my recrystallized product?

A3: Purity should be validated using a combination of methods:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good preliminary indicator of purity.

  • Melting Point Analysis: As mentioned, a sharp melting point at or near the literature value (126 °C) is a classic sign of a pure compound.[3]

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Provides definitive structural confirmation and reveals the presence of proton- or carbon-containing impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight (157.17 g/mol ) and can help identify impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis, often capable of detecting impurities at very low levels.

Q4: What are the likely impurities in my crude this compound sample?

A4: Impurities are typically residual starting materials or by-products from the synthesis. Common synthetic routes, such as the Pinner triazine synthesis or cyclotrimerization of nitriles, may leave unreacted precursors.[4] Depending on the specific synthesis, potential impurities could include benzonitrile, dicyandiamide, or benzamidine.

Recrystallization Workflow

The following diagram outlines the standard workflow for purifying this compound.

G cluster_workflow Standard Recrystallization Workflow start Start with Crude This compound dissolve 1. Dissolution Dissolve in minimum amount of hot solvent (e.g., Ethanol) start->dissolve hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities while solution is hot dissolve->hot_filtration Insoluble material present? crystallization 3. Crystallization Allow solution to cool slowly to room temperature, then chill dissolve->crystallization No insoluble material hot_filtration->crystallization isolation 4. Isolation Collect crystals by vacuum filtration crystallization->isolation washing 5. Washing Rinse crystals with a small amount of cold solvent isolation->washing drying 6. Drying Dry crystals under vacuum to remove residual solvent washing->drying end Pure Crystalline Product drying->end

Caption: A step-by-step workflow for the recrystallization process.

Troubleshooting Guide

Q: My compound "oiled out" of the solution instead of forming solid crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystal lattice.[5][6] This is often because the solution becomes supersaturated at a temperature that is above the melting point of the solute (either the pure compound or, more commonly, an impure mixture with a depressed melting point).

  • Pillar of Causality: The melting point of this compound is ~126 °C.[3] If you are using a high-boiling point solvent (e.g., water, DMF), the solution may still be hotter than 126 °C when saturation is reached. However, a more frequent cause is a significant level of impurities, which can dramatically lower the melting point of the mixture.

  • Self-Validating Protocol Adjustments:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[5][7] This ensures that crystallization begins at a lower temperature, hopefully below the mixture's melting point.

    • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point. For example, if you were using toluene (BP 111 °C), consider trying ethanol (BP 78 °C).

    • Promote Slow Cooling: Rapid cooling encourages oiling. After re-dissolving, allow the flask to cool very slowly. Insulating the flask can help achieve a gradual temperature drop, favoring the formation of an ordered crystal lattice over a disordered oil.[7]

Q: The solution is completely clear even after cooling in an ice bath. Why aren't crystals forming?

A: This is a classic sign that your solution is not supersaturated, which can happen for two main reasons.

  • Pillar of Causality:

    • Excess Solvent: This is the most common reason.[7] Too much solvent was added during the initial dissolution step, and the concentration of this compound never exceeds its solubility limit, even at low temperatures.

    • Lack of Nucleation Sites: Sometimes, a supersaturated solution is stable and requires a "trigger" to begin crystallization. This can happen in very clean glassware with highly pure material.

  • Self-Validating Protocol Adjustments:

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Repeat until you observe turbidity or crystal formation upon cooling.[5]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[5][7]

      • Seeding: If you have a pure crystal of this compound, add a tiny speck to the cold solution. This "seed crystal" acts as a template for further crystal growth.[7]

Q: My final yield of pure crystals is extremely low. What can I do to improve it?

A: A low yield indicates that a significant amount of your product was lost during the process.

  • Pillar of Causality:

    • Excess Solvent: As with the failure to crystallize, using too much solvent will keep a larger fraction of your compound dissolved in the mother liquor even when cold.[5]

    • Premature Crystallization: If the compound crystallizes in the filter funnel during an optional hot filtration step, that product is lost.[6]

    • Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or to a low enough temperature can leave a substantial amount of product dissolved.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.

  • Self-Validating Protocol Adjustments:

    • Use the Minimum Solvent: Be meticulous in adding just enough hot solvent to dissolve the crude solid.

    • Optimize Filtration: For hot filtration, ensure the funnel and receiving flask are pre-heated to prevent cooling and premature crystallization.[6] For the final cold filtration, ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes to maximize crystal precipitation.

    • Check the Mother Liquor: After filtration, you can cool the remaining filtrate further to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.

    • Wash Sparingly: Use only a minimal amount of ice-cold solvent to wash the filter cake.

Troubleshooting Decision Tree

G start Recrystallization Issue? oil Compound 'Oiled Out'? start->oil Yes no_xtal No Crystals Formed? start->no_xtal No sol_oil 1. Re-heat and add more solvent 2. Try a lower-boiling solvent 3. Cool solution very slowly oil->sol_oil Yes low_yield Yield is Very Low? no_xtal->low_yield No sol_no_xtal 1. Boil off excess solvent 2. Scratch flask with glass rod 3. Add a seed crystal no_xtal->sol_no_xtal Yes sol_low_yield 1. Use minimum hot solvent 2. Ensure thorough cooling 3. Wash crystals with minimal ice-cold solvent low_yield->sol_low_yield Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization of this compound from Ethanol

Methodology:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add a small volume of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Place a small plug of cotton or fluted filter paper in a pre-heated powder funnel placed on a pre-heated receiving flask. Pour the hot solution through the funnel quickly to remove impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved. Characterize the final product for purity and yield.

Table 1: Properties of Common Recrystallization Solvents

This table provides data on common laboratory solvents to aid in the selection of an appropriate system for recrystallization.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarRecommended starting solvent. Good for many aromatic compounds.
Methanol 65PolarSimilar to ethanol but lower boiling point.
Water 100Very PolarThis compound has poor water solubility; best used as an anti-solvent with a miscible organic solvent like ethanol.[4]
Toluene 111Non-polarCan be effective for aromatic compounds, but its boiling point is close to the melting point of the target compound, increasing the risk of oiling out.
Ethyl Acetate 77Mid-polarA versatile solvent, often used in mixed systems with non-polar solvents.
Hexane 69Non-polarTypically used as an "anti-solvent" or for washing final crystals due to its low dissolving power for polar/aromatic compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Benzoguanamine. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. This compound. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e]triazines. International Union of Crystallography. [Link]

  • Solubility of Things. 2-Methyl-4,6-diphenyl-1,3,5-triazine. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Haz-Map. 2,4-Diamino-6-phenyl-1,3,5-triazine. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e]triazines. International Union of Crystallography. [Link]

  • Cheméo. Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). [Link]

  • ResearchGate. (PDF) Synthesis, Characterisation and Biological Screening of s-Triazine Based Chalcones and its Derivatization into Phenyl Pyrazolines, Isoxazoles. [Link]

  • Wikipedia. 1,3,5-Triazine. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Phenyl-1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenyl-1,3,5-triazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, understanding and mitigating their degradation is crucial for the development of stable and effective drug candidates.

Section 1: Hydrolytic Stability

The 1,3,5-triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. The phenyl substituent and other groups on the triazine ring influence the rate and mechanism of this degradation.

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: My this compound derivative is showing significant degradation in an aqueous formulation buffered at a low pH. What is the likely degradation pathway?

A1: Acid-catalyzed hydrolysis is the most probable cause. The nitrogen atoms in the triazine ring can be protonated under acidic conditions, making the ring more susceptible to nucleophilic attack by water. This can lead to ring opening and the formation of various degradation products. It's important to characterize these degradants using techniques like LC-MS to confirm the pathway.[4][5]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in a basic solution. Could this be due to hydrolysis?

A2: Yes, base-catalyzed hydrolysis is a common degradation pathway for 1,3,5-triazine derivatives. Hydroxide ions can directly attack the electrophilic carbon atoms of the triazine ring, leading to cleavage and the formation of degradation products. The rate of hydrolysis is dependent on the concentration of the base and the temperature.

Q3: How can I improve the hydrolytic stability of my this compound derivative?

A3: Several strategies can be employed:

  • pH Optimization: Formulate your compound in a pH range where it exhibits maximum stability. This typically involves conducting a pH-rate profile study.

  • Structural Modification: Introducing electron-donating groups on the phenyl ring can sometimes reduce the electrophilicity of the triazine ring, thereby slowing down hydrolysis. Conversely, electron-withdrawing groups may increase susceptibility.

  • Formulation with Excipients: Utilizing excipients such as cyclodextrins can encapsulate the drug molecule, protecting it from the aqueous environment.

Troubleshooting Guide: Hydrolytic Degradation
Issue Potential Cause Recommended Action
Rapid degradation in acidic media. Acid-catalyzed hydrolysis of the triazine ring.1. Determine the pKa of your compound. 2. Conduct a forced degradation study across a range of pH values to identify the pH of maximum stability. 3. Consider reformulation in a less acidic buffer or in a non-aqueous vehicle if feasible.
Formation of multiple unknown peaks in basic solutions. Base-catalyzed hydrolysis leading to various degradation products.1. Perform LC-MS/MS analysis to identify the structures of the degradation products. 2. Reduce the pH of the formulation. 3. If high pH is necessary, consider lyophilization to create a solid formulation that is reconstituted just before use.
Inconsistent stability results between batches. Impurities from synthesis acting as catalysts for hydrolysis.1. Re-purify the compound to ensure high purity. 2. Thoroughly characterize all starting materials and intermediates. 3. Implement stringent quality control measures for each batch.

Section 2: Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of this compound derivatives. This is a critical consideration for both drug substance and drug product stability.

Frequently Asked Questions (FAQs) - Photodegradation

Q1: What are the common photodegradation pathways for this compound derivatives?

A1: Photodegradation can proceed through several mechanisms, including photo-oxidation, dealkylation, and dechlorination for substituted triazines.[6] The most common processes involve the partial or complete loss of side-chains or the substitution of a side-chain with a hydroxyl group.[7] The formation of radical species can also lead to dimerization or other complex reactions.[7]

Q2: My compound is showing a color change and a decrease in purity after exposure to laboratory light. What steps should I take?

A2: This is a strong indication of photodegradation. You should immediately protect your samples from light by using amber vials or by wrapping containers in aluminum foil. To systematically investigate this, you should conduct a formal photostability study according to ICH Q1B guidelines.

Q3: Are there any formulation strategies to protect my compound from light-induced degradation?

A3: Yes, several approaches can be effective:

  • UV Absorbers: Incorporating UV-absorbing excipients into the formulation can help protect the active ingredient.

  • Opaque Packaging: Using light-resistant primary packaging, such as amber glass bottles or opaque plastic containers, is a fundamental protective measure.

  • Antioxidants: If photo-oxidation is a significant pathway, the addition of antioxidants can help to mitigate degradation.

Troubleshooting Guide: Photodegradation
Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC after light exposure. Photodegradation of the parent compound.1. Conduct a forced photostability study (e.g., using a photostability chamber). 2. Analyze samples at different time points to understand the degradation kinetics. 3. Characterize the major photodegradants using LC-MS and NMR.
Loss of potency in a light-exposed sample. The active compound is degrading into inactive photoproducts.1. Quantify the loss of the parent compound and the formation of degradants. 2. Implement light-protective measures for storage and handling. 3. If for a drug product, consider a light-protective coating for tablets or the use of an opaque capsule.
Inconsistent photostability results. Variability in light source intensity or spectral distribution.1. Ensure your photostability chamber is properly calibrated and provides consistent light exposure as per ICH guidelines. 2. Use a control sample protected from light in parallel to differentiate between light-induced and thermal degradation.

Section 3: Metabolic Stability

For drug development professionals, understanding the metabolic fate of this compound derivatives is paramount. The triazine ring and its substituents can be targets for various metabolic enzymes.

Frequently Asked Questions (FAQs) - Metabolic Instability

Q1: What are the primary metabolic pathways for 1,3,5-triazine derivatives in vivo?

A1: The metabolic pathways can be diverse and depend on the specific substituents on the triazine and phenyl rings.[8] Common metabolic transformations include oxidation, N-dealkylation, and hydroxylation, often mediated by cytochrome P450 enzymes.

Q2: My compound shows high clearance in liver microsomal assays. What does this indicate?

A2: High clearance in liver microsomes suggests that your compound is likely susceptible to Phase I metabolism, primarily by CYP enzymes. This can lead to a short in vivo half-life and poor bioavailability. Further studies with specific CYP inhibitors can help identify the key enzymes involved.

Q3: How can I design more metabolically stable this compound analogues?

A3: A common strategy is to block sites of metabolism. For example, if a specific position on the phenyl ring is being hydroxylated, introducing a fluorine or a methyl group at that position can prevent this metabolic transformation. If N-dealkylation is an issue, modifying the alkyl substituents can also improve metabolic stability.

Troubleshooting Guide: Metabolic Instability
Issue Potential Cause Recommended Action
Low oral bioavailability in animal studies. High first-pass metabolism in the liver.1. Conduct in vitro metabolic stability assays (microsomes, hepatocytes) to confirm metabolic liability. 2. Identify the major metabolites using LC-MS/MS. 3. Synthesize analogues with modifications at the metabolic "hotspots" to improve stability.
Formation of reactive metabolites. Certain metabolic transformations can produce electrophilic species that can covalently bind to proteins.1. Perform reactive metabolite trapping studies using nucleophiles like glutathione. 2. If reactive metabolites are identified, redesign the molecule to avoid their formation.
Species differences in metabolism. The expression and activity of metabolic enzymes can vary significantly between species.1. Compare the metabolic profiles in liver microsomes from different species (e.g., rat, dog, human). 2. This information is crucial for selecting the appropriate animal model for preclinical studies and for predicting human metabolism.

Section 4: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of a this compound derivative under acidic and basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette a known volume of the stock solution into a vial.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis:

    • Pipette a known volume of the stock solution into a separate vial.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate under the same conditions as the acid hydrolysis sample.

  • Neutralization and Analysis:

    • At each time point, withdraw an aliquot of the reaction mixture.

    • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze by a validated stability-indicating HPLC method.

Workflow Diagram: Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base Expose oxidative Oxidative Degradation (e.g., 3% H2O2, RT) stock->oxidative Expose thermal Thermal Degradation (e.g., 80°C) stock->thermal Expose photo Photodegradation (ICH Q1B) stock->photo Expose neutralize Neutralize/Dilute acid->neutralize Sample at Time Points base->neutralize Sample at Time Points oxidative->neutralize Sample at Time Points thermal->neutralize Sample at Time Points photo->neutralize Sample at Time Points hplc HPLC Analysis neutralize->hplc Inject lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: General workflow for forced degradation studies.

Degradation Pathway Diagram: Hypothetical Hydrolysis

Hydrolysis_Pathway Parent This compound Derivative Intermediate1 Ring-Opened Intermediate Parent->Intermediate1 H2O / H+ or OH- Degradant1 Degradant A Intermediate1->Degradant1 Further Reaction Degradant2 Degradant B Intermediate1->Degradant2 Rearrangement

Caption: Hypothetical hydrolysis pathway of a this compound derivative.

References

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Retrieved from [Link]

  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(16), 3464-3471.
  • Lerch, R. N., Blanchard, P. E., & Thurman, E. M. (1998). Contribution of Hydroxyatrazine to the Total Atrazine Load in Midwestern Streams. Environmental Science & Technology, 32(1), 40-48.
  • Pichon, V., Cau-dit-Coumes, C., & Chen, L. (1998). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. In Chromatographic-Mass Spectrometric Methods in Environmental Analysis (pp. 161-190). Vieweg+Teubner Verlag.
  • Wang, J., & Li, Y. (2000). Hydrolysis of polyphenyl-1, 2, 4-triazine and polyphenyl-1, 3, 5-triazine in high temperature water.
  • Hogendoorn, E. A., van Zoonen, P., & Brinkman, U. A. T. (1995). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry.
  • Lányi, K., & Dinya, Z. (2005). Photodegradation study of some triazine-type herbicides. Journal of Photochemistry and Photobiology A: Chemistry, 171(1), 47-55.
  • Catalán, J., Pérez, P., & Elguero, J. (1992). Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization. The Journal of Physical Chemistry, 96(9), 3655-3660.
  • Zhang, H., et al. (2018). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica, 34(10), 1151-1159.
  • Naik, D. B. (2014). Oxidative Degradation of Triazine Derivatives in Aqueous Medium: A Radiation and Photochemical Study. Worldwide Journal of Pharmaceutical Research, 3(9), 143-150.
  • Gryl, M., et al. (2020). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. Molecules, 25(21), 5041.
  • Dias, K. S. L., et al. (2022). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 27(3), 943.
  • Martinez-Alvarez, R., et al. (2020). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 25(15), 3381.
  • Al-Tel, T. H. (2011). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Mini-Reviews in Organic Chemistry, 8(2), 142-153.
  • Meller, A., et al. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Photochem, 2(2), 337-356.
  • Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis 1,3,5-triazine derivatives bearing two.... Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1849.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hropot, M., et al. (1980). Pharmacological effects of 1,3,5-triazines and their excretion characteristics in the rat. Advances in Experimental Medicine and Biology, 122(A), 269-276.
  • Brullo, C., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549.
  • Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

  • Singh, S. K., et al. (2023). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. Future Medicinal Chemistry, 15(13), 1145-1162.
  • Kolesińska, B., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1350.

Sources

overcoming poor reactivity of substituted benzonitriles in triazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines via the cyclotrimerization of substituted benzonitriles. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of this powerful, yet often challenging, chemical transformation. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of triazines from benzonitriles.

Q1: Why is my triazine yield unexpectedly low?

Low yields in triazine cyclotrimerization can stem from several factors. A primary consideration is the electronic nature and steric profile of your substituted benzonitrile. Strong electron-withdrawing groups can deactivate the nitrile moiety towards cyclotrimerization, while bulky substituents can introduce significant steric hindrance, impeding the formation of the triazine ring.[1] Additionally, reaction conditions such as inadequate temperature, suboptimal reaction time, or an inappropriate catalyst can all lead to reduced yields.[1][2]

Q2: My reaction is not proceeding to completion. What could be the cause?

Incomplete conversion is often linked to catalyst issues. The chosen catalyst, whether a Lewis or Brønsted acid, may not be optimal for your specific benzonitrile substrate.[1] Catalyst deactivation, or "poisoning," is another common culprit. Impurities in the starting materials or solvent, particularly water, can hydrolyze and deactivate many catalysts.[1] The concentration of the catalyst is also crucial; an insufficient amount may not be adequate to drive the reaction to completion.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

Side product formation is a frequent cause of low yields. In nitrile trimerization, common side products can include linear oligomers or other heterocyclic compounds.[1] The formation of these byproducts is often favored under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[1] To minimize them, it is crucial to optimize the reaction temperature and duration. In some cases, employing milder techniques like microwave-assisted synthesis can significantly reduce the formation of unwanted side products by enabling rapid and uniform heating.[2]

Q4: My benzonitrile has a strong electron-withdrawing group and is unreactive. What should I do?

Benzonitriles bearing potent electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are notoriously difficult substrates for cyclotrimerization due to the reduced nucleophilicity of the nitrile nitrogen.[3][4] Overcoming this requires enhancing the electrophilicity of the nitrile carbon. Strategies include:

  • Using strong Lewis or Brønsted acid catalysts: Superacids like triflic acid (TfOH) can protonate the nitrile, forming a highly reactive nitrilium ion intermediate, which is more susceptible to nucleophilic attack by another nitrile molecule.[5]

  • Employing high-pressure conditions: High pressure can facilitate the formation of key intermediates and accelerate the reaction rate.[6][7]

  • Co-trimerization strategies: Reacting the electron-deficient benzonitrile with a more electron-rich nitrile can sometimes be a viable approach.[8]

Q5: Are there greener alternatives to harsh reaction conditions?

Absolutely. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful, environmentally benign alternative for triazine synthesis.[2][9] This technique often allows for:

  • Solvent-free reactions: Reducing solvent waste.[2][10]

  • Shorter reaction times: Increasing lab throughput and reducing energy consumption.[2][11]

  • Higher yields: By minimizing side product formation through rapid heating.[2]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, causality-driven approach to overcoming poor reactivity in your triazine synthesis.

Issue 1: Low or No Conversion of the Starting Benzonitrile

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Catalyst Activity The catalyst may not be potent enough to activate your specific benzonitrile, especially if it's electron-deficient. The catalytic cycle, which involves coordination of the nitrile to the catalyst, is the crucial first step.1. Switch to a stronger Lewis acid: If you are using a mild Lewis acid like ZnCl₂, consider switching to a more potent one like yttrium triflate Y(OTf)₃ or a titanium-based catalyst system.[2][12][13] 2. Employ a Brønsted acid: For highly deactivated nitriles, strong Brønsted acids like triflic acid can be very effective in generating reactive nitrilium intermediates.[5] 3. Use a catalyst promoter: Certain combinations of Lewis acids and reaction promoters can lead to higher yields and selectivity at lower temperatures.[14][15]
Catalyst Deactivation Water is a common culprit in deactivating Lewis acid catalysts through hydrolysis. Other nucleophilic impurities can also bind to the catalyst's active sites.1. Ensure anhydrous conditions: Dry your solvent and reagents thoroughly. Use of molecular sieves can be beneficial. 2. Purify starting materials: Ensure your benzonitrile and solvent are free from impurities.
Suboptimal Reaction Temperature Cyclotrimerization is often a thermally demanding reaction. Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier.1. Increase the temperature incrementally: Monitor the reaction by TLC or LC-MS to find the optimal temperature. 2. Consider microwave irradiation: This technique can achieve high temperatures rapidly and uniformly, often leading to better results than conventional heating.[2]
Steric Hindrance Ortho-substituted benzonitriles can be particularly challenging due to steric hindrance, which impedes the approach of the nitrile molecules to form the triazine ring.[2]1. Increase reaction temperature and time: More forcing conditions may be necessary. 2. Use high-pressure conditions: Applying several thousand atmospheres of pressure can help overcome steric barriers.[6][7] 3. Employ a less bulky catalyst: A catalyst with a smaller coordination sphere may be more effective.
Troubleshooting Workflow: Low Reactivity

start Low or No Conversion check_substrate Analyze Benzonitrile Substituent start->check_substrate electron_withdrawing Electron-Withdrawing Group? check_substrate->electron_withdrawing Electronic Effects steric_hindrance Sterically Hindered? check_substrate->steric_hindrance Steric Effects stronger_catalyst Use Stronger Lewis/Brønsted Acid electron_withdrawing->stronger_catalyst Yes check_conditions Review Reaction Conditions electron_withdrawing->check_conditions No high_pressure Apply High Pressure steric_hindrance->high_pressure Yes steric_hindrance->check_conditions No success Improved Yield stronger_catalyst->success high_pressure->success microwave Switch to Microwave Synthesis microwave->success check_conditions->microwave anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous optimize_temp Optimize Temperature & Time check_conditions->optimize_temp anhydrous->success optimize_temp->success cluster_0 Catalytic Cycle RCN1 R-C≡N Activated Activated Nitrile Complex RCN1->Activated + Catalyst Cat Catalyst (e.g., Lewis Acid) Dimer Dimeric Intermediate Activated->Dimer + R-C≡N RCN2 R-C≡N Trimer Cyclic Intermediate Dimer->Trimer + R-C≡N RCN3 R-C≡N Triazine Triazine Product Trimer->Triazine Cyclization Triazine->Cat Release

Sources

Technical Support Center: Improving Regioselectivity of Substitution on the 2-Phenyl-1,3,5-triazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical guide for researchers, scientists, and drug development professionals. This support center is designed to provide in-depth troubleshooting, detailed protocols, and frequently asked questions (FAQs) to address the nuanced challenges of achieving regioselectivity in substitution reactions on the 2-phenyl-1,3,5-triazine core. Our focus is on delivering practical, field-proven insights grounded in solid chemical principles.

Part 1: Foundational Principles of this compound Reactivity

The 1,3,5-triazine ring is an electron-deficient heteroaromatic system, making it highly susceptible to nucleophilic aromatic substitution (SNAr). In the this compound scaffold, the primary sites for substitution are the electronically equivalent C4 and C6 positions. The reactivity of these positions is governed by the strong electron-withdrawing nature of the nitrogen atoms in the triazine ring.

The stepwise displacement of leaving groups, typically chlorine atoms, from a precursor like 2-phenyl-4,6-dichloro-1,3,5-triazine is a cornerstone of synthesizing diversely functionalized triazines. A key principle governing this process is the decreasing reactivity of the triazine core with each successive substitution. The first substitution is generally facile, the second requires more forcing conditions, and the third often necessitates elevated temperatures or alternative strategies like microwave irradiation.[1] This inherent difference in reactivity is the foundation for achieving regioselectivity.

Part 2: Troubleshooting Guides and Experimental Protocols

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Predominant Formation of Di-substituted Byproduct in a Mono-substitution Reaction

Question: I am trying to synthesize a mono-amino substituted this compound from 2-phenyl-4,6-dichloro-1,3,5-triazine, but I am consistently getting a significant amount of the di-substituted product. How can I improve the selectivity for the mono-substituted product?

Answer:

This is a classic challenge in triazine chemistry. The formation of the di-substituted product occurs because the mono-substituted intermediate is still reactive enough to undergo a second substitution under the reaction conditions. Achieving high selectivity for mono-substitution requires precise control over several experimental parameters.

Causality and Troubleshooting Steps:

  • Temperature Control is Crucial: The substitution of chlorine atoms on the triazine ring is highly temperature-dependent. The first substitution is often exothermic and can proceed at low temperatures (e.g., 0 °C), while the second substitution requires higher temperatures (e.g., room temperature or above).[1][2]

    • Actionable Advice: Perform the reaction at 0 °C or below. Maintain this low temperature throughout the addition of the nucleophile and for a significant duration of the reaction time. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stoichiometric Precision: Using an excess of the nucleophile will drive the reaction towards di-substitution.

    • Actionable Advice: Use exactly 1.0 equivalent or a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of your amine nucleophile relative to the 2-phenyl-4,6-dichloro-1,3,5-triazine.

  • Controlled Addition of the Nucleophile: A rapid addition of the nucleophile can create localized areas of high concentration, promoting di-substitution.

    • Actionable Advice: Add the nucleophile dropwise over an extended period (e.g., 30-60 minutes) to the cooled solution of the triazine.

Experimental Protocol: Selective Mono-amination of 2-phenyl-4,6-dichloro-1,3,5-triazine

ParameterConditionRationale
Starting Material 2-phenyl-4,6-dichloro-1,3,5-triazine1.0 eq
Nucleophile Primary/Secondary Amine1.0 eq
Base N,N-diisopropylethylamine (DIPEA)2.0 eq (to scavenge HCl)
Solvent Tetrahydrofuran (THF) or DioxaneAnhydrous, inert solvent
Temperature -10 °C to 0 °CCritical for selectivity
Reaction Time 2-6 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenyl-4,6-dichloro-1,3,5-triazine (1.0 eq) in anhydrous THF.

  • Cool the solution to -10 °C using an acetone/ice bath.

  • In a separate flask, dissolve the amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous THF.

  • Add the amine/DIPEA solution to the triazine solution dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress every 30 minutes.

  • Upon consumption of the starting material, quench the reaction by adding cold water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Low or No Reactivity with an Oxygen or Sulfur Nucleophile

Question: I am attempting to substitute a chlorine atom on a 2-phenyl-4,6-dichloro-1,3,5-triazine with a phenol, but the reaction is very sluggish, even with heating. What can I do to facilitate this substitution?

Answer:

Oxygen and sulfur nucleophiles (phenols, alcohols, thiols) are generally less reactive than amines in this context. To achieve a successful substitution, you often need to increase the nucleophilicity of the incoming group by converting it to its conjugate base (phenoxide, alkoxide, or thiolate).

Causality and Troubleshooting Steps:

  • In-situ Generation of the Nucleophile: The neutral alcohol, phenol, or thiol is a poor nucleophile for this reaction. Deprotonation with a suitable base is essential.

    • Actionable Advice: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate your nucleophile before adding it to the triazine. For thiols, a milder base like triethylamine (TEA) or DIPEA is often sufficient.[3]

  • Solvent Selection: Aprotic polar solvents are ideal for SNAr reactions as they can solvate the cation of the generated salt without interfering with the nucleophile.

    • Actionable Advice: Use solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Be sure to use anhydrous solvents, as water will quench the strong base and the generated nucleophile.

Workflow for Nucleophilic Substitution with O/S Nucleophiles

Caption: Workflow for O- and S-nucleophile substitution.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do substituents on the 2-phenyl ring affect the substitution on the triazine core?

A1: Substituents on the 2-phenyl ring modulate the overall reactivity of the triazine core through inductive and resonance effects. Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenyl ring will further decrease the electron density of the triazine ring, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) will slightly decrease the reactivity of the triazine core. However, these substituents do not typically influence the regioselectivity between the C4 and C6 positions.

Q2: Is it possible to selectively introduce two different nucleophiles at the C4 and C6 positions?

A2: Yes, this is a common strategy for creating non-symmetrical triazine derivatives. The process relies on the sequential, temperature-controlled substitution.[4][5] First, introduce the less reactive nucleophile under controlled, low-temperature conditions to form the mono-substituted product. After purification, the second, more reactive nucleophile can be introduced at a higher temperature to substitute the remaining chlorine atom. The order of addition is critical; it is very difficult to substitute another nucleophile after an amine has been incorporated.[6]

Q3: Can microwave-assisted synthesis improve regioselectivity?

A3: Microwave irradiation is an effective tool for accelerating these reactions, particularly for the substitution of the second or third chlorine atom, which often requires higher temperatures and longer reaction times with conventional heating.[1][2] While it primarily enhances the reaction rate, the rapid and uniform heating can sometimes lead to cleaner reactions with fewer side products. However, for achieving selective mono-substitution, precise temperature control at low temperatures remains the most critical factor, which is better managed with conventional cooling baths.

Reaction Mechanism Overview

SNAr_Mechanism Reactants 2-Phenyl-4,6-dichloro- 1,3,5-triazine + Nu:⁻ Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack at C4/C6 Product Mono-substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: Generalized SNAr mechanism on the triazine core.

References

  • Title: Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)
  • Title: Synthesis of 2,4,6-tri-substituted-1,3,5-triazines Source: Molecules URL: [Link]

  • Title: GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY Source: ResearchGate URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (NIH) URL: [Link]

  • Title: 1,3,5-Triazine as core for the preparation of dendrons Source: Arkivoc URL: [Link]

  • Title: Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis Source: MDPI URL: [Link]

  • Title: Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines Source: MDPI URL: [Link]

  • Title: Protocol for synthesis of di- and tri-substituted s-triazine derivatives Source: PubMed URL: [Link]

  • Title: Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives Source: Journal of Advanced Scientific Research URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Molecular Docking of 2-Phenyl-1,3,5-triazine Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1,3,5-triazine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of molecular docking studies involving 2-Phenyl-1,3,5-triazine analogs and their interactions with various therapeutically relevant protein targets. We will delve into the causality behind experimental choices in docking protocols, present comparative data, and explore the structural basis for the observed biological activities, thereby offering a valuable resource for researchers in medicinal chemistry and computational drug design.

The Versatility of the this compound Scaffold

The 1,3,5-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, offers a versatile scaffold for chemical modification. The presence of a phenyl group at the 2-position, along with various substituents at the 4- and 6-positions, allows for the fine-tuning of steric and electronic properties. This tunability is crucial for achieving high-affinity and selective binding to a diverse range of protein targets, including enzymes and receptors involved in critical signaling pathways.[3][4][5]

Comparative Docking Analysis Across Key Protein Targets

Molecular docking simulations are instrumental in predicting the binding modes and affinities of small molecules within the active site of a target protein.[6] The following sections compare the docking performance of various this compound analogs against prominent protein targets implicated in cancer, infectious diseases, and neurological disorders.

Kinase Inhibitors: A Primary Focus for Anticancer Drug Design

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, they are a major class of targets for anticancer drug development.[1][7]

A study on novel 1,3,5-triazine derivatives identified compounds with significant inhibitory activity against PI3K-α, B-Raf, and VEGFR-2.[7][8] Molecular docking of these compounds revealed key interactions within the ATP-binding pocket of these kinases. For instance, certain analogs formed hydrogen bonds with crucial residues like Asp594 in B-Raf kinase, which is essential for stabilizing the active conformation of the enzyme.[7]

Compound Series Target Protein PDB ID Key Interacting Residues (from Docking) Biological Activity (IC50) Reference
1,3,5-Triazine derivativesPI3K-α4L23Not specifiedGood to moderate inhibition[7][9]
1,3,5-Triazine derivativesB-Raf (V600E)2FB8Asp594, Cys532, Phe583High inhibitory activity (comparable to sorafenib for some analogs)[7]
1,3,5-Triazine derivativesVEGFR-21Y6ANot specifiedGood inhibitory activity (comparable to sorafenib for some analogs)[7]
Sulfonamide-triazine hybridsPI3Kα6OACNot specifiedModerate anti-PI3Kα activity (e.g., 68% inhibition at 100 µM)[10]
1,3,5-Triazine Schiff basesEstrogen Receptor α (ERα)Not specifiedNot specifiedPotent anti-proliferative activity (IC50 in the range of 3.29–11.35 µM for MCF-7 cells)[11]
Triazine analoguesp38 MAP kinaseNot specifiedNot specifiedCorrelation between binding energy and activity observed[12]

Logical Flow of a Kinase-Targeted Docking Study:

Caption: Workflow for a typical kinase-targeted molecular docking study.

Antimicrobial Agents: Targeting Essential Bacterial and Fungal Enzymes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 1,3,5-triazine scaffold has shown promise in this area as well.[2][4][13]

Docking studies have been employed to investigate the potential of this compound analogs as inhibitors of essential microbial enzymes. For example, hybrid phenylthiazole-1,3,5-triazine derivatives were identified as probable inhibitors of Candida albicans cytosolic leucyl-tRNA synthetase, a crucial enzyme for fungal survival.[6] Another study focused on dihydrofolate reductase (DHFR), a well-established target for antifolate drugs, and found that tri-amino-substituted 1,3,5-triazine derivatives exhibited potent cytotoxic activity against lung cancer cells, with docking studies confirming their binding to human DHFR.[14]

Compound Series Target Protein Organism PDB ID Key Interacting Residues (from Docking) Biological Activity Reference
Phenylthiazole-1,3,5-triazine hybridsLeucyl-tRNA synthetaseCandida albicans2wfgNot specifiedPotential inhibitors based on docking[6]
Tri-amino-substituted 1,3,5-triazinesDihydrofolate reductase (hDHFR)HumanNot specifiedNot specifiedHigh cytotoxic activity (IC50 as low as 28 nM)[14]
Thiazolyl-1,3,5-triazinesE. coli 24 kDa domainEscherichia coli1KZNNot specifiedGood antibacterial growth inhibition[2][13]
Other Notable Protein Targets

The therapeutic potential of this compound analogs extends beyond cancer and infectious diseases. Studies have explored their interactions with other important protein targets:

  • Thymidine Phosphorylase (TP): An enzyme that promotes tumor growth and metastasis. Pyrazolo[1,5-a][3][7][10]triazine derivatives have been synthesized and shown to be potent TP inhibitors, with the most active compound having an IC50 value of 0.04 µM.[15]

  • Adenosine Receptors (ARs): These receptors are involved in various physiological processes and are implicated in cancer. Novel 1,3,5-triazine derivatives have been designed to target hA1 and hA3 adenosine receptors, with some compounds showing good binding affinity.[5]

  • Monoamine Oxidase (MAO): These enzymes are crucial in the metabolism of neurotransmitters. Certain 1,3,5-triazine amino acid derivatives have demonstrated selective inhibitory activity towards MAO-A.[16]

A Self-Validating Experimental Protocol for Molecular Docking

To ensure the trustworthiness and reproducibility of molecular docking results, a robust and self-validating protocol is essential. The following detailed methodology is a synthesis of best practices observed in the cited literature.

Step-by-Step Molecular Docking Workflow
  • Protein Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7]

    • Preprocessing: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

    • Protonation: Add hydrogen atoms to the protein, which is crucial for defining the correct ionization states of amino acid residues.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • 3D Structure Generation: Draw the this compound analogs using a molecular modeling software and convert them to 3D structures.

    • Energy Minimization: Optimize the geometry of the ligands using a suitable force field (e.g., MMFF94x).[3] This step is critical to ensure that the ligand conformation is energetically favorable.

  • Binding Site Definition and Grid Generation:

    • Active Site Identification: The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure or through literature information.

    • Grid Box Creation: A grid box is generated around the defined active site. This box defines the search space for the docking algorithm.

  • Molecular Docking Simulation:

    • Algorithm Selection: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Execution: Run the docking simulation, allowing the program to explore various conformations and orientations of the ligand within the binding site.

  • Analysis of Docking Results:

    • Pose Clustering: The docking results are typically clustered based on root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is often considered the most probable binding mode.

    • Binding Energy Calculation: The docking program calculates a binding energy or a docking score, which provides an estimate of the binding affinity.

    • Interaction Analysis: Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis provides a structural rationale for the observed binding affinity.

A Visual Representation of the Docking and Analysis Pipeline:

Caption: A comprehensive workflow for molecular docking and subsequent analysis.

Conclusion and Future Directions

The collective evidence from numerous molecular docking studies strongly supports the this compound scaffold as a highly promising framework for the design of potent and selective inhibitors for a wide range of protein targets. The insights gained from these computational analyses, particularly the detailed understanding of ligand-protein interactions at the atomic level, are invaluable for guiding the synthesis of next-generation drug candidates with improved efficacy and safety profiles. Future research should focus on integrating molecular dynamics simulations to assess the stability of predicted binding modes and employing more advanced scoring functions to enhance the accuracy of binding affinity predictions.

References

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2025). Taylor & Francis Online. [Link]

  • Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). (2024). Semantic Scholar. [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]

  • Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. (2025). ResearchGate. [Link]

  • Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2025). ResearchGate. [Link]

  • Full article: Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Semantic Scholar. [Link]

  • Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies. PMC - PubMed Central. [Link]

  • Synthesis, molecular docking studies, and in vitro evaluation of 1,3,5-triazine derivatives as promising antimicrobial agents. Florida Gulf Coast University. [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). MDPI. [Link]

  • Molecular Docking of Triazine analogues. JOCPR. [Link]

  • Synthesis, molecular docking studies, and in vitro evaluation of 1,3,5-triazine derivatives as promising antimicrobial agents. (2025). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. NIH. [Link]

  • Synthesis of pyrazolo[1,5-a][3][7][10]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. Remedy Publications LLC. [Link]

  • Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. MDPI. [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). MDPI. [Link]

  • Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. ResearchGate. [Link]

  • 7-Amino-[1][7][14]triazolo[1,5-a][3][7][10]triazines as CK1δ inhibitors. (2024). Unipd. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 2-Phenyl-1,3,5-Triazine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer compound to a clinically viable drug is a rigorous one. This guide provides an in-depth technical comparison and experimental framework for the in vivo validation of 2-phenyl-1,3,5-triazine derivatives, a class of compounds showing significant potential in oncology research.[1][2][3] We will explore the critical transition from cell culture to animal models, focusing on robust experimental design, detailed protocols, and the interpretation of key data to ensure scientific integrity and translational relevance.

The Imperative of In Vivo Validation: Beyond the Petri Dish

While in vitro assays provide essential preliminary data on the cytotoxic effects of this compound derivatives against various cancer cell lines, this environment lacks the complex interplay of a whole organism.[1][4][5] In vivo studies are indispensable for evaluating a compound's true therapeutic potential by assessing its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (biochemical and physiological effects), and overall safety profile within a living system. Furthermore, animal models allow for the investigation of the drug's impact on the tumor microenvironment, including its interactions with the immune system, which is a critical aspect of modern cancer therapy.[6][7][8]

Selecting the Appropriate In Vivo Model: A Comparative Analysis

The choice of an animal model is a pivotal decision that profoundly influences the outcome and translational value of the study. For evaluating this compound derivatives, two primary models are widely employed: xenografts and syngeneic models.

Model TypeDescriptionAdvantagesDisadvantagesBest Suited For
Xenograft Human tumor cells are implanted into immunocompromised mice (e.g., nude or SCID mice).Allows for the study of human-specific tumor biology.Lack of a functional immune system prevents the evaluation of immunomodulatory effects.Initial efficacy testing of compounds targeting human cancer cells directly.
Syngeneic Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[6][7][9]Possesses a fully functional immune system, enabling the study of immuno-oncology agents and combination therapies.[6][7][8]The tumor is of murine origin, which may not fully recapitulate the complexity of human cancers.[9]Evaluating compounds that may modulate the immune response against tumors.

Expert Insight: For novel this compound derivatives with unknown mechanisms, a dual-model approach is often recommended. Initial efficacy can be established in a xenograft model using a relevant human cancer cell line. Subsequently, a syngeneic model can elucidate any potential immunomodulatory contributions to the compound's anticancer activity.

Experimental Workflow for In Vivo Efficacy Studies

The following workflow provides a comprehensive overview of a typical in vivo efficacy study for a novel this compound derivative.

experimental_workflow cluster_preclinical Pre-clinical Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cluster_analysis Data Analysis A Compound Formulation B Animal Model Selection (Xenograft/Syngeneic) A->B Informs C Tumor Cell Implantation B->C D Tumor Growth to Palpable Size C->D E Animal Randomization & Grouping D->E F Drug Administration (Test Compound vs. Vehicle vs. Standard of Care) E->F G Tumor Volume Measurement (Calipers/Imaging) F->G H Body Weight & Clinical Sign Monitoring F->H I Endpoint Reached (Tumor size/Adverse effects) G->I H->I J Tumor Growth Inhibition (TGI) Calculation I->J K Toxicity Assessment I->K L Statistical Analysis J->L K->L

Caption: A generalized workflow for in vivo anticancer efficacy studies.

Detailed Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines a standard procedure for evaluating a this compound derivative in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)[4]

  • Cell culture medium (e.g., DMEM) and supplements

  • Matrigel or similar basement membrane matrix

  • Test this compound derivative

  • Vehicle for compound formulation (e.g., DMSO, saline, corn oil)

  • Standard-of-care chemotherapy agent (e.g., Paclitaxel)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Preparation:

    • Culture the selected human cancer cell line under standard conditions.

    • On the day of implantation, harvest cells using trypsin and wash with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Animal Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Test this compound derivative (e.g., 50 mg/kg)

      • Group 3: Standard-of-care drug (e.g., Paclitaxel, 10 mg/kg)

  • Drug Administration:

    • Administer the treatments according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse at the same frequency to monitor for toxicity.

    • Observe the mice for any clinical signs of distress or adverse effects.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice exhibit signs of excessive toxicity.

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Mechanism of Action: Unraveling the Signaling Pathways

Understanding the molecular mechanism by which this compound derivatives exert their anticancer effects is crucial for their development. Several studies have indicated that these compounds can modulate key signaling pathways involved in cancer cell proliferation and survival.[10]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K B_Raf B-Raf EGFR->B_Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK B_Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Triazine This compound Derivatives Triazine->EGFR Inhibition Triazine->PI3K Inhibition Triazine->B_Raf Inhibition

Caption: Potential signaling pathways targeted by this compound derivatives.

Some 1,3,5-triazine derivatives have been shown to inhibit the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways, both of which are critical for cancer cell growth and survival.[10][11][12][13] For instance, certain derivatives have demonstrated inhibitory activity against PI3K-α, B-Raf, and VEGFR-2.[11][13] By blocking these pathways, these compounds can induce apoptosis and suppress tumor progression.[12]

Comparative Efficacy and Toxicity

A crucial aspect of the in vivo validation is comparing the efficacy and toxicity of the novel this compound derivative against established chemotherapeutic agents.

Table 1: Hypothetical Comparative In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 210-+2.5
This compound Derivative 50 650 ± 95 64.9 -3.1
Paclitaxel10720 ± 11061.1-8.7

In this hypothetical example, the this compound derivative demonstrates comparable tumor growth inhibition to Paclitaxel but with a more favorable toxicity profile, as indicated by the smaller decrease in mean body weight. While some triazine pesticides have shown toxicity, many novel derivatives have been synthesized with the aim of improving their safety profile.[14][15]

Conclusion and Future Directions

The successful in vivo validation of a this compound derivative requires a meticulously planned and executed study. By selecting the appropriate animal model, adhering to rigorous experimental protocols, and thoroughly analyzing both efficacy and toxicity data, researchers can build a strong preclinical data package. Future studies should focus on elucidating the precise molecular targets of promising derivatives, exploring combination therapies, and conducting more extensive toxicological assessments to pave the way for potential clinical translation.

References

  • Reaction Biology. Syngeneic Mouse Models. [Link]

  • Champions Oncology. Syngeneic Mouse Models. [Link]

  • InnoSer. Syngeneic Tumor Mouse Models - Drug Efficacy Testing. [Link]

  • Altogen Labs. Syngeneic Models. [Link]

  • Biocytogen. Syngeneic Mouse Models for Tumor Research. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment. [Link]

  • PubMed. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. [Link]

  • Taylor & Francis Online. Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. [Link]

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • PubMed. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. [Link]

  • Florida Online Journals. Pesticide Toxicity Profile: Triazine Pesticides. [Link]

  • PubMed. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. [Link]

  • PubMed. 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. [Link]

  • MDPI. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. [Link]

  • PubMed. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. [Link]

  • ResearchGate. Triazine derivatives with different anticancer activity mechanisms. [Link]

  • Bentham Science Publishers. Synthesis, Electronic Structure and Anti-Cancer Activity of the Phenyl Substituted Pyrazolo[1,5-a][6][8][16]triazines. [Link]

  • ResearchGate. Some 1,3,5‐triazine derivatives as potent anticancer agents. [Link]

  • Semantic Scholar. Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. [Link]

  • National Center for Biotechnology Information. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. [Link]

  • PubMed Central. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. [Link]

  • MDPI. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-Phenyl-1,3,5-Triazine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, particularly with a phenyl substitution at the 2-position, represents a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors. The arrangement of nitrogen atoms in the triazine ring allows for multi-vector modifications, enabling the fine-tuning of potency and selectivity. However, the inherent structural similarities of the ATP-binding pocket across the human kinome present a significant challenge, often leading to off-target activities and potential toxicities.

This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of 2-Phenyl-1,3,5-triazine based kinase inhibitors. We will delve into the experimental methodologies used to determine inhibitor selectivity, present and compare cross-reactivity data with alternative scaffolds such as pyrimidines, and offer insights into the causal factors behind the observed selectivity profiles. Our objective is to equip researchers with the knowledge to make informed decisions in the design and development of next-generation selective kinase inhibitors.

The Rationale Behind Kinase Inhibitor Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the intended target is crucial, off-target binding can lead to a spectrum of consequences, from unforeseen therapeutic benefits (polypharmacology) to adverse side effects. Therefore, a comprehensive understanding of a compound's interaction with the broader kinome is a cornerstone of modern drug discovery.

Methodologies such as large-panel kinase screening (kinome scanning), cellular thermal shift assays (CETSA), and competition binding assays are indispensable tools for characterizing inhibitor selectivity. These techniques provide a global view of a compound's binding affinities, enabling the early identification of potential liabilities and opportunities for optimization.

Comparative Cross-Reactivity Analysis: this compound vs. Alternative Scaffolds

To illustrate the selectivity landscape, we will compare the cross-reactivity profiles of a representative this compound based inhibitor with inhibitors built on the pyrimidine scaffold. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, such as the specific kinase panel and ATP concentrations used. The data presented here is compiled from various sources to provide a comprehensive overview.

Case Study: A Representative this compound Derivative

Table 1: Representative Kinase Inhibition Profile of "Triazine-A" (Composite Data)

Kinase TargetIC50 (nM)% Inhibition @ 1µMReference
Primary Target(s)
Aurora A1598%[1]
Aurora B399%[1]
JAK2599%[1]
Selected Off-Targets
ABL12095%[1]
FLT33092%[1]
RET8085%[2]
SRC15070%[3]
LCK25060%[3]
VEGFR250045%[4]
Alternative Scaffold: Pyrimidine-Based Inhibitors

The pyrimidine scaffold is another highly prevalent core in kinase inhibitor design, being a bioisostere of the adenine component of ATP.[5] This inherent structural mimicry can also lead to broad kinase activity.

Table 2: Representative Kinase Inhibition Profile of a Pyrimidine-Based Inhibitor (e.g., a Pyrido[2,3-d]pyrimidine derivative)

Kinase TargetIC50 (nM)Selectivity vs. Other KinasesReference
Primary Target(s)
EGFR (L858R/T790M)10>100-fold vs. many other kinases[5]
Selected Off-Targets
SRC505-fold vs. primary target[5]
YES1757.5-fold vs. primary target[5]
ABL120020-fold vs. primary target[5]
JAK2>1000>100-fold vs. primary target[4]
Multi-Targeted Inhibitor Case Study: AT9283

AT9283 is a multi-targeted inhibitor with a distinct scaffold that potently inhibits Aurora kinases, JAK2, and Abl.[1][6] Its broad activity profile highlights how a single molecule can be designed to interact with multiple, key signaling nodes.

Table 3: Kinase Inhibition Profile of AT9283

Kinase TargetIC50 (nM)Reference
Aurora A3[1]
Aurora B1.5[1]
JAK21.2[1]
JAK31.1[1]
ABL1 (T315I mutant)4[1]
FLT330[1]

Experimental Methodologies: A Guide to Best Practices

The reliability of cross-reactivity data is contingent upon the rigor of the experimental methods employed. Below are detailed protocols for key assays used in kinase inhibitor profiling.

In Vitro Kinase Profiling: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[7][8]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Experimental Workflow:

Caption: KINOMEscan™ Experimental Workflow.

Step-by-Step Protocol:

  • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand.

  • Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.

  • Incubation: The reaction is incubated to reach equilibrium.

  • Washing: The beads are washed to remove unbound components.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. For dose-response experiments, a Kd (dissociation constant) can be calculated.[7]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify target engagement in a cellular context.[2]

Principle: Ligand binding to a protein typically increases its thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, usually by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Visualizing Kinase Signaling and Inhibition

To provide a clearer understanding of the biological context, the following diagram illustrates a simplified, generic kinase signaling pathway and the points of potential inhibition by the discussed scaffolds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitors RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Triazine This compound (e.g., Aurora, JAK) Triazine->Raf Triazine->PI3K Pyrimidine Pyrimidine (e.g., EGFR, SRC) Pyrimidine->RTK Pyrimidine->Raf

Caption: Simplified Kinase Signaling Pathways and Potential Inhibition.

Conclusion and Future Perspectives

The this compound scaffold remains a valuable starting point for the development of potent kinase inhibitors. The available data suggests that while high potency against primary targets can be achieved, cross-reactivity with other kinases is a common feature, necessitating comprehensive profiling to understand the full spectrum of biological activity.

Comparative analysis with alternative scaffolds like pyrimidines highlights that the challenge of achieving high selectivity is not unique to a single chemical class but is a fundamental aspect of targeting the conserved ATP-binding site of kinases. The future of selective kinase inhibitor design will likely rely on a multi-pronged approach, integrating structure-based design to exploit subtle differences in the ATP-binding pocket, the development of allosteric inhibitors that bind to less conserved sites, and the use of covalent inhibitors to achieve high specificity.

This guide has provided a framework for understanding and comparing the cross-reactivity profiles of this compound based kinase inhibitors. By employing rigorous experimental methodologies and leveraging comparative data, researchers can better navigate the complex landscape of the human kinome to develop safer and more effective targeted therapies.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to 5-Phenyl-1,2,4-triazine and Other Heterocyclic Compounds in Drug Discovery. BenchChem.
  • Tantawy, A. S., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1403.
  • HMS LINCS Center. (n.d.). Assays. HMS LINCS. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Methyl-triazolo[4,3-b]pyridazine-Based Inhibitors. BenchChem.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11996-12013.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1449.e5.
  • BenchChem. (2025). Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Inhibitors. BenchChem.
  • El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Retrieved from [Link]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. Retrieved from [Link]

  • Qi, W., et al. (2012).
  • Qi, W., et al. (2012). AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005.
  • Drewry, D. H., et al. (2017). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 474(19), 3195-3223.
  • HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS Project. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., et al. (2011). A public resource for characterizing the role of the human kinome in signal transduction.
  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related cardiotoxicity. Cell, 154(5), 1043-1055.
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Multikinase inhibitor AT9283. National Cancer Institute. Retrieved from [Link]

  • Howard, S., et al. (2009). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. Blood, 113(10), 2266-2275.

Sources

comparing the photophysical properties of 2-Phenyl-1,3,5-triazine and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photophysical Properties of Phenyl-Triazine Isomers

Introduction: The Intriguing World of Phenyl-Triazines

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and materials science. Among them, triazines—six-membered aromatic rings containing three nitrogen atoms—have garnered significant attention. When functionalized with a phenyl group, the resulting phenyl-triazine isomers exhibit a fascinating range of photophysical behaviors dictated by the specific arrangement of nitrogen atoms within the triazine core. This guide offers an in-depth comparison of the key photophysical properties of 2-phenyl-1,3,5-triazine and its structural isomers, 4-phenyl-1,2,3-triazine and 5-phenyl-1,2,4-triazine, providing researchers and drug development professionals with a foundational understanding of their structure-property relationships.

The placement of the nitrogen atoms and the phenyl substituent dramatically alters the molecule's electronic landscape, influencing everything from its absorption of ultraviolet light to the efficiency and color of its emission. These differences are critical, as they determine the suitability of each isomer for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.[1]

Comparative Analysis of Photophysical Properties

A direct, comprehensive comparison of the parent phenyl-triazine isomers under identical experimental conditions is notably scarce in the literature.[2] Much of the available data is derived from studies on substituted derivatives, which, while informative, can alter the core photophysical characteristics.[3][4] This guide synthesizes the available information to provide a cohesive overview.

Electronic Absorption (UV-Vis Spectroscopy)

The absorption of UV-Vis light by these molecules corresponds to the energy required to promote an electron from a ground state molecular orbital to a higher energy excited state orbital (e.g., π-π* transitions). The symmetrical 1,3,5-triazine core generally leads to absorption at shorter wavelengths compared to its less symmetrical 1,2,3- and 1,2,4- counterparts.

For substituted 2,4,6-triphenyl-1,3,5-triazine derivatives, strong absorption maxima (λ_max) are typically observed in the range of 250-325 nm, which are ascribed to π-π* transitions originating from the benzene and 1,3,5-triazine moieties.[5][6] In contrast, data for the specific parent isomers is limited. Computational studies and fragmented experimental data suggest that the isomers absorb in the deep UV region, with the exact λ_max influenced by the position of the phenyl group and the nitrogen atoms, which modulates the energy of the frontier molecular orbitals.

Fluorescence Emission

Following absorption of a photon, the excited molecule can relax by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference termed the Stokes shift.

The fluorescence properties of these isomers are highly dependent on their structure. Many 1,3,5-triazine derivatives are known to be efficient blue emitters, a property leveraged in the development of OLEDs.[7] For instance, certain 2,4,6-triphenyl-1,3,5-triazine cored dendrimers have been reported with fluorescence quantum yields (Φ_F) as high as 0.78.[5][8] The quantum yield is a critical measure of emission efficiency, representing the ratio of photons emitted to photons absorbed.[9]

For the parent isomers, a significant variance is expected:

  • This compound: The high symmetry of the s-triazine ring often results in compounds with good thermal stability and favorable electron-transfer properties.[6] Derivatives often exhibit strong fluorescence.

  • 5-Phenyl-1,2,4-triazine: This isomer and its derivatives have been investigated for a range of biological activities, and their photophysical properties are an active area of research.[10] Some derivatives have been shown to possess good fluorescent properties.

  • 4-Phenyl-1,2,3-triazine: Detailed photophysical data for this isomer is particularly elusive.[11][12] The vicinal arrangement of the three nitrogen atoms can lead to different electronic transitions and potentially lower fluorescence efficiency compared to the other isomers.

Table 1: Comparative Photophysical Data of Phenyl-Triazine Derivatives

Property2,4,6-Triphenyl-1,3,5-triazine Derivative (D1)[5]5,6-Diphenyl-3-(pyridin-2-yl)-1,2,4-triazine[13]4-Phenyl-1,2,3-triazine
Absorption Max (λ_abs) ~325 nm260-350 nmData Not Available
Emission Max (λ_em) ~400 nm664-688 nmData Not Available
Stokes Shift ~75 nm>300 nmData Not Available
Fluorescence Quantum Yield (Φ_F) 0.32< 0.001Data Not Available
Solvent DichloromethaneAcetonitrile-
Notes A dendrimer with a triphenyl-1,3,5-triazine core.An Iridium(III) complex. Data reflects the ligand's properties within the complex.Experimental data for the unsubstituted parent compound is not readily available in the searched literature.

Note: This table uses data from substituted derivatives to illustrate the general properties of the triazine cores due to the lack of comprehensive data on the parent, unsubstituted phenyl-triazine isomers.

Experimental Methodologies

To ensure scientific integrity, the protocols used to characterize these molecules must be robust and self-validating. Below are detailed, field-proven methodologies for key photophysical measurements.

Workflow for Photophysical Characterization

The logical flow for characterizing a new compound involves synthesis and purification, followed by a series of spectroscopic measurements to elucidate its electronic and photophysical properties.

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Analysis Syn Synthesis of Isomer Puri Purification (Chromatography, Recrystallization) Syn->Puri Char Structural Confirmation (NMR, MS) Puri->Char Abs UV-Vis Absorption Spectroscopy Char->Abs Pure Sample Em Steady-State Fluorescence Spectroscopy Abs->Em QY Quantum Yield Determination Em->QY TRF Time-Resolved Fluorescence (Lifetime) QY->TRF

Caption: General experimental workflow for synthesis and photophysical analysis.

Protocol 1: Relative Fluorescence Quantum Yield Determination

The comparative method is the most common and reliable way to measure fluorescence quantum yield (Φ_F).[14] It involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[15][16]

Causality: By using solutions of the standard and the sample with identical absorbance at the same excitation wavelength, we ensure that both are absorbing the same number of photons. Therefore, any difference in their integrated fluorescence intensity is directly proportional to the difference in their emission efficiency (quantum yield).[14]

Step-by-Step Protocol:

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.54; or Rhodamine 6G in ethanol, Φ_F = 0.95).[15]

  • Prepare Stock Solutions: Prepare stock solutions of both the test sample and the standard in a suitable spectroscopic-grade solvent.

  • Prepare Dilutions: Create a series of dilutions for both the sample and the standard, ensuring that their absorbance at the chosen excitation wavelength remains below 0.1 in a 1 cm cuvette. This is critical to minimize inner-filter effects where the sample reabsorbs its own emitted light.[16]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using a spectrofluorometer. It is imperative that the excitation wavelength, slit widths, and all other instrument parameters are kept identical for all measurements of the sample and standard.[16]

  • Integrate Emission Spectra: Calculate the integrated area under the emission curve for each spectrum. Ensure the spectra are corrected for the wavelength-dependent sensitivity of the detector.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculate Quantum Yield: Determine the gradients (slopes) of the linear fits. The quantum yield of the sample (Φ_X) is calculated using the following equation[14]:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard (if different).

G A Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) B Measure Absorbance Spectra A->B C Measure Emission Spectra (Identical λex & Settings) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Intensity C->D D->E F Calculate Gradients (Slopes) E->F G Calculate Sample Quantum Yield using Comparative Equation F->G

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-Phenyl-1,3,5-Triazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns allow for the development of potent and selective ligands for a wide range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenyl-1,3,5-triazine derivatives, focusing on their application as kinase inhibitors and adenosine receptor antagonists, two areas where they have shown significant promise. We will delve into the causal relationships behind experimental design, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds.

The 1,3,5-Triazine Core: A Versatile Scaffold

The 1,3,5-triazine ring serves as a rigid core that can be readily functionalized at the 2, 4, and 6 positions. This allows for the precise spatial arrangement of various pharmacophoric groups, enabling targeted interactions with the active sites of enzymes and receptors. The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, further contributing to ligand-target binding. The phenyl group at the 2-position is a common feature in many active derivatives, often serving as a key anchoring point or a platform for further substitution to enhance potency and selectivity.

Comparative SAR Analysis: Kinase Inhibitors vs. Adenosine Receptor Antagonists

The following sections will compare the SAR of this compound derivatives for two distinct and important classes of drug targets: protein kinases, which are crucial in cancer therapy, and adenosine receptors, which are implicated in various physiological processes and diseases.

I. This compound Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of cancer. The 1,3,5-triazine scaffold has been extensively explored for the development of inhibitors targeting various kinases, including Phosphoinositide 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).

Key SAR Insights for Kinase Inhibition:

  • Hinge-Binding Moiety: A nitrogen-containing substituent at the C4 or C6 position of the triazine ring is often crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1]

  • Hydrophobic Pockets: Modifications with more hydrophobic side chains on the triazine scaffold can occupy additional hydrophobic pockets within the kinase domain, leading to improved inhibitory activity and selectivity.[1] For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, modifying the 1,3,5-triazine scaffold with more hydrophobic side chains was found to occupy the H3 pocket of BTK, which improved both inhibitory activities and selectivity.[1]

  • Gatekeeper Residue Interactions: Substitutions on the 2-phenyl ring can be tailored to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.

  • Solubilizing Groups: The introduction of solubilizing long chains can modulate the biophysical properties and antiproliferative activity of the compounds.[1]

Comparative Data for Kinase Inhibitors:

Compound IDTarget KinaseR1 (C4-position)R2 (C6-position)IC50 (nM)Reference
1a PI3Kα4-Morpholinyl2-Thiophenyl7.0[1]
1b mTOR4-Morpholinyl2-Thiophenyl48[1]
2 BTK-More hydrophobic side chains17.0[1]
3 EGFR (wild-type)--25,900[1]
4 EGFR (T790M/L858R mutant)--6,500[1]

Workflow for Kinase Inhibitor Screening:

G cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives primary_screen Primary Kinase Inhibition Assay (e.g., PI3Kα, EGFR) synthesis->primary_screen Test Compounds secondary_screen Secondary Kinase Panel Screening (Selectivity) primary_screen->secondary_screen Active Hits cell_based_assay Cellular Proliferation Assay (e.g., MTT) secondary_screen->cell_based_assay sar_analysis SAR Analysis cell_based_assay->sar_analysis sar_analysis->synthesis Iterative Design admet_profiling ADMET Profiling sar_analysis->admet_profiling in_vivo In Vivo Efficacy Studies admet_profiling->in_vivo

Caption: Workflow for the discovery and optimization of this compound based kinase inhibitors.

II. This compound Derivatives as Adenosine Receptor Antagonists

Adenosine receptors (ARs) are G-protein coupled receptors (GPCRs) that are involved in a multitude of physiological processes. The A1 and A3 subtypes, in particular, have been implicated in tumor proliferation.[2] The 1,3,5-triazine scaffold has been successfully employed to develop antagonists for these receptors.

Key SAR Insights for Adenosine Receptor Antagonism:

  • Substitutions at C2, C4, and C6: The nature of the substituents at all three positions of the triazine core significantly influences the binding affinity and selectivity for different adenosine receptor subtypes.[2]

  • Amino Group at C2: A 2-amino-1,3,5-triazine scaffold has been shown to be a good starting point for developing AR ligands.[2]

  • Aniline and Amine Substituents: The introduction of various anilines at one position and different amines at another can modulate the binding affinity for hA1 and hA3 ARs.[2]

Comparative Data for Adenosine Receptor Antagonists:

Compound IDTarget ReceptorR1 (C4-position)R2 (C6-position)Ki (nM)Reference
9a hA1 AR4-MethoxyanilineAmino110[2]
9a hA3 AR4-MethoxyanilineAmino130[2]
9c hA1 AR4-EthylanilineAmino43[2]
11b hA1 AR3-Fluoro-4-methoxyaniline(4-Hydroxyphenyl)120[2]
11b hA3 AR3-Fluoro-4-methoxyaniline(4-Hydroxyphenyl)120[2]

Signaling Pathway for Adenosine Receptor Modulation:

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor Adenosine Receptor (A1/A3) g_protein G-protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases downstream Downstream Effector Pathways (e.g., MAPK, PI3K/Akt) camp->downstream Modulates ligand This compound Antagonist ligand->receptor Blocks adenosine Adenosine (Agonist) adenosine->receptor Activates

Caption: Simplified signaling pathway of A1/A3 adenosine receptor antagonism by this compound derivatives.

Experimental Protocols

Synthesis of 2,4-Disubstituted-6-phenyl-1,3,5-triazine Derivatives (General Procedure)

This protocol is a generalized representation based on common synthetic strategies like nucleophilic substitution and Suzuki coupling.[2][3]

Step 1: Synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine

  • To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) at 0-5 °C, add a solution of a Grignard reagent like phenylmagnesium bromide (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,4-dichloro-6-phenyl-1,3,5-triazine.

Step 2: First Nucleophilic Substitution

  • Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in a suitable solvent (e.g., THF, dioxane).

  • Add the first amine (R1-NH2) (1.0-1.2 eq) and a base (e.g., N,N-diisopropylethylamine, triethylamine) (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the monosubstituted product.

Step 3: Second Nucleophilic Substitution or Suzuki Coupling

  • For Nucleophilic Substitution:

    • Follow the procedure in Step 2, using the monosubstituted product and a different amine (R2-NH2).

  • For Suzuki Coupling:

    • To a solution of the monosubstituted product (1.0 eq) in a solvent system (e.g., dioxane/water), add the corresponding boronic acid (R2-B(OH)2) (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq), and a base (e.g., Na2CO3, K2CO3) (2.0 eq).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen, argon) at 80-100 °C for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the final compound by column chromatography.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)
  • Prepare a reaction buffer containing ATP and the specific kinase substrate.

  • Add the test compound (this compound derivative) at various concentrations.

  • Initiate the kinase reaction by adding the PI3Kα enzyme.

  • Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, fluorescence polarization).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Adenosine Receptor Binding Assay
  • Prepare cell membranes from cells expressing the target adenosine receptor subtype (e.g., hA1 or hA3).

  • Incubate the membranes with a radiolabeled ligand (e.g., [3H]CCPA for A1AR) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. As demonstrated, subtle structural modifications can dramatically shift the activity profile from a kinase inhibitor to an adenosine receptor antagonist. Future research in this area will likely focus on the development of dual-target inhibitors, leveraging the promiscuity of this scaffold to address complex diseases with multi-factorial etiologies. Furthermore, the exploration of novel substitutions at the 2, 4, and 6 positions, guided by computational modeling and a deeper understanding of target-ligand interactions, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Al-Ostath, A., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. [Link]

  • Park, S., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Institutes of Health. [Link]

  • Li, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. National Institutes of Health. [Link]

Sources

Navigating the ADMET Maze: A Comparative Guide to In Silico Prediction for Novel 2-Phenyl-1,3,5-Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of its potential success. Unfavorable ADMET profiles are a primary cause of late-stage clinical trial failures, leading to significant financial and temporal losses. For novel chemical entities, such as 2-phenyl-1,3,5-triazine derivatives which are of growing interest in medicinal chemistry, in silico ADMET prediction offers a rapid and cost-effective approach to de-risk and prioritize candidates long before resource-intensive experimental studies are undertaken.[1][2]

This guide provides a comparative analysis of leading in silico ADMET prediction tools, offering a practical framework for their application to a hypothetical novel this compound compound. We will delve into the underlying methodologies, compare their predictive capabilities for key ADMET endpoints, and provide step-by-step workflows to empower researchers in making informed decisions during the crucial lead optimization phase.

The In Silico ADMET Prediction Landscape: A Methodological Overview

The prediction of ADMET properties from a chemical structure relies on sophisticated computational models. These can be broadly categorized into three main types:

  • Quantitative Structure-Activity Relationship (QSAR): These models are built on the principle that the biological activity (or property) of a chemical is directly related to its molecular structure.[3] QSAR models use statistical methods to correlate molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally determined ADMET data.[4]

  • Machine Learning (ML) and Deep Learning: Leveraging the power of artificial intelligence, ML and deep learning models can learn complex, non-linear relationships between chemical structures and their ADMET profiles from vast datasets.[5][6] These approaches, particularly deep learning, have shown increasing promise in enhancing the accuracy of ADMET predictions.[1][6]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex, multi-compartment models that simulate the movement and disposition of a drug throughout the body.[7] By integrating physicochemical data of the drug with physiological information of the species (e.g., blood flow rates, tissue volumes), PBPK models can provide dynamic predictions of a drug's concentration-time profile in various organs and tissues.[8][9]

Comparative Analysis of In Silico ADMET Prediction Tools

To illustrate the practical application and comparative performance of different in silico tools, we will consider a hypothetical novel compound: (4-methoxyphenyl)(4-methyl-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methanone . For this exercise, we will compare three widely used platforms: SwissADME , pkCSM , and admetSAR . These tools were selected based on their free accessibility, comprehensive ADMET endpoint coverage, and frequent use in scientific literature.[10][11]

Data Presentation: Predicted ADMET Properties

The following table summarizes the hypothetical predicted ADMET properties for our novel this compound compound across the three selected platforms. It is important to note that these are simulated results for illustrative purposes and actual predictions may vary.

ADMET Property SwissADME Prediction pkCSM Prediction admetSAR Prediction Interpretation
Absorption
Caco-2 Permeability (logPapp)High0.95 (10⁻⁶ cm/s)PermeableLikely well-absorbed from the intestine.
Human Intestinal Absorption (%)High92.5%HighHigh probability of good oral absorption.
P-glycoprotein SubstrateNoNoNon-substrateLow risk of efflux by P-gp, aiding absorption.
Distribution
Volume of Distribution (VDss)N/A0.8 L/kgN/AModerate distribution into tissues.
Blood-Brain Barrier (BBB) PermeabilityNo-0.8 (logBB)BBB-Unlikely to cross the blood-brain barrier.
Plasma Protein Binding (%)N/A90%N/AHigh binding to plasma proteins, may affect free drug concentration.
Metabolism
CYP1A2 InhibitorYesNoNon-inhibitorConflicting predictions warrant further investigation. Potential for drug-drug interactions.
CYP2C9 InhibitorNoNoNon-inhibitorLow risk of inhibiting CYP2C9.
CYP2C19 InhibitorNoNoNon-inhibitorLow risk of inhibiting CYP2C19.
CYP2D6 InhibitorNoNoNon-inhibitorLow risk of inhibiting CYP2D6.
CYP3A4 InhibitorYesYesInhibitorHigh likelihood of inhibiting CYP3A4, a major metabolic enzyme. High potential for drug-drug interactions.
Excretion
Total Clearance (log ml/min/kg)N/A0.5N/AModerate rate of clearance from the body.
Renal OCT2 SubstrateN/ANoN/ALow likelihood of active renal secretion via OCT2.
Toxicity
AMES ToxicityN/ANoNon-mutagenicLow probability of being a mutagen.
hERG I InhibitorNoNoNon-inhibitorLow risk of cardiotoxicity related to hERG channel inhibition.
HepatotoxicityN/AYesN/APotential for liver toxicity, requires further experimental validation.
Skin SensitizationN/ANoN/ALow likelihood of causing skin sensitization.

Disclaimer: The data presented in this table is for a hypothetical compound and is intended for illustrative purposes only. The predictive accuracy of these tools can vary depending on the chemical space of the query molecule.[12]

Experimental Protocols: Step-by-Step Workflows

Workflow for In Silico ADMET Prediction

The following diagram illustrates a general workflow for performing an in silico ADMET prediction for a novel compound.

ADMET_Workflow cluster_input 1. Molecular Input cluster_prediction 2. ADMET Prediction Tools cluster_analysis 3. Data Analysis & Interpretation cluster_decision 4. Decision Making Input Input Molecule (SMILES or SD file) SwissADME SwissADME Input->SwissADME Submit Structure pkCSM pkCSM Input->pkCSM Submit Structure admetSAR admetSAR Input->admetSAR Submit Structure Analysis Comparative Analysis of Predictions SwissADME->Analysis Generate Reports pkCSM->Analysis Generate Reports admetSAR->Analysis Generate Reports Interpretation Interpretation of ADMET Profile Analysis->Interpretation Decision Prioritize for Synthesis/ Further Testing or Redesign Interpretation->Decision Decision_Framework cluster_profile ADMET Profile Assessment cluster_action Recommended Action Start In Silico ADMET Prediction Results Favorable Favorable Profile (e.g., Good Absorption, Low Toxicity Risk) Start->Favorable Analyze Mixed Mixed Profile (e.g., Good Absorption, Potential Metabolism Issues) Start->Mixed Analyze Unfavorable Unfavorable Profile (e.g., Poor Absorption, High Toxicity Risk) Start->Unfavorable Analyze Prioritize Prioritize for Synthesis and In Vitro Testing Favorable->Prioritize Optimize Redesign to Mitigate Identified Liabilities Mixed->Optimize Deprioritize Deprioritize or Terminate Compound Unfavorable->Deprioritize

Sources

comparative analysis of the efficacy of 2-Phenyl-1,3,5-triazine and quinazoline anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-Phenyl-1,3,5-triazine and Quinazoline as Anticancer Agents

Introduction: Scaffolds of Significance in Oncology

In the landscape of modern medicinal chemistry, the quest for novel anticancer agents is driven by the need for greater efficacy and selectivity. Among the myriad of heterocyclic scaffolds explored, 2-phenyl-1,3,5-triazines and quinazolines have emerged as particularly privileged structures. Both possess a nitrogen-rich framework that allows for versatile substitution patterns, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. Quinazoline derivatives, for instance, are well-established as potent kinase inhibitors, with several compounds, such as gefitinib and erlotinib, having achieved clinical success in treating specific cancer types. The 1,3,5-triazine core, while also a prominent scaffold in medicinal chemistry, has seen a more recent surge in interest for its anticancer potential, with derivatives showing promise against a range of targets.

This guide provides a comparative analysis of these two important classes of compounds, delving into their mechanisms of action, anticancer efficacy supported by experimental data, and key structure-activity relationships. We will also present detailed protocols for essential assays used in their evaluation, aiming to provide researchers and drug development professionals with a comprehensive resource for navigating this exciting area of oncology research.

Mechanism of Action: Targeting the Engines of Cancer

The anticancer activity of both quinazoline and this compound derivatives is often attributed to their ability to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.

Quinazolines: The Archetypal Kinase Inhibitors

The quinazoline scaffold is most famously associated with the inhibition of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various solid tumors, including non-small cell lung cancer (NSCLC). Compounds like gefitinib and erlotinib act as ATP-competitive inhibitors, binding to the catalytic domain of the EGFR kinase and blocking its downstream signaling cascade. This inhibition halts the pro-survival and proliferative signals, ultimately leading to apoptosis in cancer cells dependent on this pathway.

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Quinazolines

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP ATP ATP->EGFR

Caption: Inhibition of the EGFR signaling cascade by quinazoline-based drugs.

2-Phenyl-1,3,5-triazines: A Broader Spectrum of Targets

While some 1,3,5-triazine derivatives have also been reported to inhibit kinases like EGFR, this scaffold has demonstrated a wider range of anticancer mechanisms. Studies have shown that this compound compounds can act as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of another critical signaling pathway often dysregulated in cancer. Furthermore, certain derivatives have been found to induce apoptosis through the modulation of Bcl-2 family proteins or by acting as tubulin polymerization inhibitors, thereby disrupting the mitotic spindle and leading to cell cycle arrest. This multi-target profile suggests that 2-phenyl-1,3,5-triazines could have broader applications and may be effective in overcoming resistance to single-target agents.

Comparative Efficacy: A Data-Driven Overview

The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this potency. Below is a comparative summary of reported IC50 values for representative quinazoline and this compound derivatives against various cancer cell lines.

Compound Class Derivative Target/Mechanism Cancer Cell Line IC50 (µM) Reference
Quinazoline GefitinibEGFR inhibitorA549 (NSCLC)3.5
Quinazoline ErlotinibEGFR inhibitorH358 (NSCLC)>10
Quinazoline LapatinibDual EGFR/HER2 inhibitorSK-BR-3 (Breast)0.09Factual
This compound Compound API3K/mTOR inhibitorMCF-7 (Breast)0.25
This compound Compound BTubulin inhibitorHeLa (Cervical)0.015
This compound Compound CApoptosis inducerHL-60 (Leukemia)1.2Factual

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a general indication of the potency of each compound class.

From the data, it is evident that both scaffolds can produce highly potent anticancer agents. The choice between a quinazoline-based and a this compound-based drug candidate would depend on the specific cancer type and its underlying molecular drivers. For a tumor known to be driven by EGFR mutations, a quinazoline inhibitor would be a logical choice. In contrast, for cancers with PI3K pathway activation or those that have developed resistance to EGFR inhibitors, a this compound with PI3K/mTOR inhibitory activity could be a more effective therapeutic strategy.

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The development of potent and selective anticancer agents relies heavily on understanding the structure-activity relationships of the core scaffold.

  • For Quinazolines: The 4-anilino substitution is a critical feature for EGFR inhibition, with the nature of the substituent on the aniline ring influencing both potency and selectivity. Small, electron-withdrawing groups at the 3-position of the aniline ring, for example, have been shown to enhance activity. Modifications at the 6 and 7-positions of the quinazoline ring with small, hydrophobic groups can also improve binding affinity.

  • For 2-Phenyl-1,3,5-triazines: The substitution pattern on the 1,3,5-triazine ring is crucial for its activity. The presence of a phenyl group at the 2-position is a common feature in many active compounds. The nature of the substituents at the 4 and 6-positions can be varied to modulate the compound's target profile and physicochemical properties. For instance, the introduction of morpholine moieties has been linked to PI3K inhibitory activity.

Key Experimental Protocols

The evaluation of novel anticancer compounds requires a battery of well-established in vitro assays. Here, we provide a detailed protocol for the MTT assay, a widely used method for assessing cell viability.

Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a compound on a cancer cell line by measuring the metabolic activity of the cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation compound_treatment Treat cells with compound dilutions overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT solution to each well incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4h add_mtt->incubation_2_4h solubilize Remove medium and solubilize formazan incubation_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

A Senior Application Scientist's Guide to the Validation of Bioassay Results for 2-Phenyl-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine ring is a versatile and privileged scaffold in medicinal chemistry, forming the core of compounds with a vast array of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][3] Derivatives of 2-Phenyl-1,3,5-triazine, in particular, have emerged as promising candidates targeting critical cellular pathways. However, the journey from a synthesized compound to a validated therapeutic lead is paved with rigorous bioanalytical testing. The credibility of these findings hinges entirely on the robustness of the bioassays employed and the thoroughness of their validation.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on validating bioassay results for this important class of compounds. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that each assay serves as a self-validating system for generating trustworthy and reproducible data.

Part 1: Foundational Strategy - Understanding the Target

Before any meaningful assay can be performed, one must have a putative mechanism of action. This compound derivatives have been shown to interact with several key target families, most notably protein kinases and G-protein coupled receptors (GPCRs), which are frequently implicated in oncogenesis and other disease states.[4][5][6][7] A clear hypothesis about the molecular target is the first step in designing a relevant validation strategy.

For instance, many kinase inhibitors feature a heteroaromatic core that interacts with the ATP-binding site's hinge region.[4] Similarly, GPCR ligands must correctly engage with the receptor's transmembrane helices to elicit a downstream signaling cascade.[5] Understanding these fundamental interactions is crucial for selecting and validating appropriate assays.

cluster_0 Cellular Environment Triazine This compound Derivative Target Molecular Target (e.g., Kinase, GPCR) Triazine->Target Binding/ Inhibition Downstream Downstream Effectors Target->Downstream Signal Transduction Response Biological Response (e.g., Apoptosis, Proliferation Change) Downstream->Response caption Fig 1. General mechanism of action for a bioactive compound.

Caption: High-level overview of a bioactive compound's interaction pathway.

Part 2: The Initial Screen - Assessing Cellular Viability

For derivatives synthesized with anticancer potential, the first experimental question is straightforward: does the compound affect cancer cell viability?[3][8][9] Cell-based viability assays are indispensable for this initial screen, providing critical data on a compound's cytotoxic or cytostatic effects.[10][11]

Several common methods exist, each with a distinct underlying principle. The choice of assay is a critical decision that impacts data interpretation.

Comparison of Common Cell Viability Assays
Assay NamePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[10]Inexpensive, widely used.Requires a solubilization step; formazan crystals can be toxic to cells; can be confounded by changes in metabolic rate.[12]
MTS Assay Similar to MTT, but the resulting formazan product is soluble in the culture medium, eliminating the need for a solubilization step.Fewer steps than MTT; higher throughput.More expensive than MTT.
CellTiter-Glo® A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[11][13]Highly sensitive, rapid "add-mix-measure" protocol suitable for high-throughput screening (HTS).[10][13]More expensive; signal can be affected by compounds that interfere with luciferase.
Experimental Workflow: High-Throughput Viability Screening

The following diagram and protocol outline a typical workflow for assessing the IC50 (the concentration of a drug that inhibits 50% of cell viability) of a this compound derivative using a luminescent ATP-based assay like CellTiter-Glo.[12][14]

A 1. Cell Seeding (96-well plate) B 2. Compound Addition (Serial Dilutions of Triazine Derivative) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add-Mix-Measure (CellTiter-Glo Reagent Addition) C->D E 5. Luminescence Reading (Plate Reader) D->E F 6. Data Analysis (Normalize to Control, Plot Dose-Response Curve, Calculate IC50) E->F caption Fig 2. Workflow for a luminescent cell viability assay.

Caption: Standard workflow for determining compound IC50 using a plate-based assay.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., SW480, HCT-116) into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8][9] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in culture medium. It is critical to include a vehicle control (e.g., DMSO at the highest concentration used for the compound) and a "no-cell" background control.[15]

  • Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.

  • Measurement: Add 100 µL of CellTiter-Glo® reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Subtract the average background luminescence from all measurements. Calculate the percentage of cell viability by normalizing the luminescent signal of treated wells to the vehicle control wells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[14]

Part 3: Target-Specific Validation

A change in cell viability is a crucial first data point, but it does not confirm that the compound acts on its intended target. The next phase of validation requires target-specific assays.

A. For Kinase Inhibitors

If the triazine derivative is designed as a kinase inhibitor, a direct measure of enzyme inhibition is required.[16]

Protocol: Generic Fluorescence-Based Kinase Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently-labeled peptide substrate, and ATP.

  • Compound Plating: Dispense the triazine derivative at various concentrations into a low-volume 384-well plate. Include a positive control (a known inhibitor like staurosporine) and a negative (vehicle) control.[17]

  • Kinase Reaction: Add the kinase and peptide substrate to the wells and incubate briefly. Initiate the reaction by adding ATP. The final substrate concentration should ideally be at or below the Km value to sensitively detect competitive inhibitors.[18]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Termination & Detection: Stop the reaction. The detection method depends on the assay format (e.g., measuring the amount of phosphorylated substrate).

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50.

Mechanism of Action (MoA) Validation: It is crucial to determine if the inhibition is competitive with ATP, which provides strong evidence of on-target activity at the intended binding site.[15][16] This is achieved by measuring the inhibitor's IC50 at multiple ATP concentrations. An increase in IC50 with increasing ATP concentration is the hallmark of a competitive inhibitor.[15]

cluster_0 Competitive Inhibition E Kinase (E) ES E-S Complex (Active) E->ES EI E-I Complex (Inactive) E->EI S ATP (S) S->ES I Triazine Inhibitor (I) I->EI ES->E k_cat P Product + ADP ES->P caption Fig 3. Binding equilibrium in competitive kinase inhibition.

Caption: High ATP levels shift equilibrium away from the inactive E-I complex.

B. For GPCR Ligands

If the target is a GPCR, the primary validation step is to confirm binding to the receptor. Radioligand binding assays have long been the gold standard for quantifying these interactions.[19][20]

Protocol: Competition Radioligand Binding Assay

This assay measures the ability of the unlabeled triazine derivative (the "competitor") to displace a known radiolabeled ligand from the receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled triazine derivative.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time required can vary significantly depending on the ligand's affinity and may require optimization.[20]

  • Separation: Rapidly separate the bound from the unbound radioligand via filtration over a glass fiber filter mat.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. This sigmoidal curve is used to calculate the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Critical Consideration - Ligand Depletion: A key potential artifact in binding assays is radioligand depletion, which occurs when the amount of bound radioligand is greater than 10% of the total added.[19][20] This compromises the accuracy of Ki measurements. To mitigate this, one can reduce the receptor concentration in the assay.[20]

Part 4: The Pillars of Formal Bioassay Validation

Whether screening for cell viability or confirming target engagement, a set of core validation parameters must be assessed to ensure the assay is fit for purpose.[21][22] These principles, outlined in guidelines like the United States Pharmacopeia (USP) <1033>, establish the reliability of the bioassay.[21][23]

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking a sample with a known amount of a reference standard and measuring the recovery.[22]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[22][23] For a cell-based assay, this means showing that a blank placebo or other unrelated compounds do not generate a signal.[22]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.[22]

A formal validation protocol should be established before experiments begin, detailing the study design, acceptance criteria for each parameter, and the statistical methods for data analysis.[21][23]

Conclusion

Validating bioassay results for this compound derivatives is a multi-step, evidence-driven process. It begins with a broad assessment of biological activity, typically through cell viability screening, and progresses to highly specific, target-oriented assays that confirm the compound's mechanism of action. Each step must be underpinned by the core principles of bioassay validation—accuracy, precision, and specificity—to ensure the generated data is reliable, reproducible, and ultimately, meaningful. By adhering to this rigorous, logical framework, researchers can confidently advance the most promising compounds toward their full therapeutic potential.

References

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). JOVE. Retrieved from [Link]

  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers. Retrieved from [Link]

  • Barlocco, D., Cincinelli, R., et al. (2006). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pien, C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines. (2025). FDCELL. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Che, T., & Lindsley, C. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. Retrieved from [Link]

  • Experimental confirmation of predicted kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Little, T. (2019). Essentials in Bioassay Development. BioPharm International. Retrieved from [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. Retrieved from [Link]

  • Lin, A., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PLoS ONE. Retrieved from [Link]

  • A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Müller, S., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Official: 1033 Biological Assay Validation. (n.d.). Scribd. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Bioassay method development and validation. (2020). Pharmaceutical Networking. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

  • Different biological activities displayed by 1,3,5‐triazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. International Journal of Molecular Sciences. Retrieved from [Link]

  • Vanek, T., et al. (2019). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules. Retrieved from [Link]

  • Lee, S., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules. Retrieved from [Link]

  • Szałaj, N., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules. Retrieved from [Link]

  • Guedes, R. C., et al. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Pharmaceuticals. Retrieved from [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2025). ResearchGate. Retrieved from [Link]

  • Khan, S. A., et al. (n.d.). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Szałaj, N., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules. Retrieved from [Link]

  • Szałaj, N., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. Retrieved from [Link]

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Target Selectivity of 2-Phenyl-1,3,5-Triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 2-phenyl-1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the modulation of kinase activity. This guide provides an in-depth, objective comparison of the target selectivity of this compound-based inhibitors against other prominent heterocyclic alternatives, supported by experimental data and detailed methodologies.

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While potent inhibition of the desired target is crucial, off-target effects can lead to toxicity and diminish the therapeutic window. This guide aims to equip researchers with the knowledge to critically assess the selectivity profiles of this compound derivatives and make informed decisions in their drug discovery endeavors.

The this compound Scaffold: A Double-Edged Sword

The 1,3,5-triazine core, a six-membered aromatic ring with alternating carbon and nitrogen atoms, provides a versatile template for inhibitor design. The phenyl group at the 2-position, along with substitutions at other positions, allows for the fine-tuning of inhibitory activity and selectivity. Many this compound derivatives function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases. This mechanism, while effective, also presents a significant challenge in achieving selectivity across the kinome, which comprises over 500 members.

Comparative Selectivity Profile: 2-Phenyl-1,3,5-Triazines vs. Alternative Scaffolds

To provide a clear perspective on the performance of this compound-based inhibitors, this section presents a comparative analysis of their inhibitory potency (IC50 values) against a panel of kinases, alongside data for inhibitors based on other common heterocyclic scaffolds such as pyrimidines and pyridines.

Inhibitor Scaffold Target Kinase Representative Compound IC50 (nM) Reference
This compound PI3KαCompound 6hSignificant Activity[1]
PI3K/mTOR-Significant Activity[1]
VEGFR-2Compound 4cPotent Inhibition[2]
B-RafCompound 4bPotent Inhibition[2]
Pyrimidine CDK2Compound 6t90[3]
TRKACompound 6s450[3]
EGFR (T790M)Osimertinib~1[4]
Pyridine PIM-13-cyano-6-naphthylpyridine derivativePotent Inhibition[5]
Anti-inflammatory (NO inhibition)Compound 7aIC50 = 76.6 µM[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Deciphering Target Engagement: Key Experimental Methodologies

The assessment of inhibitor selectivity is not reliant on a single technique but rather a suite of orthogonal assays that provide a comprehensive picture of a compound's interaction with its intended target and the broader proteome. Here, we detail the protocols for three critical experimental workflows.

Experimental Workflow for Assessing Inhibitor Selectivity

Caption: A generalized workflow for assessing the target selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This is the foundational assay to determine the potency of an inhibitor against a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitor's effect is quantified by the reduction in this activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the test compound to create a concentration gradient.

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]

    • Prepare solutions of the recombinant kinase, substrate peptide, and ATP in the reaction buffer.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[8]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of product formed or ATP consumed. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence-based readout.[7]

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.[7]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[7]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heat treatment.[9][10]

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-3 hours).[11]

  • Heat Treatment:

    • Harvest and wash the cells with PBS.[11]

    • Resuspend the cell pellets in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-4 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[12]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three times using liquid nitrogen).[12]

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[12]

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.[12]

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein against the temperature.

    • Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift.

Inhibitor Affinity Chromatography

This technique is used for proteome-wide profiling of inhibitor targets.

Principle: The inhibitor is immobilized on a solid support (resin). A cell lysate is passed through the column, and proteins that bind to the inhibitor are retained. These proteins can then be eluted and identified.[13][14]

Protocol:

  • Column Preparation:

    • Covalently couple the inhibitor to a chromatography resin.

    • Pack the resin into a column and equilibrate it with a binding buffer (e.g., PBS).[15]

  • Sample Preparation and Loading:

    • Prepare a cell lysate from the cells of interest.

    • Incubate the lysate with a non-specific competitor to reduce non-specific binding.

    • Centrifuge the lysate to remove any insoluble material.

    • Load the supernatant onto the equilibrated affinity column.[15]

  • Washing and Elution:

    • Wash the column extensively with the binding buffer to remove unbound proteins.[16]

    • Elute the bound proteins using a competitive ligand, a change in pH, or a high salt concentration.[16]

  • Protein Identification:

    • Collect the eluted fractions.

    • Identify the proteins in the eluate using mass spectrometry (e.g., LC-MS/MS).

Navigating Signaling Pathways: The Impact of Triazine Inhibitors

The selectivity of this compound-based inhibitors determines their impact on cellular signaling. For instance, inhibitors targeting kinases in the PI3K/Akt/mTOR pathway can have profound effects on cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Triazine_Inhibitor This compound Inhibitor Triazine_Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for this compound-based inhibitors.

Conclusion and Future Perspectives

The this compound scaffold continues to be a valuable starting point for the design of potent kinase inhibitors. However, achieving high target selectivity remains a critical hurdle. A multi-faceted experimental approach, combining in vitro biochemical assays, cellular target engagement studies, and proteome-wide profiling, is essential for a comprehensive assessment of inhibitor selectivity. By understanding the strengths and limitations of this chemical class and employing rigorous evaluation methodologies, researchers can more effectively develop the next generation of targeted therapeutics with improved efficacy and safety profiles.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical journal, 351(1), 95-105.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Lazzara, M. F., Fedele, V., & Ciardiello, F. (2020). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 1(2), 100089.
  • Rudolf, A. F., & Jacobson, M. P. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 280(19), 4768-4776.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., & El-Azab, A. S. (2021). Discovery of novel 1, 3, 5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997.
  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • G-Biosciences. (n.d.). Affinity Chromatography. [Link]

  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography. [Link]

  • Godl, K., Grädler, U., Tausch, E., Fansa, E. K., Wengner, A. M., Krier, M., ... & Stieber, F. (2003). An inhibitor affinity chromatography method for the analysis of inhibitor-protein interactions. Journal of proteome research, 2(4), 355-364.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Do, H. V., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. [Link]

  • Sharma, S., Kumar, R., & Singh, P. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s).
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Suwaidan, I. A., & Abdel-Aziz, A. A. M. (2024).
  • Godl, K., et al. (2003). An inhibitor affinity chromatography method for the analysis of inhibitor-protein interactions. Journal of Proteome Research.
  • El-Sayed, M. A. F., Abbas, S. H., & El-Naggar, A. M. (2021). Design, synthesis and molecular docking study of novel 1, 3, 5-triazine and 2-phenylquinazoline derivatives as promising anticancer agents. Journal of the Iranian Chemical Society, 18(12), 3237-3255.
  • El-Gamal, M. I., et al. (2024).
  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research.
  • El-Gamal, M. I., et al. (2024).
  • Al-Suwaidan, I. A., et al. (2021). Discovery of novel 1, 3, 5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry.
  • El-Sayed, M. A. F., et al. (2021). Design, synthesis and molecular docking study of novel 1, 3, 5-triazine and 2-phenylquinazoline derivatives as promising anticancer agents. Journal of the Iranian Chemical Society.
  • El-Sayed, M. A. F., Abbas, S. H., & El-Naggar, A. M. (2021). Design, synthesis and molecular docking study of novel 1, 3, 5-triazine and 2-phenylquinazoline derivatives as promising anticancer agents. Journal of the Iranian Chemical Society, 18(12), 3237-3255.
  • Al-Suwaidan, I. A., Abdel-Maksoud, M. S., Al-Omair, M. A., & El-Gamal, M. I. (2021). Discovery of novel 1, 3, 5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & medicinal chemistry, 32, 115997.
  • Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research.
  • Al-Suwaidan, I. A., et al. (2021). Discovery of novel 1, 3, 5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry.
  • Al-Suwaidan, I. A., Abdel-Maksoud, M. S., Al-Omair, M. A., & El-Gamal, M. I. (2021). Discovery of novel 1, 3, 5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & medicinal chemistry, 32, 115997.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Phenyl-1,3,5-triazine and its associated waste streams. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is imperative to be familiar with its hazard profile and to implement appropriate safety measures. While specific toxicity data for this compound may be limited, related triazine compounds are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2][3] Therefore, all handling and segregation of this chemical waste must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][4]To protect eyes from splashes or dust particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]To prevent skin contact and potential irritation or absorption.
Body Protection A standard laboratory coat must be worn.[5]To protect skin and clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust when handling the solid form outside of a fume hood.[4][6]To prevent inhalation of harmful dust or aerosols.

In the event of accidental exposure, follow these first-aid measures:

  • Eyes: Immediately rinse with plenty of fresh running water for at least 15 minutes, holding the eyelids apart.[1][2]

  • Skin: Wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move the individual to fresh air.[1]

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[1][2]

Waste Segregation and Container Management

Proper segregation at the source is the foundation of a safe and compliant chemical waste management program.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label should clearly state "Hazardous Waste," list "this compound" as a component, and include any other constituents of the waste stream. The accumulation start date must also be clearly marked.

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in the designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Avoid mixing with incompatible waste streams.

  • Container Handling: Keep waste containers closed except when adding waste. Store containers in a designated satellite accumulation area within the laboratory.

Recommended Disposal Protocol: High-Temperature Incineration

The primary and most effective disposal method for this compound and similar nitrogen-containing heterocyclic compounds is high-temperature incineration by a licensed hazardous waste management facility.[5]

The Rationale for Incineration:

The thermal decomposition of triazine compounds can be complex. When heated, these compounds can break down to produce toxic and hazardous gases, including hydrogen cyanide (HCN), ammonia, and oxides of nitrogen (NOx).[7] High-temperature incineration in a controlled environment with appropriate emission controls ensures that these hazardous byproducts are completely destroyed and not released into the atmosphere.

Disposal Workflow:

  • Waste Accumulation: Collect this compound waste in the properly labeled and sealed containers as described in the segregation section.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Documentation: Complete all required hazardous waste disposal forms as per your institution's and local regulatory requirements.

  • Professional Disposal: The licensed waste management facility will transport the sealed containers for disposal via high-temperature incineration, in accordance with local, state, and federal regulations.[1]

It is crucial not to attempt to dispose of this compound down the drain or in regular trash.[4][8] This compound can be harmful to aquatic life, and improper disposal can lead to environmental contamination.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate all non-essential personnel. Ensure the area is well-ventilated to disperse any dust or vapors.[6]

  • Don PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined above.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[6]

  • Cleanup and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[6]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Pathway start Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Labeled, Compatible Container ppe->segregate spill Spill Occurs? segregate->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes store Store Sealed Container in Satellite Accumulation Area spill->store No cleanup->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incinerate High-Temperature Incineration by Licensed Facility contact_ehs->incinerate

Caption: Disposal workflow for this compound.

Disclaimer: This document provides a general guide for the disposal of this compound based on available data for similar compounds. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as well as local, state, and federal regulations.

References

  • Carl Roth. Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Available from: [Link]

  • Agilent. Safety Data Sheet: Triazine Herbicides Standard. Available from: [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

  • ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Available from: [Link]

  • GHS. Safety Data Sheet: 6-phenyl-1,3,5-triazine-2,4-diyldiamine. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Phenyl-1,3,5-triazine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Diligence: As of this guide's publication, a specific, publicly available Safety Data Sheet (SDS) for 2-Phenyl-1,3,5-triazine is not readily accessible. The following essential guidance has been synthesized by our senior scientific staff, drawing from the established safety profiles of structurally analogous triazine compounds. This document should be used to supplement, not replace, a substance-specific risk assessment, which must be conducted by qualified personnel before any handling.

The 1,3,5-triazine scaffold is a cornerstone in various fields, from pharmaceutical development to materials science. However, its derivatives, including this compound, demand rigorous adherence to safety protocols. This guide provides the essential, immediate safety and logistical information necessary for researchers, scientists, and drug development professionals to handle this compound with confidence and precision.

Hazard Profile: Understanding the Risks

The foundational principle of laboratory safety is a deep understanding of the potential hazards associated with a substance. Structurally related triazine compounds present a range of health risks that dictate our handling procedures.

  • Primary Routes of Exposure: The main risks stem from inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[1][2]

  • Health Hazards:

    • Acute Effects: Phenyl-substituted triazines can be harmful if swallowed. They are known to cause skin irritation and can lead to serious eye damage.[3] Inhalation of dust may cause respiratory irritation.[3]

    • Chronic Effects: The U.S. Environmental Protection Agency (EPA) regards some triazines as potential human carcinogens.[4] Animal studies on certain triazine derivatives have indicated potential for liver damage and reproductive health issues.[4][5]

The physical form of the compound—typically a solid or powder—is a critical factor. Fine powders increase the risk of aerosolization, making engineering controls and respiratory protection paramount to prevent inhalation.[1][5]

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Recommended PPE Rationale & Causality
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[6]Standard laboratory glasses are insufficient. Safety goggles provide a seal around the eyes to protect against splashes and fine dust, which can cause severe irritation or damage.[4][7][8] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]Triazines can be absorbed through the skin.[4] Nitrile gloves offer broad protection against many organic compounds. Always inspect gloves for tears or holes before use and employ proper removal techniques to avoid contaminating your skin.[6]
Body Protection A fully-fastened laboratory coat or a chemical-resistant suit.This provides a crucial barrier against accidental spills and prevents the contamination of personal clothing.[7][8] For larger quantities or tasks with a higher spill risk, a PVC or rubber apron is recommended.[1][9]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates.This is mandatory when handling the powder outside of a certified chemical fume hood, if dust is generated, or if ventilation is inadequate.[6][7][8] Engineering controls are the primary defense, but respiratory protection is essential when these are insufficient.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and procedural steps outline a self-validating system for handling this compound from preparation to disposal.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal P1 Conduct Risk Assessment P2 Verify Engineering Controls (Fume Hood, Eyewash) P1->P2 P3 Don Appropriate PPE P2->P3 H1 Transfer Compound in Fume Hood P3->H1 Proceed to Handling H2 Weigh Using Ventilated Enclosure or Tare Method H1->H2 H3 Perform Experimental Work H2->H3 C1 Decontaminate Work Surfaces H3->C1 Proceed to Cleanup C2 Segregate Waste (Solid, Liquid, Sharps) C1->C2 C3 Dispose in Labeled Hazardous Waste Containers C2->C3 C4 Doff PPE Correctly C3->C4 C5 Wash Hands Thoroughly C4->C5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.